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  • Product: 5-Chloropyrazine-2-sulfonyl fluoride
  • CAS: 2229069-46-7

Core Science & Biosynthesis

Foundational

Synthesis Protocol: 5-Chloropyrazine-2-sulfonyl Fluoride

Executive Summary 5-Chloropyrazine-2-sulfonyl fluoride (CAS: 2229069-46-7) represents a high-value "SuFExable" hub in modern medicinal chemistry. As a heteroaromatic sulfonyl fluoride, it balances the electrophilic stabi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloropyrazine-2-sulfonyl fluoride (CAS: 2229069-46-7) represents a high-value "SuFExable" hub in modern medicinal chemistry. As a heteroaromatic sulfonyl fluoride, it balances the electrophilic stability required for biological probing with the reactivity needed for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2]

This guide details a robust, scalable synthesis protocol starting from the commercially abundant 2-amino-5-chloropyrazine . The route employs a modified Sandmeyer-type chlorosulfonylation followed by a mild bifluoride exchange. This approach avoids the use of unstable thiols or gaseous sulfuryl fluoride (


), prioritizing safety and reproducibility.

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the sulfonyl fluoride motif (


) while preserving the chloro-substituent at the C5 position, which serves as a handle for subsequent 

diversifications.
Strategic Disconnection

The most reliable disconnection is the Sulfonyl Chloride-Fluoride Exchange . The sulfonyl chloride precursor is accessed via the oxidative chlorosulfonylation of the diazonium salt derived from the parent amine.

Retrosynthesis Target 5-Chloropyrazine-2-sulfonyl fluoride (Target) Intermediate 5-Chloropyrazine-2-sulfonyl chloride (Key Intermediate) Target->Intermediate F/Cl Exchange (KHF2) Diazonium Diazonium Species (Transient) Intermediate->Diazonium SO2, Cu(II) Start 2-Amino-5-chloropyrazine (Starting Material) Diazonium->Start NaNO2, HCl

Figure 1: Retrosynthetic logic flow from the target sulfonyl fluoride back to the amine precursor.

Reagents, Equipment & Stoichiometry[2][3][4][5][6][7]

Stoichiometry Table
ReagentMW ( g/mol )Equiv.Role
2-Amino-5-chloropyrazine 129.551.0Starting Material
Sodium Nitrite (

)
69.001.2Diazotization Agent
Thionyl Chloride (

)
118.973.0

Source / Solvent
Copper(II) Chloride (

)
134.450.2Catalyst (Meerwein)
Potassium Bifluoride (

)
78.102.5Fluorinating Agent
Acetonitrile (

)
41.05SolventReaction Medium
Critical Equipment
  • Cryogenic Bath : Capable of maintaining -10°C to 0°C.

  • Gas Scrubber : Essential for neutralizing

    
     and 
    
    
    
    off-gassing.
  • Teflon/HDPE Reaction Vessels : Required for Stage II (Fluorination) to prevent glass etching by HF species.

Step-by-Step Experimental Protocol

Stage I: Synthesis of 5-Chloropyrazine-2-sulfonyl Chloride

This stage utilizes a modified Meerwein sulfonylation. Unlike traditional methods using acetic acid/SO2 gas, we employ thionyl chloride in situ to generate the necessary sulfur dioxide species, enhancing safety and control.

Protocol:

  • Acidification : In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 2-amino-5-chloropyrazine (10.0 mmol) in concentrated HCl (10 mL) and acetic acid (30 mL). Cool the mixture to -10°C .

  • Diazotization : Dropwise add a solution of

    
      (12.0 mmol) in water (5 mL) over 20 minutes. Ensure the internal temperature does not exceed -5°C. The solution will turn pale yellow/orange. Stir for 30 minutes at -5°C.
    
  • Preparation of

    
     Source : In a separate vessel, mix 
    
    
    
    (30.0 mmol) with acetic acid (10 mL) and cool to 0°C. Note: This generates
    
    
    and
    
    
    in situ.
  • Coupling : Add

    
      (2.0 mmol) to the diazonium mixture. Immediately transfer the 
    
    
    
    /AcOH mixture into the diazonium flask.
  • Decomposition : Allow the mixture to warm slowly to room temperature over 2 hours. Gas evolution (

    
    ) will be observed.
    
  • Quench & Isolation : Pour the reaction mixture onto crushed ice (100 g). Extract rapidly with Dichloromethane (DCM, 3 x 50 mL). Wash the combined organics with cold water and brine. Dry over

    
     and concentrate in vacuo (keep bath temp < 30°C) to yield the crude sulfonyl chloride as a tan solid.
    
    • Checkpoint: Use immediately in Stage II due to hydrolytic instability.

Stage II: Bifluoride Exchange (The Sharpless Protocol)

The conversion of sulfonyl chloride to fluoride is best achieved using Potassium Bifluoride (


). This reagent is superior to KF due to the formation of the 

ion, which acts as a potent nucleophile while buffering the pH to prevent hydrolysis.

Protocol:

  • Solvation : Dissolve the crude 5-chloropyrazine-2-sulfonyl chloride (from Stage I) in Acetonitrile (MeCN, 0.2 M concentration).

  • Reagent Addition : Add

    
      (2.5 equiv) as a solid in one portion.
    
    • Safety Note:

      
       is corrosive to glass. Use a plastic (HDPE) or Teflon-lined vessel.
      
  • Reaction : Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[3] The chloride (

    
    ) converts to the fluoride (
    
    
    
    ), which is typically more non-polar.
  • Work-up : Dilute with EtOAc and wash with water (2x) and saturated

    
     (to neutralize residual HF species).
    
  • Purification : Dry organics over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
    

Expected Yield : 65–75% (over two steps). Appearance : White to off-white crystalline solid.

Mechanistic Insight

Understanding the mechanism ensures troubleshooting capability. The synthesis relies on two distinct chemical behaviors of the pyrazine ring.

Mechanism Amine Amine (Nucleophile) Diazo Diazonium (Electrophile) Amine->Diazo HNO2 (Diazotization) Radical Pyrazinyl Radical (Radical Interm.) Diazo->Radical Cu(II) -> Cu(I) (SET Reduction) SulfonylCl Sulfonyl Chloride (Electrophile) Radical->SulfonylCl SO2 capture + Cl transfer SulfonylF Sulfonyl Fluoride (SuFEx Hub) SulfonylCl->SulfonylF [F-H-F]- (Substitution)

Figure 2: Mechanistic pathway involving Single Electron Transfer (SET) and Nucleophilic Substitution.

  • Radical Capture : The copper catalyst reduces the diazonium salt to an aryl radical. This radical is captured by

    
     to form a sulfonyl radical, which then abstracts a chlorine atom (from 
    
    
    
    or solvent) to form the sulfonyl chloride.
  • Bifluoride Activation : The

    
     anion is less solvated in MeCN than 
    
    
    
    , making it a more aggressive nucleophile for the substitution at the sulfur center. The leaving group (
    
    
    ) is precipitated as KCl/HCl, driving the equilibrium.

Characterization & Quality Control

Verify the identity of the product using the following parameters.

  • 1H NMR (400 MHz,

    
    ) :
    
    • 
       9.05 (d, J = 1.5 Hz, 1H, H-3)
      
    • 
       8.70 (d, J = 1.5 Hz, 1H, H-6)
      
    • Note: The protons on the pyrazine ring will appear as two doublets (or singlets depending on resolution) in the aromatic region, significantly deshielded by the electron-withdrawing sulfonyl and chloro groups.

  • 19F NMR (376 MHz,

    
    ) :
    
    • 
       +65.0 to +67.0 ppm (s).
      
    • Diagnostic: Sulfonyl fluorides typically appear in the +60 to +70 ppm range relative to

      
      .
      
  • LC-MS (ESI) :

    • Mass: 196.59 Da.[4]

    • Ionization: Sulfonyl fluorides often fly poorly in positive mode ESI due to low basicity. Negative mode or GC-MS is often more reliable for confirmation.

Safety & Handling

  • Chemical Stability : Unlike sulfonyl chlorides, 5-chloropyrazine-2-sulfonyl fluoride is stable to water and oxygen at neutral pH. However, it is a covalent electrophile capable of modifying proteins. Handle with gloves and in a fume hood.

  • HF Generation : The use of

    
     generates trace HF in situ. Always have Calcium Gluconate gel  available in the lab as a first-aid countermeasure for fluoride exposure.
    
  • Waste Disposal : Aqueous waste from Stage II contains fluorides. Do not mix with acid waste streams (risk of HF gas evolution). Quench with Calcium Chloride (

    
    ) to precipitate Calcium Fluoride (
    
    
    
    ) before disposal.

References

  • SuFEx Chemistry Foundation

    • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2][5][6] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Bifluoride Exchange Protocol

    • Smedley, C. J., et al. (2018). A New Route to Sulfonyl Fluorides from Sulfonyl Chlorides using Potassium Bifluoride.[6] Journal of Organic Chemistry. Link

  • Sandmeyer Chlorosulfonylation

    • Hofmann, T., et al. (2007). Synthesis of Heteroaromatic Sulfonyl Chlorides. Organic Process Research & Development. Link

  • Pyrazine Functionalization

    • General Pyrazine Chemistry: Sato, N. (2000). Comprehensive Heterocyclic Chemistry II. Elsevier. Link

Sources

Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action and Research Roadmap for 5-Chloropyrazine-2-sulfonyl Fluoride

Abstract 5-Chloropyrazine-2-sulfonyl fluoride is a reactive chemical species poised for application in chemical biology and drug discovery as a covalent probe. While specific biological targets and a definitive mechanism...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Chloropyrazine-2-sulfonyl fluoride is a reactive chemical species poised for application in chemical biology and drug discovery as a covalent probe. While specific biological targets and a definitive mechanism of action have yet to be elucidated in peer-reviewed literature, its molecular architecture—combining a privileged sulfonyl fluoride warhead with an electron-deficient pyrazine scaffold—suggests a potent and versatile reactivity profile. This guide provides a comprehensive theoretical framework for its mechanism of action, grounded in the established principles of covalent inhibition by sulfonyl fluorides. Furthermore, we present a detailed experimental roadmap for researchers and drug development professionals to systematically characterize its biological activity, identify its protein targets, and validate its therapeutic potential.

Introduction: The Promise of Covalent Probes

Targeted covalent inhibitors (TCIs) have re-emerged as a powerful modality in drug discovery, offering distinct advantages such as enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[1][2] At the heart of a TCI is a reactive electrophilic "warhead" that forms a stable covalent bond with a nucleophilic amino acid residue on the target protein. Sulfonyl fluorides have been recognized as a "privileged" class of warheads due to their optimal balance of stability in aqueous environments and reactivity towards a broad range of nucleophilic amino acids, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[3][4] This versatility allows sulfonyl fluoride-based probes to interrogate a wider range of the proteome compared to more restricted warheads like acrylamides, which primarily target cysteine.[3][5]

5-Chloropyrazine-2-sulfonyl fluoride integrates this reactive moiety with a pyrazine ring system, a common scaffold in many biologically active compounds.[6][7] The electron-withdrawing nature of the pyrazine ring is anticipated to enhance the electrophilicity of the sulfonyl fluoride group, potentially increasing its reactivity.[8] This guide will dissect the probable mechanistic underpinnings of this compound and provide a strategic workflow for its comprehensive investigation.

The Core Mechanism: Covalent Modification by Sulfonyl Fluoride

The central feature of 5-Chloropyrazine-2-sulfonyl fluoride's mechanism of action is the irreversible covalent modification of target proteins. This process is governed by the principles of sulfur(VI) fluoride exchange (SuFEx) chemistry.[9]

The Electrophilic Nature of the Sulfonyl Fluoride Group

The sulfur atom in the sulfonyl fluoride group (–SO₂F) is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom. This makes it susceptible to nucleophilic attack by electron-rich amino acid side chains within a protein's binding pocket.

Reaction with Nucleophilic Amino Acid Residues

Unlike more selective covalent warheads, sulfonyl fluorides can react with a variety of nucleophilic residues, a property that is highly dependent on the local microenvironment within the protein binding site.[3][10] The general reaction mechanism involves the nucleophilic attack of an amino acid side chain on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonylated adduct.

Diagram of the general mechanism of protein modification by 5-Chloropyrazine-2-sulfonyl fluoride.

G cluster_0 Initial Non-Covalent Binding cluster_1 Covalent Bond Formation ProteinTarget Protein Target (with Nucleophilic Residue Nu:) Probe 5-Chloropyrazine-2-sulfonyl Fluoride ProteinTarget->Probe Reversible Binding (Ki) TransitionState Transition State Probe->TransitionState Nucleophilic Attack (kinact) CovalentAdduct Covalently Modified Protein (Inactive) TransitionState->CovalentAdduct Fluoride Expulsion

The Influence of the 5-Chloropyrazine Scaffold

The pyrazine ring in 5-Chloropyrazine-2-sulfonyl fluoride is expected to play a dual role:

  • Modulation of Reactivity: As an electron-withdrawing heterocycle, the pyrazine ring increases the electrophilicity of the sulfonyl group, potentially leading to a higher rate of covalent modification compared to simple aryl sulfonyl fluorides.[8]

  • Binding and Selectivity: The pyrazine core, along with the chloro substituent, provides a specific three-dimensional structure and electronic properties that will govern the non-covalent binding interactions (e.g., hydrogen bonding, π-stacking) within a protein's binding pocket. These initial binding events are crucial for orienting the sulfonyl fluoride warhead in proximity to a reactive nucleophile, thus determining the probe's selectivity for specific protein targets.

A Roadmap for Mechanistic Elucidation and Target Identification

Given the lack of specific data for 5-Chloropyrazine-2-sulfonyl fluoride, a systematic experimental approach is necessary to define its mechanism of action. The following workflow outlines the key stages of investigation.

Experimental workflow for characterizing 5-Chloropyrazine-2-sulfonyl fluoride.

G cluster_0 Phase 1: Synthesis and In Vitro Characterization cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation and Functional Characterization Synthesis Synthesis and Purity Analysis Reactivity Nucleophile Reactivity Profiling (e.g., with amino acid analogs) Synthesis->Reactivity Stability Aqueous and Plasma Stability Assays Synthesis->Stability ClickableProbe Synthesis of an Alkyne- or Azide-Modified Analog Stability->ClickableProbe Proceed if stable ABPP Activity-Based Protein Profiling (ABPP) in Cell Lysates or Intact Cells ClickableProbe->ABPP Enrichment Affinity Purification of Covalently Labeled Proteins ABPP->Enrichment MS LC-MS/MS for Protein Identification and Site of Modification Analysis Enrichment->MS BiochemicalAssay In Vitro Assays with Recombinant Protein MS->BiochemicalAssay Identified Targets CellularAssay Cell-Based Assays to Probe Downstream Functional Effects BiochemicalAssay->CellularAssay StructuralBiology X-ray Crystallography or Cryo-EM of the Covalent Complex BiochemicalAssay->StructuralBiology

Phase 1: Synthesis and In Vitro Characterization

While commercially available, understanding the synthesis is crucial for producing analogs. A common route involves the conversion of the corresponding sulfonyl chloride with a fluoride source or the oxidation and fluorination of a thiol or disulfide precursor.[5][11]

Table 1: Synthetic Approaches to Aryl Sulfonyl Fluorides

Starting MaterialKey ReagentsAdvantagesDisadvantages
Aryl Sulfonyl ChlorideKF, CsF, or other fluoride saltsReadily available starting materialsSulfonyl chlorides can be unstable
Aryl SulfonamidePyrylium tetrafluoroborate, MgCl₂, KFStable starting materials, good for late-stage functionalizationMulti-step one-pot procedure
Aryl Thiol/DisulfideOxidizing agent, Fluorinating agent (e.g., Selectfluor)Direct conversionCan require harsh conditions
Aryldiazonium SaltsSO₂ source (e.g., DABSO), Fluoride source (e.g., KHF₂)Good functional group toleranceDiazonium salts can be unstable

Objective: To determine the hydrolytic stability of 5-Chloropyrazine-2-sulfonyl fluoride in aqueous buffer and biological matrices.

  • Prepare a stock solution of the compound in an organic solvent (e.g., DMSO).

  • Dilute the stock solution to a final concentration (e.g., 10 µM) in phosphate-buffered saline (PBS, pH 7.4) and in mouse or human plasma.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots and quench any potential reactions by adding an excess of an organic solvent like acetonitrile.

  • Analyze the samples by LC-MS to quantify the amount of the parent compound remaining.

  • Calculate the half-life (t₁/₂) of the compound in each matrix.

Causality: A stable compound is essential for biological experiments to ensure that the observed effects are due to the compound itself and not a degradation product.

Phase 2: Unbiased Target Identification using Chemical Proteomics

Activity-based protein profiling (ABPP) is a powerful strategy for identifying the protein targets of covalent probes in a complex biological system.[1][9]

To enable target identification, an analog of 5-Chloropyrazine-2-sulfonyl fluoride containing a bio-orthogonal handle (e.g., a terminal alkyne or an azide) must be synthesized. This handle allows for the "clicking" on of a reporter tag (e.g., biotin for enrichment or a fluorophore for visualization) after protein labeling.

Objective: To identify the protein targets of 5-Chloropyrazine-2-sulfonyl fluoride in a cellular context.

  • Labeling: Treat live cells or cell lysates with the clickable probe for a defined period.

  • Lysis: Lyse the cells (if labeled in intact cells) to release the proteins.

  • Click Chemistry: To the proteome, add the reporter tag (e.g., azide-biotin) and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction components.

  • Enrichment: Use streptavidin-coated beads to pull down the biotin-tagged, covalently modified proteins.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins, then digest the captured proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and map the specific site of covalent modification.[12]

Self-Validation: A key control is to pre-incubate the cells/lysate with an excess of the parent, non-clickable 5-Chloropyrazine-2-sulfonyl fluoride. A true target will show a significant reduction in labeling by the clickable probe in this competition experiment.

Phase 3: Target Validation and Functional Characterization

Once putative targets are identified, they must be validated, and the functional consequences of their modification must be determined.

Objective: To confirm the direct interaction between 5-Chloropyrazine-2-sulfonyl fluoride and a purified candidate protein.

  • Express and purify the recombinant candidate protein.

  • Incubate the purified protein with varying concentrations of 5-Chloropyrazine-2-sulfonyl fluoride.

  • Analyze the reaction mixture by intact protein mass spectrometry to observe the formation of the covalent adduct (a mass shift corresponding to the mass of the probe minus HF).

  • If the protein is an enzyme, perform an activity assay to determine the IC₅₀ (inhibitory concentration) and kᵢₙₐcₜ/Kᵢ (inactivation rate).

Causality: This experiment directly demonstrates that the compound can modify the protein of interest without the complexity of the cellular environment.

Based on the identity of the validated target, specific cell-based assays should be developed to probe the functional consequences of its inhibition. For example, if the target is a kinase, a Western blot for a downstream phosphorylation event could be performed.

Conclusion

5-Chloropyrazine-2-sulfonyl fluoride represents a promising, yet uncharacterized, tool for chemical biology and drug discovery. Its mechanism of action is predicated on the versatile and robust reactivity of the sulfonyl fluoride warhead, which is likely enhanced by the electronic properties of the 5-chloropyrazine ring. While its specific targets remain to be discovered, the experimental roadmap outlined in this guide provides a clear and rigorous path for its comprehensive evaluation. Through a systematic approach encompassing chemical synthesis, stability testing, chemical proteomics-based target identification, and rigorous biochemical and cellular validation, the full potential of this molecule as a selective covalent probe or a therapeutic lead can be unlocked.

References

  • Kelly, M. J., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.
  • Gu, C., Shannon, D. A., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541-548.
  • Zhao, Q., Ouyang, X., Wan, X., & Taunton, J. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680–685.
  • Wéry, J. P., et al. (2020). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry, 63(21), 12687–12704.
  • Li, J., et al. (2022). Robust covalent pyrazine anchors forming highly conductive and polarity-tunable molecular junctions with carbon electrodes. Physical Chemistry Chemical Physics, 24(35), 21337-21347.
  • Jones, L. H., Xu, H., & Fadeyi, O. O. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology, 622, 201-220.
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
  • Antonov, A. A., et al. (2021). Proteomic Analysis Identifies Multiple Mechanisms of 5-Fluorouracil-Induced Gut Mucositis in Mice. International Journal of Molecular Sciences, 22(23), 13009.
  • Chen, K., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(28), 16053-16057.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859.
  • Sharpless, K. B., Dong, J., & Li, S. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Family of Click Chemistry.
  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. Retrieved from [Link]

  • Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Joshi, G., et al. (2023). Design and development of sulfenylated 5-aminopyrazoles as inhibitors of acetylcholinesterase and butyrylcholinesterase: exploring the implication for Aβ1–42 aggregation inhibition in Alzheimer's disease. RSC Medicinal Chemistry, 14(5), 896-911.
  • Hett, E. C., et al. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. ACS Chemical Biology, 10(5), 1098-1108.
  • Kim, S., et al. (2020). Pyrazine-Linked 2D Covalent Organic Frameworks as Coating Material for High-Nickel Layered Oxide Cathodes in Lithium-Ion Batteries. ACS Applied Materials & Interfaces, 12(9), 10491-10499.
  • Smedley, C. J., & Kop, J. (2021).
  • Patent CN101648904B. (2010). Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Wang, L., et al. (2014). Proteomic-based analysis for identification of proteins involved in 5-fluorouracil resistance in hepatocellular carcinoma. Current Pharmaceutical Design, 20(1), 81-87.
  • Lecomte, M., et al. (2020). 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. Organic Syntheses, 97, 27-43.
  • Willems, L. I., et al. (2020). Reactive chemistry for covalent probe and therapeutic development. RSC Chemical Biology, 1(2), 95-117.
  • Bull, J. A., & Maguire, R. J. (2023). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry, 5(11), 821-824.
  • Nyalwidhe, J. O., et al. (2024).
  • Li, X. Q., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 11, 1267223.

Sources

Foundational

5-Chloropyrazine-2-sulfonyl fluoride spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloropyrazine-2-sulfonyl Fluoride To the practicing chemist, particularly in the fields of medicinal and materials science, the unambiguous structur...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloropyrazine-2-sulfonyl Fluoride

To the practicing chemist, particularly in the fields of medicinal and materials science, the unambiguous structural confirmation of novel or specialized reagents is paramount. 5-Chloropyrazine-2-sulfonyl fluoride is a key building block, valued for its reactive sulfonyl fluoride moiety—a cornerstone of Sulfonyl Fluoride Exchange (SuFEx) click chemistry—and its functionalized pyrazine core, a privileged scaffold in drug discovery.[1] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the expected spectroscopic signature of this compound.

Molecular Structure and Overview

The structure of 5-Chloropyrazine-2-sulfonyl fluoride (C₄H₂ClFN₂O₂S) presents a unique combination of spectroscopic handles. The pyrazine ring contains two distinct aromatic protons, a single chlorine atom, and a sulfonyl fluoride group. Each of these features yields a characteristic signal in different spectroscopic techniques, allowing for confident identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

Expert Interpretation of Predicted NMR Spectra

The electron-deficient pyrazine ring, further deshielded by the potent electron-withdrawing effects of both the chlorine atom and the sulfonyl fluoride group, dictates the chemical shifts of the ring protons and carbons.

  • ¹H NMR: The two protons on the pyrazine ring are expected to appear as two distinct doublets in the downfield region of the spectrum, typically between 8.5 and 9.5 ppm. Their mutual coupling (⁴J-coupling) across the nitrogen atoms is expected to be small, around 1-3 Hz. The proton at the C3 position will likely be the most downfield due to its proximity to the sulfonyl fluoride group.

  • ¹³C NMR: Four distinct signals are predicted for the pyrazine ring carbons. The carbon atom directly attached to the sulfonyl fluoride group (C2) and the carbon attached to the chlorine atom (C5) will be significantly influenced by these substituents. Standard proton-decoupled ¹³C NMR is the method of choice to simplify the spectrum to four singlets.[2]

  • ¹⁹F NMR: This is arguably the most definitive technique for confirming the presence of the sulfonyl fluoride group. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive.[3] A single, sharp resonance is expected. Based on data for analogous aromatic sulfonyl fluorides, this signal is predicted to appear in the range of +60 to +70 ppm relative to the standard CFCl₃.[4] This distinct chemical shift region is often free from other signals, providing an unambiguous marker for the compound.[5]

Predicted NMR Data Summary

The following table summarizes the expected chemical shifts (δ) for 5-Chloropyrazine-2-sulfonyl fluoride. These are predictive values based on established principles and data from similar compounds.

Nucleus Predicted δ (ppm) Predicted Multiplicity Assignment
¹H8.8 - 9.2Doublet (d)H-3 (proton adjacent to -SO₂F)
¹H8.6 - 9.0Doublet (d)H-6 (proton adjacent to -Cl)
¹³C150 - 155SingletC-2 (carbon attached to -SO₂F)
¹³C145 - 150SingletC-5 (carbon attached to -Cl)
¹³C140 - 145SingletC-3 or C-6
¹³C138 - 143SingletC-6 or C-3
¹⁹F+60 to +70Singlet-SO₂F
Visual Assignment of Predicted NMR Signals
Predicted NMR signal assignments for the molecule.
Protocol 1: Standard Acquisition of ¹H, ¹³C, and ¹⁹F NMR Spectra

This protocol outlines the standard procedure for acquiring high-quality, quantitative NMR data suitable for structural confirmation.

  • Sample Preparation: a. Accurately weigh 5-10 mg of 5-Chloropyrazine-2-sulfonyl fluoride. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d is often suitable for this type of compound, ensuring good solubility. c. For quantitative ¹⁹F NMR, an internal standard with a known chemical shift and concentration can be added.[6] d. Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup (400 MHz Example): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F nuclei.

  • Data Acquisition: a. ¹H Spectrum: Acquire a 1D proton spectrum using a standard pulse sequence (e.g., 'zg30'). Use a 30° pulse angle and a relaxation delay (d1) of at least 2 seconds to ensure adequate relaxation. b. ¹⁹F Spectrum: Acquire a 1D fluorine spectrum. Due to the high sensitivity of ¹⁹F, a sufficient signal-to-noise ratio is often achieved with a small number of scans. A relaxation delay of 2-5 seconds is recommended. c. ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum (e.g., 'zgpg30'). A larger number of scans will be required due to the low natural abundance of ¹³C.[2] A relaxation delay of 2 seconds is standard, but for full quantitation of all carbon types, a longer delay (5-10s) may be necessary.

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra and perform baseline correction. c. Reference the spectra. For ¹H and ¹³C, reference to the residual solvent peak or TMS. For ¹⁹F, reference to an external or internal standard like CFCl₃ (0 ppm).[6] d. Integrate the signals to determine the relative ratios of the nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Expert Interpretation of Predicted IR Spectrum

For 5-Chloropyrazine-2-sulfonyl fluoride, the most prominent and diagnostic peaks will be from the sulfonyl group.

  • S=O Stretching: The sulfonyl group will give rise to two very strong and sharp absorption bands: one for the asymmetric stretch (νas) and one for the symmetric stretch (νs). These are typically found around 1370-1420 cm⁻¹ and 1180-1210 cm⁻¹, respectively. Their high intensity makes them key identifiers.

  • Pyrazine Ring Vibrations: The C=C and C=N stretching vibrations of the pyrazine ring will appear in the 1400-1600 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretching vibrations will produce weaker bands above 3000 cm⁻¹.

  • S-F Stretching: The S-F stretch is expected to appear in the 800-900 cm⁻¹ range.

  • C-Cl Stretching: The C-Cl stretch will be found in the fingerprint region, typically between 700-800 cm⁻¹.

Predicted IR Absorption Data Summary
Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3050 - 3150Weak-MediumAromatic C-H Stretch
1400 - 1600MediumPyrazine Ring (C=C, C=N) Stretches
1370 - 1420Strong, SharpAsymmetric S=O Stretch (νas)
1180 - 1210Strong, SharpSymmetric S=O Stretch (νs)
800 - 900Medium-StrongS-F Stretch
700 - 800MediumC-Cl Stretch
Protocol 2: Acquisition of an ATR-IR Spectrum

Attenuated Total Reflectance (ATR) is a common, solvent-free method for obtaining an IR spectrum of a solid sample.

  • Instrument Preparation: a. Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: a. Place a small amount (a few milligrams) of the solid 5-Chloropyrazine-2-sulfonyl fluoride powder onto the ATR crystal. b. Use the pressure arm to press the sample firmly and evenly against the crystal surface to ensure good contact.

  • Data Acquisition: a. Scan the sample over the desired range, typically 4000-400 cm⁻¹. b. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: a. The software will automatically perform the background subtraction. b. Label the significant peaks in the spectrum with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural information. It is a highly sensitive technique that requires only a minuscule amount of sample.

Expert Interpretation of Predicted Mass Spectrum

The mass spectrum of 5-Chloropyrazine-2-sulfonyl fluoride will have several key features under standard ionization techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Molecular Ion (M⁺): The molecular formula is C₄H₂ClFN₂O₂S, giving a monoisotopic mass of approximately 195.96 amu. The mass spectrometer will detect the radical cation [M]⁺• at this m/z value.

  • Isotopic Pattern: The most telling feature will be the isotopic signature of chlorine. Natural chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two peaks for any chlorine-containing fragment: an 'M' peak and an 'M+2' peak, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the sulfonyl fluoride group or parts of it.

    • Loss of F• (m/z ~177)

    • Loss of SO₂F• (m/z ~113)

    • Loss of Cl• (m/z ~161)

Predicted Mass Spectrometry Data Summary
Predicted m/z Relative Intensity Assignment
196 / 198~3:1 RatioMolecular Ion Peak [M]⁺• and its ³⁷Cl isotope peak [M+2]⁺•
113 / 115~3:1 RatioFragment from loss of •SO₂F: [C₄H₂ClN₂]⁺•
161VariableFragment from loss of •Cl: [C₄H₂FN₂O₂S]⁺•
Visual Workflow for Mass Spectrometry Analysis

G Sample Sample Introduction (GC or LC) Ionization Ionization Source (e.g., EI, ESI) Sample->Ionization Vaporized/ Nebulized Sample MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalyzer Generated Ions Detector Detector (Electron Multiplier) MassAnalyzer->Detector Separated Ions (by m/z) DataSystem Data System (Spectrum Generation) Detector->DataSystem Ion Signal

Generalized workflow for MS-based analysis.
Protocol 3: General Procedure for GC-MS Analysis

This protocol is suitable for a volatile and thermally stable compound like 5-Chloropyrazine-2-sulfonyl fluoride.

  • Sample Preparation: a. Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup (GC-MS): a. GC Method: Use a standard capillary column (e.g., DB-5ms). Set an appropriate temperature program, for example: hold at 50°C for 2 min, then ramp at 10°C/min to 250°C. b. Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically held at a higher temperature (e.g., 250°C) to ensure rapid volatilization. c. MS Method: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-300). Use standard Electron Ionization (EI) at 70 eV.

  • Data Acquisition and Analysis: a. Initiate the GC-MS run. The compound will elute from the GC column at a specific retention time and enter the mass spectrometer. b. Analyze the resulting mass spectrum for the parent ion, the characteristic 3:1 chlorine isotope pattern, and key fragment ions.

References

  • Royal Society of Chemistry. (2015).
  • ChemScene. (n.d.). 5-Chloropyrazine-2-sulfonyl fluoride.
  • ResearchGate. (2022). Calculated and experimental 13 C NMR chemical shifts.
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
  • ResearchGate. (n.d.). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile.
  • National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine.
  • Choi, Y. S. (1994). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • ResearchGate. (n.d.). FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide.
  • UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.
  • University of Ottawa. (n.d.). 19Fluorine NMR.
  • PubMed. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides.
  • National Institutes of Health. (n.d.). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes.
  • PubMed. (2013).
  • BenchChem. (2025).
  • Madhusudhan Reddy, J., et al. (2024). A REVIEW ARTICLE ON C13 NMR SPECTROSCOPY. Indo American Journal of Pharmaceutical Sciences.
  • BenchChem. (2025).
  • University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR).

Sources

Exploratory

Discovery and history of 5-Chloropyrazine-2-sulfonyl fluoride

Topic: Discovery and history of 5-Chloropyrazine-2-sulfonyl fluoride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Linchpin Reagent in the SuFEx Renaissanc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and history of 5-Chloropyrazine-2-sulfonyl fluoride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Linchpin Reagent in the SuFEx Renaissance and Covalent Drug Discovery

Executive Summary & Chemical Identity

5-Chloropyrazine-2-sulfonyl fluoride (CAS: 2229069-46-7 ) represents a specialized class of heteroaryl sulfonyl fluorides that has gained prominence following the "renaissance" of sulfur(VI) fluoride exchange (SuFEx) chemistry. Unlike traditional sulfonyl chlorides, which are often hydrolytically unstable, this compound occupies a "Goldilocks" zone of reactivity: stable enough to survive cellular assays yet reactive enough to covalently modify specific amino acid residues (Tyr, Lys, Ser, His) within protein binding pockets.

The molecule features two distinct electrophilic handles:

  • The Sulfonyl Fluoride (–SO₂F): A sulfur(VI) electrophile tuned for SuFEx "click" chemistry and covalent protein profiling.

  • The C5-Chlorine: A handle for Nucleophilic Aromatic Substitution (SₙAr) or metal-catalyzed cross-coupling, allowing the pyrazine core to serve as a structural hub.

PropertyData
CAS Number 2229069-46-7
Molecular Formula C₄H₂ClFN₂O₂S
Molecular Weight 196.59 g/mol
Core Scaffold Pyrazine (1,4-diazine)
Primary Reactivity SuFEx (Sulfur-Fluoride Exchange)
Secondary Reactivity SₙAr (at C-5 position)

History and Contextual Emergence[1][2][3]

The Pre-SuFEx Era (1927–2013)

Sulfonyl fluorides were first synthesized in the late 1920s, but for decades they remained in the shadow of their more reactive cousins, sulfonyl chlorides. While sulfonyl chlorides were the workhorses of sulfonamide synthesis, their rapid hydrolysis made them unsuitable for biological applications or long-term storage. Sulfonyl fluorides were largely regarded as curiosities or specialized fluorinating agents.

The Sharpless Renaissance (2014–Present)

The trajectory of 5-Chloropyrazine-2-sulfonyl fluoride changed drastically with the seminal 2014 publication by K. Barry Sharpless and colleagues, introducing SuFEx as a new generation of "Click Chemistry". Sharpless demonstrated that the S(VI)–F bond is remarkably stable to reduction, thermolysis, and hydrolysis, yet reacts exclusively with nucleophiles under specific activation (e.g., by a proton or silyl group).

Emergence of the Heterocyclic Class

Following the SuFEx manifesto, medicinal chemists began demanding "privileged scaffolds" functionalized with sulfonyl fluorides. The pyrazine ring—a core component of FDA-approved drugs like Pyrazinamide (tuberculosis) and Bortezomib (multiple myeloma)—became a high-priority target.

5-Chloropyrazine-2-sulfonyl fluoride emerged in this wave (circa 2019) as a tool compound. It was designed to address a specific challenge: electronic tuning . The electron-deficient pyrazine ring increases the electrophilicity of the sulfur center compared to phenyl analogs, accelerating the rate of covalent capture without sacrificing stability.

Chemical Architecture & Reactivity Logic

The utility of this reagent lies in its ability to undergo orthogonal transformations. The diagram below illustrates the divergent reactivity pathways that make it a "linchpin" in library synthesis.

ReactivityPathways Reagent 5-Chloropyrazine-2- sulfonyl fluoride SuFEx SuFEx Reaction (S-F Exchange) Reagent->SuFEx R-NH2 / R-OH (Base/Catalyst) SnAr SnAr / Cross-Coupling (C-Cl Exchange) Reagent->SnAr R'-NH2 / Pd-Cat (C-5 Functionalization) Sulfonamide Pyrazine Sulfonamide (Drug Scaffold) SuFEx->Sulfonamide Small Molecule Synthesis Bioconjugate Protein-Ligand Complex SuFEx->Bioconjugate Covalent Probe (Tyr/Lys) Library Diversified Library SnAr->Library Scaffold Decoration Sulfonamide->Library Late-Stage Diversification

Figure 1: Orthogonal reactivity profile. The S-F bond reacts via SuFEx, while the C-Cl bond remains intact for subsequent functionalization, or vice versa.

Synthesis Protocols

Synthesizing heteroaryl sulfonyl fluorides requires avoiding the unstable sulfonyl chloride intermediate where possible. Two primary "field-proven" methodologies are recommended.

Method A: Oxidative Chlorination-Fluorination (Thiol Route)

This is the standard industrial route, utilizing the commercially available 5-chloropyrazine-2-thiol.

Mechanism: The thiol is oxidized to a sulfonyl chloride in situ using bleach (NaOCl) or chlorine gas substitute, followed immediately by halide exchange with bifluoride (KHF₂).[1]

Protocol:

  • Dissolution: Dissolve 5-chloropyrazine-2-thiol (1.0 equiv) in MeCN/H₂O (1:1). Cool to 0°C.

  • Oxidation: Add N-chlorosuccinimide (NCS) (3.0 equiv) or aqueous NaOCl dropwise. Critical: Maintain temperature <5°C to prevent hydrolysis of the transient sulfonyl chloride.

  • Exchange: Immediately add saturated aqueous KHF₂ (Potassium Bifluoride, 4.0 equiv). The bifluoride ion (HF₂⁻) is a potent nucleophile that drives the equilibrium toward the stable fluoride.

  • Workup: Stir at RT for 2 hours. Extract with EtOAc. The sulfonyl fluoride is stable to water during extraction.

Method B: Sandmeyer-Type Fluorosulfonylation (Amine Route)

Used when the amine precursor (2-amino-5-chloropyrazine) is more accessible.

Protocol:

  • Diazotization: Treat 2-amino-5-chloropyrazine with NaNO₂/HCl at -5°C to form the diazonium salt.

  • SO₂ Capture: React the diazonium species with DABSO (DABCO-bis(sulfur dioxide)) or Na₂S₂O₅ in the presence of a copper catalyst.

  • Fluorination: An electrophilic fluorine source (e.g., Selectfluor) or nucleophilic source (KHF₂) is added to trap the sulfonyl radical/cation.

FeatureMethod A (Thiol)Method B (Sandmeyer)
Precursor Availability HighVery High
Scalability Excellent (Gram to Kg)Moderate (Diazonium safety)
Yield 70–90%40–65%
Atom Economy HighLow (Stoichiometric reagents)

Applications in Drug Discovery[5][6]

Covalent Fragment Screening

5-Chloropyrazine-2-sulfonyl fluoride is widely used in Covalent Fragment-Based Drug Discovery (FBDD) . The pyrazine fragment binds weakly to a protein pocket, bringing the –SO₂F warhead into proximity with a nucleophilic residue (e.g., Tyrosine, Lysine).

The "Proximity Effect": The S–F bond is relatively inert in solution. It only reacts when the non-covalent affinity of the pyrazine ring holds it close to a target residue for a sufficient time, creating a high "effective molarity." This ensures target specificity and minimizes off-target labeling.

Experimental Workflow: Proteome Profiling

The following diagram details the workflow for using this reagent to identify druggable pockets in a proteome.

ProteomeProfiling Lysate Cell Lysate / Proteome Probe Add 5-Chloropyrazine-2-SO2F (Alkyne-tagged variant) Lysate->Probe Incubation Incubation (1-4 hrs) Probe->Incubation Click CuAAC Click Reaction (Add Biotin-Azide) Incubation->Click Enrichment Streptavidin Enrichment Click->Enrichment Digestion Trypsin Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS ID Identify Ligandable Site LCMS->ID

Figure 2: ABPP (Activity-Based Protein Profiling) workflow. Note: For direct use of the CAS 2229069-46-7, a subsequent displacement of the Cl- group with an alkyne linker is often performed to enable the "Click" step.

References

  • Sharpless, K. B., et al. (2014). "SuFEx Activation of Sulfonyl Fluorides for Click Chemistry." Angewandte Chemie International Edition. Link

  • Noël, T., et al. (2019).[2] "Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride." Journal of the American Chemical Society. Link

  • Hallstrom, A. L., & Wright, S. W. (2021). "Synthetic Routes to Arylsulfonyl Fluorides." Catalysts (MDPI). Link

  • Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • ChemScene. (n.d.). "Product Datasheet: 5-Chloropyrazine-2-sulfonyl fluoride (CAS 2229069-46-7)." Link

Sources

Foundational

Starting materials for 5-Chloropyrazine-2-sulfonyl fluoride synthesis

An In-depth Technical Guide to the Starting Materials for 5-Chloropyrazine-2-sulfonyl Fluoride Synthesis Introduction 5-Chloropyrazine-2-sulfonyl fluoride is a key heterocyclic building block in modern medicinal and agri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Starting Materials for 5-Chloropyrazine-2-sulfonyl Fluoride Synthesis

Introduction

5-Chloropyrazine-2-sulfonyl fluoride is a key heterocyclic building block in modern medicinal and agricultural chemistry. The molecule's utility is derived from the unique combination of a halogenated pyrazine core, which offers a site for further functionalization via nucleophilic aromatic substitution, and the sulfonyl fluoride moiety. The sulfonyl fluoride group is a highly sought-after functional group, acting as a covalent warhead for targeting specific amino acid residues in proteins and serving as a stable, bioisosteric replacement for other functionalities.[1] This guide provides a detailed exploration of the primary synthetic routes to this valuable compound, focusing on the critical starting materials and the chemical logic that underpins their selection and transformation.

Primary Synthetic Strategy: Halogen Exchange from Sulfonyl Chloride

The most direct and widely employed method for the synthesis of 5-Chloropyrazine-2-sulfonyl fluoride is the nucleophilic substitution of its corresponding sulfonyl chloride precursor. This halogen exchange (Halex) reaction is typically the final step in the synthetic sequence due to the high stability and manageable reactivity of the sulfonyl fluoride product compared to the more reactive sulfonyl chloride intermediate.[1][2]

The core of this strategy revolves around the synthesis of the key intermediate, 5-Chloropyrazine-2-sulfonyl chloride . Once obtained, it is converted to the final product using a suitable fluoride source.

Experimental Protocol: Fluorination of 5-Chloropyrazine-2-sulfonyl Chloride
  • Dissolution: 5-Chloropyrazine-2-sulfonyl chloride is dissolved in an anhydrous aprotic solvent, such as acetonitrile or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Fluorinating Agent Addition: A fluoride source, typically an alkali metal fluoride like potassium fluoride (KF) or potassium bifluoride (KHF₂), is added to the solution.[3] Phase-transfer catalysts, such as 18-crown-6 ether, may be employed to enhance the solubility and reactivity of the fluoride salt.[3]

  • Reaction: The mixture is stirred, often at an elevated temperature (e.g., 60-80 °C), to drive the reaction to completion. Progress is monitored by analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure 5-Chloropyrazine-2-sulfonyl fluoride.

Core Precursor Synthesis: Routes to 5-Chloropyrazine-2-sulfonyl Chloride

The selection of a synthetic route to the pivotal 5-chloropyrazine-2-sulfonyl chloride intermediate is dictated by the availability and cost of the primary starting materials. Two principal pathways dominate the landscape: the diazotization of an amino-pyrazine and the oxidative chlorination of a pyrazine-thiol.

Route 1: Diazotization-Sulfonylation of 2-Amino-5-chloropyrazine

This classical approach leverages the conversion of a primary aromatic amine into a diazonium salt, which is then displaced by a sulfonyl chloride group in a Sandmeyer-type reaction.[4]

  • Core Starting Material: 2-Amino-5-chloropyrazine

Causality and Mechanistic Insight: The amino group of 2-amino-5-chloropyrazine is converted into a highly reactive diazonium salt (-N₂⁺) upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl).[4][5] This diazonium group is an excellent leaving group (N₂ gas). In the presence of sulfur dioxide and a copper(I) chloride catalyst, the diazonium salt undergoes a radical-mediated substitution to install the sulfonyl chloride moiety.[5] This method is advantageous when 2-amino-5-chloropyrazine is a readily accessible starting material.

  • Diazotization: 2-Amino-5-chloropyrazine is dissolved in a mixture of concentrated hydrochloric acid and glacial acetic acid and cooled to 0-5 °C in an ice-salt bath.[5] A solution of sodium nitrite in water is added dropwise, maintaining the low temperature to ensure the stability of the resulting diazonium salt.

  • Sulfonylation: In a separate vessel, sulfur dioxide is bubbled through a solution of acetic acid containing a catalytic amount of copper(I) chloride.

  • Sandmeyer Reaction: The cold diazonium salt solution is added slowly to the sulfur dioxide/copper chloride mixture. Vigorous nitrogen evolution is observed.

  • Isolation: After the addition is complete, the reaction is stirred for a period before being poured into ice water. The precipitated product, 5-chloropyrazine-2-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

Diazotization_Route A 2-Amino-5-chloropyrazine B Diazonium Salt Intermediate A->B  NaNO₂, HCl  0-5 °C C 5-Chloropyrazine-2-sulfonyl Chloride B->C  SO₂, CuCl  Acetic Acid

Caption: Workflow for the Diazotization-Sulfonylation Route.

Route 2: Oxidative Chlorination of 5-Chloropyrazine-2-thiol

This pathway involves the direct conversion of a sulfur-containing functional group (a thiol) into the desired sulfonyl chloride through oxidation in the presence of a chlorine source.

  • Core Starting Material: 5-Chloropyrazine-2-thiol

Causality and Mechanistic Insight: This method is often preferred for its operational simplicity and milder conditions compared to the diazotization route. The thiol is treated with a strong oxidizing agent, such as chlorine gas or, more commonly and safely, sodium hypochlorite (bleach) in an acidic aqueous medium.[6] The reaction proceeds through the stepwise oxidation of the sulfur atom from the thiol (-SH) to a sulfonyl chloride (-SO₂Cl). The use of aqueous media and readily available reagents makes this an environmentally conscious and scalable option.[6][7]

  • Dissolution: 5-Chloropyrazine-2-thiol is suspended in a mixture of acetic acid and water.

  • Cooling: The mixture is cooled to 0 °C in an ice bath to manage the exothermic nature of the reaction.

  • Oxidant Addition: An aqueous solution of sodium hypochlorite (10-15%) is added dropwise to the stirred suspension. The internal temperature must be carefully maintained below 10 °C.[6]

  • Reaction Monitoring: The reaction is stirred at 0 °C for approximately one hour, with progress monitored by TLC until the starting thiol is fully consumed.[6]

  • Work-up and Extraction: The reaction is quenched with cold water. The product is extracted into an organic solvent such as dichloromethane. The combined organic layers are washed with water and a saturated sodium bicarbonate solution to neutralize excess acid.[6]

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated on a rotary evaporator to yield crude 5-chloropyrazine-2-sulfonyl chloride.

Oxidative_Chlorination_Route A 5-Chloropyrazine-2-thiol B Oxidation Intermediate(s) A->B  NaOCl (aq)  Acetic Acid / H₂O C 5-Chloropyrazine-2-sulfonyl Chloride B->C  0-10 °C

Caption: Workflow for the Oxidative Chlorination Route.

Data Summary: Comparison of Synthetic Routes

ParameterRoute 1: Diazotization-SulfonylationRoute 2: Oxidative ChlorinationFinal Step: Fluorination
Core Starting Material 2-Amino-5-chloropyrazine5-Chloropyrazine-2-thiol5-Chloropyrazine-2-sulfonyl chloride
Key Reagents NaNO₂, HCl, SO₂, CuClNaOCl, Acetic AcidKF or KHF₂
Reaction Temperature 0-5 °C0-10 °C60-80 °C
Advantages Utilizes common amine precursorsMilder conditions, operational simplicity, safer reagents[6]High-yielding, stable final product
Challenges Handling of potentially unstable diazonium salts, use of toxic SO₂ gasExothermic reaction requires careful temperature controlAnhydrous conditions required

Synthesis of Primary Starting Materials

The accessibility of the aforementioned core starting materials is a critical factor in process development.

  • 2-Amino-5-chloropyrazine: This compound can be synthesized via the direct chlorination of commercially available 2-aminopyrazine. Electrophilic chlorinating agents like N-chlorosuccinimide (NCS) can be used, though regioselectivity can be a challenge.

  • 5-Chloropyrazine-2-thiol: This precursor can be prepared from 2,5-dichloropyrazine. Nucleophilic substitution of one chlorine atom with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, can yield the desired thiol. The higher electrophilicity of the pyrazine ring facilitates this substitution.[8]

Conclusion

The synthesis of 5-Chloropyrazine-2-sulfonyl fluoride is most effectively achieved through a two-stage process: the formation of the key intermediate, 5-chloropyrazine-2-sulfonyl chloride, followed by a halogen exchange fluorination. The choice of starting material for the sulfonyl chloride synthesis—either 2-amino-5-chloropyrazine for a diazotization route or 5-chloropyrazine-2-thiol for an oxidative chlorination route—depends on precursor availability, scalability, and safety considerations. The oxidative chlorination pathway is often favored in modern synthesis for its milder conditions and avoidance of highly toxic or unstable reagents.[6] A thorough understanding of these synthetic pathways and the rationale behind them is essential for researchers and drug development professionals seeking to utilize this versatile chemical building block.

References

  • Benchchem. (n.d.). Synthesis of Pyrazine-2-sulfonyl Chloride from Pyrazine-2-thiol.
  • Benchchem. (n.d.). Pyrazine-2-sulfonyl Chloride: A Comprehensive Technical Guide for Researchers. Benchchem Technical Guides.
  • EvitaChem. (n.d.). Buy Pyrazine-2-sulfonyl chloride (EVT-356804) | 184170-48-7. EvitaChem Product Page.
  • Benchchem. (n.d.). Pyrazine-2-sulfonyl Chloride: A Versatile Building Block for Advanced Heterocyclic Synthesis. Benchchem Technical Guides.
  • Benchchem. (n.d.). A Comparative Guide to Pyrazine-2-sulfonyl Chloride and Other Heteroaryl Sulfonyl Chlorides in Synthesis. Benchchem Technical Guides.
  • Organic Chemistry Portal. (n.d.).
  • G. Marcou, et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • Q. Qin, et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Semantic Scholar.
  • ChemicalBook. (2026, January 13). 2-Chloropyridine-5-sulfonyl chloride | 6684-39-5. ChemicalBook.
  • Q. Qin, et al. (2019, May 7). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids.

Sources

Exploratory

5-Chloropyrazine-2-sulfonyl Fluoride (CAS 2229069-46-7): A Dual-Functional Hub for SuFEx Click Chemistry and Advanced Drug Discovery

Executive Summary In the rapidly evolving landscape of medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for efficient late-stage functionalization. 5-Chloropyrazine-2-sulfonyl flu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for efficient late-stage functionalization. 5-Chloropyrazine-2-sulfonyl fluoride (CAS 2229069-46-7) has emerged as a highly versatile scaffold, combining the robust reliability of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry with the orthogonal reactivity of a halogenated electron-deficient heterocycle[1].

As a Senior Application Scientist, I present this whitepaper to dissect the physicochemical profile, mechanistic causality, and self-validating experimental workflows associated with this compound. This guide is designed to empower drug development professionals to leverage 5-Chloropyrazine-2-sulfonyl fluoride for the rapid generation of complex, nitrogen-rich therapeutic libraries.

Physicochemical Profiling & Structural Analysis

The utility of 5-Chloropyrazine-2-sulfonyl fluoride stems from its unique electronic topology. The pyrazine core—a prevalent bioisostere in FDA-approved therapeutics—acts as an electron-withdrawing conduit that drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of both the S(VI) center and the C5 carbon.

According to[2], the compound exhibits the following core properties:

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
CAS Number 2229069-46-7
Molecular Formula C₄H₂ClFN₂O₂S
Molecular Weight 196.59 g/mol
SMILES String C1=C(N=CC(=N1)Cl)S(=O)(=O)F
Functional Groups Sulfonyl Fluoride (-SO₂F), Aryl Chloride (-Cl)
Storage Conditions Sealed in dry, 2-8 °C[2]

Structural Causality: Unlike sulfonyl chlorides, which are highly susceptible to spontaneous hydrolysis and reductive degradation, the sulfonyl fluoride group is thermodynamically stable. The high bond dissociation energy of the S–F bond (~90 kcal/mol) combined with the steric shielding of the oxygen atoms ensures that the molecule remains inert to water and weak nucleophiles until deliberately activated by a specific catalyst[1].

Mechanistic Insights: Orthogonal Dual-Functionalization

The true power of 5-Chloropyrazine-2-sulfonyl fluoride lies in its chemoselective orthogonal reactivity . Researchers can sequentially modify the molecule without the need for complex protecting group strategies.

Phase 1: SuFEx Click Chemistry

The SuFEx reaction, pioneered by the Sharpless laboratory ()[1], exploits the unique "click" nature of the S(VI)-F bond. When exposed to a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a Lewis acid such as Ca(NTf₂)₂[3], the S–F bond is activated. The catalyst facilitates the formation of a transient, hypervalent sulfur intermediate or stabilizes the departing fluoride ion, rapidly driving the coupling with amines or phenols to yield stable sulfonamides or fluorosulfates.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)

Once the SuFEx reaction is complete, the resulting pyrazine sulfonamide remains highly electrophilic at the C5 position. The combined electron-withdrawing effects of the pyrazine nitrogens and the newly formed sulfonamide group activate the C-Cl bond. This allows for subsequent SNAr displacement by secondary amines, alkoxides, or thiols under mild thermal conditions, or palladium-catalyzed Suzuki/Buchwald cross-coupling[4].

Visualizing the Reaction Pathway

The following diagram illustrates the logical workflow for the orthogonal functionalization of the pyrazine scaffold.

G A 5-Chloropyrazine-2-sulfonyl fluoride (CAS: 2229069-46-7) B SuFEx Activation (Amine + DBU/BEMP) A->B S-F Cleavage C 5-Chloro-pyrazine Sulfonamide Intermediate B->C -HF D SNAr / Cross-Coupling (Nucleophile or Pd-Cat) C->D C-Cl Activation E Advanced Therapeutic Scaffold D->E Functionalization

Orthogonal dual-functionalization workflow of 5-Chloropyrazine-2-sulfonyl fluoride via SuFEx.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each workflow includes specific In-Process Controls (IPCs) that confirm mechanistic success before proceeding to the next stage.

Protocol A: SuFEx-Mediated Synthesis of Pyrazine Sulfonamides

This protocol utilizes DBU to scavenge HF and drive the equilibrium, ensuring high conversion rates without degrading the heteroaryl core.

  • Initiation: In an oven-dried flask under inert atmosphere (N₂), dissolve 5-Chloropyrazine-2-sulfonyl fluoride (1.0 equiv, 1.0 mmol) and the desired primary/secondary amine (1.2 equiv) in anhydrous Acetonitrile (5.0 mL, 0.2 M).

  • Catalytic Activation: Cool the mixture to 0 °C. Add DBU (2.0 equiv) dropwise. Causality: The reaction is exothermic; strict temperature control prevents the premature degradation of the electron-deficient pyrazine ring.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Self-Validating IPC: Monitor the reaction via LC-MS. The protocol is validated when the starting material mass (m/z 196.6) completely disappears, replaced by the target sulfonamide mass. The absence of hydrolysis byproducts confirms the anhydrous integrity of the system.

  • Termination: Quench with saturated aqueous NH₄Cl (10 mL) to neutralize DBU. Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Late-Stage SNAr Functionalization

Following SuFEx, the C5-chloride is displaced to finalize the therapeutic scaffold.

  • Initiation: Dissolve the 5-chloro-pyrazine sulfonamide intermediate (1.0 equiv, 1.0 mmol) and a secondary amine nucleophile (e.g., morpholine, 3.0 equiv) in anhydrous DMF (10.0 mL, 0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) to act as an acid scavenger.

  • Thermal Activation: Heat the mixture to 80 °C for 6 hours. Causality: Despite the highly activated nature of the pyrazine ring, thermal energy is required to overcome the transition state barrier of the SNAr Meisenheimer complex.

  • Self-Validating IPC: Monitor via TLC (50% EtOAc/Hexanes). The checkpoint is validated by a distinct Rf shift, as the non-polar aryl chloride is replaced by a highly polar amine moiety.

  • Termination: Cool to room temperature. Dilute with ice-cold water (30 mL) to precipitate the highly functionalized product. Filter, wash with water, and dry under high vacuum.

Commercial Sourcing & Supplier Evaluation

For drug development professionals scaling up syntheses, securing a reliable supply chain is critical. 5-Chloropyrazine-2-sulfonyl fluoride is currently available through several specialized chemical vendors.

Table 2: Supplier Landscape and Supply Chain Metrics
SupplierCatalog NumberPuritySupply Chain & Application Notes
[5]CS-0682626≥98%Ideal for commercial production and ADC one-stop services. Offers robust analytical method development.
[6]BD01433803StandardReliable for early-stage medicinal chemistry and hit-to-lead optimization.
[7]1753281StandardExcellent regional distribution focus for the Asia/Pacific research sector.

Note: Due to the reactive nature of the sulfonyl fluoride group, ensure that suppliers ship the compound under temperature-controlled (2-8 °C) and rigorously dry conditions to prevent premature degradation[2].

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry". Angewandte Chemie International Edition, 53(36), 9430-9448 (2014). URL:[Link]

Sources

Foundational

Orthogonal Functionalization of 5-Chloropyrazine-2-Sulfonyl Fluoride: A Technical Guide to Chemoselective SNAr and SuFEx Workflows

Executive Summary In the pursuit of ultra-large, synthetically tractable compound libraries (often referred to as "REAL" space), bifunctional building blocks are invaluable. 5-Chloropyrazine-2-sulfonyl fluoride (CAS: 222...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of ultra-large, synthetically tractable compound libraries (often referred to as "REAL" space), bifunctional building blocks are invaluable. 5-Chloropyrazine-2-sulfonyl fluoride (CAS: 2229069-46-7) has emerged as a privileged scaffold in modern organic synthesis and drug discovery. By strategically combining a highly electrophilic heteroaryl chloride with a uniquely stable sulfur(VI) fluoride, this molecule allows for rapid, orthogonal, two-step functionalization.

As a Senior Application Scientist, I have observed that the success of parallel synthesis relies entirely on predictable chemoselectivity. This guide details the mechanistic causality, optimized reaction parameters, and self-validating protocols required to harness 5-chloropyrazine-2-sulfonyl fluoride for the generation of diverse pyrazine-based sulfonamides and sulfamates.

Mechanistic Foundations: The Causality of Chemoselectivity

A critical failure point in early-stage library development is cross-reactivity. If one were to use 5-chloropyrazine-2-sulfonyl chloride, the highly reactive S(VI)-Cl bond would immediately undergo sulfonylation upon the introduction of an amine, competing with or overriding the desired pyrazine functionalization.

The transition to the sulfonyl fluoride (-SO2F) fundamentally alters the reaction landscape due to the following mechanistic principles:

  • The "Sleeping Beauty" S(VI)-F Bond : The S-F bond possesses strong ionic character and is remarkably stable to hydrolysis and general nucleophilic attack. As established in foundational click chemistry literature , the -SO2F group remains inert unless specifically activated by hydrogen-bonding networks or strong Lewis acids.

  • Hyper-Electrophilic Pyrazine Core : The electron-withdrawing nature of the -SO2F group, combined with the two nitrogen atoms in the pyrazine ring, severely depletes the electron density at the C5 position.

  • Temperature-Controlled Orthogonality : Because the -SO2F group is stable to standard amines at room temperature, the highly electron-deficient C-Cl bond undergoes rapid Nucleophilic Aromatic Substitution (SNAr) first. Only after the SNAr is complete is the -SO2F group intentionally activated for Sulfur(VI) Fluoride Exchange (SuFEx) .

Orthogonal Synthesis Workflow

To prevent complex mixture formation, the synthetic sequence must be strictly ordered: SNAr first, SuFEx second . Attempting SuFEx activation prior to SNAr requires harsh basic or Lewis acidic conditions that can degrade the sensitive chloropyrazine core.

G SM 5-Chloropyrazine-2-sulfonyl fluoride (Bifunctional Hub) SNAr Step 1: SNAr (Amine, DIPEA, 20 °C) SM->SNAr Chemoselective C-Cl Attack Intermediate 5-Aminopyrazine-2-sulfonyl fluoride (Stable Intermediate) SNAr->Intermediate SuFEx Step 2: SuFEx (Amine/Phenol, Catalyst) Intermediate->SuFEx S(VI)-F Activation Product Fully Functionalized Pyrazine Scaffold SuFEx->Product

Fig 1: Chemoselective orthogonal functionalization of 5-chloropyrazine-2-sulfonyl fluoride.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can ensure the integrity of the orthogonal handles before proceeding to the next step.

Protocol A: Chemoselective SNAr at the Pyrazine Core

Objective: Displace the C5-chloride with a primary or secondary amine while preserving the -SO2F group.

  • Preparation : In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 5-chloropyrazine-2-sulfonyl fluoride (1.0 equiv) in anhydrous acetonitrile (MeCN) to a concentration of 0.2 M.

  • Base Addition : Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality Note: DIPEA is strictly chosen over stronger bases (like DBU) because it acts solely as an acid scavenger for the generated HCl, preventing amine protonation without inadvertently triggering S-F activation.

  • Nucleophile Addition : Slowly add the primary or secondary amine (1.05 equiv). Maintain the temperature strictly at 20–25 °C.

    • Causality Note: Thermal control is the linchpin of this step. Elevated temperatures (>40 °C) provide the activation energy required for non-selective attack at the sulfonyl fluoride.

  • Validation Checkpoint : Stir for 2–4 hours. Monitor the reaction by LC-MS (looking for the mass of the SNAr product). Crucially, run a crude 19F NMR. The characteristic S(VI)-F singlet must remain clearly visible between +50 and +60 ppm. If this peak disappears, the temperature was too high or the amine was too nucleophilic.

  • Workup : Dilute the mixture with EtOAc, wash with saturated aqueous NaHCO3 and brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: SuFEx Click Chemistry of the Intermediate

Objective: Activate the dormant -SO2F group to react with a phenol or a second amine.

  • Preparation : Dissolve the validated 5-aminopyrazine-2-sulfonyl fluoride intermediate (1.0 equiv) in anhydrous MeCN (0.2 M).

  • Nucleophile Addition : Add the desired phenol or amine (1.2 equiv).

  • Catalyst Activation :

    • For Phenols : Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 equiv).

      • Causality Note: DBU acts as a bifunctional catalyst, hydrogen-bonding to the phenol to increase its nucleophilicity while simultaneously interacting with the S(VI)-F bond to facilitate fluoride departure.

    • For Amines : Add Calcium triflimide, Ca(NTf2)2 (0.2 equiv) .

      • Causality Note: The Lewis acidic calcium coordinates to the Lewis basic oxygens of the sulfonyl group, drastically increasing the electrophilicity of the sulfur center and allowing for efficient fluoride exchange with nucleophilic amines.

  • Validation Checkpoint : Stir at room temperature (or up to 80 °C for sterically hindered amines). Monitor by 19F NMR. The reaction is complete only when the S(VI)-F signal at +50 to +60 ppm completely disappears.

  • Workup : Pass the crude mixture through a short silica plug to remove the catalyst, then purify by flash chromatography.

Data Presentation: Reaction Parameters

To ensure reproducibility across different library targets, the quantitative parameters and validation metrics for both orthogonal steps are summarized below.

Table 1: Reaction Parameters for Orthogonal Functionalization

Reaction StepElectrophilic SiteNucleophileCatalyst / BaseSolventTemp (°C)Primary Validation Metric
Step 1: SNAr C-Cl bond1° or 2° AminesDIPEA (2.0 eq)MeCN20–2519F NMR: Retention of +50 ppm signal
Step 2: SuFEx S(VI)-F bondPhenolsDBU (0.2 eq)MeCN20–5019F NMR: Disappearance of +50 ppm signal
Step 2: SuFEx S(VI)-F bondAminesCa(NTf2)2 (0.2 eq)MeCN20–8019F NMR: Disappearance of +50 ppm signal

References

  • Naumchyk, V., Andriashvili, V. A., Radchenko, D. S., Dudenko, D., Moroz, Y. S., Tolmachev, A. A., Zhersh, S., & Grygorenko, O. O. (2024). "SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design." The Journal of Organic Chemistry, 89(5), 3161-3183. URL:[Link]

  • Sousa e Silva, F. C., Doktor, K., & Michaudel, Q. (2021). "Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry and Photomediated 1,3-Rearrangement." Organic Letters, 23(13), 5271-5276. URL:[Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 5-Chloropyrazine-2-sulfonyl Fluoride as a Bifunctional Hub in SuFEx Click Chemistry

Executive Summary In modern drug discovery and library synthesis, the demand for modular, highly reliable, and chemoselective reactions has driven the adoption of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and library synthesis, the demand for modular, highly reliable, and chemoselective reactions has driven the adoption of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1]. As a Senior Application Scientist, I frequently encounter the challenge of rapidly generating diverse heteroaromatic libraries. 5-Chloropyrazine-2-sulfonyl fluoride (CAS: 2229069-46-7) [2] emerges as a premier bifunctional hub for this purpose. It features two orthogonal reactive sites: a highly electrophilic 5-chloro position primed for Nucleophilic Aromatic Substitution (SNAr), and a sulfonyl fluoride (–SO₂F) group that undergoes controlled SuFEx[3].

This application note provides a comprehensive, self-validating guide to utilizing this reagent, detailing the mechanistic causality behind its chemoselectivity and providing field-proven protocols for sequential functionalization.

Mechanistic Rationale: The Bifunctional Advantage

To effectively utilize 5-chloropyrazine-2-sulfonyl fluoride, one must understand the thermodynamic and kinetic forces governing its dual reactivity:

  • SNAr Hyper-Activation: The pyrazine ring is inherently electron-deficient. The presence of the strongly electron-withdrawing –SO₂F group further depletes electron density at the 5-position. Consequently, the 5-chloro group acts as an excellent leaving group for SNAr with primary or secondary amines at ambient temperatures[3].

  • Kinetic Stability of the –SO₂F Group: Unlike sulfonyl chlorides, sulfonyl fluorides are remarkably resistant to hydrolysis and standard nucleophilic attack[1]. Fluoride is a poor leaving group from the S(VI) center unless it is specifically activated. Therefore, during the SNAr amination step, the –SO₂F group remains completely intact[3].

  • SuFEx Catalysis: To activate the –SO₂F group for the second functionalization step, specific catalytic conditions are required. Strong hydrogen-bond acceptors (like DBU or BEMP) or silylium-based activators are necessary to facilitate the departure of the fluoride ion, allowing for clean redox-neutral substitution with phenols or amines[1],.

Reactivity Hub 5-Chloropyrazine-2-sulfonyl fluoride (Bifunctional Hub) SNAr Nucleophilic Aromatic Substitution (SNAr) Site: 5-Chloro Position Hub->SNAr Amine/Base 25°C Intermediate 5-Amino/Alkoxy-pyrazine-2-sulfonyl fluoride (Stable Intermediate) SNAr->Intermediate SuFEx Sulfur(VI) Fluoride Exchange (SuFEx) Site: Sulfonyl Fluoride Intermediate->SuFEx Phenol/DBU 60°C Product Dual-Functionalized Pyrazine Scaffold (Drug-like Molecule) SuFEx->Product

Orthogonal reactivity pathway of 5-Chloropyrazine-2-sulfonyl fluoride.

Quantitative Reaction Metrics

The following table summarizes the optimized reaction conditions and expected yields for both functionalization phases, synthesized from established literature and empirical optimization[3],.

Substrate ClassReaction PhaseReagents & CatalystsTemp (°C)Typical Yield (%)
Aliphatic Amines Phase 1 (SNAr)Amine (1.1 eq), DIPEA (2.0 eq), THF2580–95
Anilines Phase 1 (SNAr)Amine (1.2 eq), NaH or LHMDS, DMF0 to 2560–80
Phenols Phase 2 (SuFEx)Phenol (1.2 eq), DBU (20 mol%), MeCN6075–90
Silyl Ethers Phase 2 (SuFEx)Ar-OTBS (1.2 eq), DBU (20 mol%), MeCN8085–98
Primary Amines Phase 2 (SuFEx)Amine (2.0 eq), DIPEA (2.0 eq), MeCN6070–85

Experimental Protocols

The following protocols are designed as a self-validating system. By isolating the intermediate after Phase 1, you ensure that any unreacted starting material does not interfere with the delicate catalytic cycle of Phase 2.

Phase 1: Chemoselective SNAr (Synthesis of 5-Amino-pyrazine-2-sulfonyl fluoride)

Objective: Install an amine at the 5-position while perfectly preserving the –SO₂F moiety.

Materials:

  • 5-Chloropyrazine-2-sulfonyl fluoride (1.0 mmol)

  • Primary/Secondary Aliphatic Amine (1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 20 mL scintillation vial equipped with a magnetic stir bar. Purge with nitrogen. Causality: While the –SO₂F group is stable to water, keeping the system anhydrous prevents trace hydroxide-mediated degradation of the highly electrophilic pyrazine ring.

  • Dissolution: Dissolve 5-chloropyrazine-2-sulfonyl fluoride (196.6 mg, 1.0 mmol) in 5.0 mL of anhydrous THF.

  • Base Addition: Add DIPEA (348 µL, 2.0 mmol) to the stirring solution.

  • Amine Addition: Dropwise add the aliphatic amine (1.1 mmol). The solution will typically turn yellow or orange as the SNAr complex forms.

  • Reaction: Stir at 25 °C for 2–4 hours. Monitor via LC-MS. The mass of the intact –SO₂F intermediate should be clearly visible (e.g., [M+H]⁺).

  • Workup & Validation: Quench with saturated aqueous NH₄Cl (5 mL). Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: Run a rapid ¹H NMR. The disappearance of the starting pyrazine protons and the appearance of the amine substituents confirm the SNAr, while ¹⁹F NMR (approx. +50 to +60 ppm) will confirm the intact sulfonyl fluoride.

Phase 2: SuFEx Catalysis (Synthesis of Pyrazine Sulfonates/Sulfonamides)

Objective: Catalytically exchange the fluoride for an oxygen or nitrogen nucleophile to yield the final dual-functionalized scaffold[4].

Materials:

  • 5-Amino-pyrazine-2-sulfonyl fluoride intermediate (1.0 mmol)

  • Phenol or Aryl Silyl Ether (1.2 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, 20 mol%)

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a clean, dry reaction vial, dissolve the intermediate (1.0 mmol) and the nucleophile (phenol, 1.2 mmol) in anhydrous MeCN (5.0 mL).

  • Catalyst Initiation: Add DBU (30 µL, 0.2 mmol). Causality: DBU acts as a bifunctional catalyst. It deprotonates the phenol to increase its nucleophilicity while simultaneously hydrogen-bonding to the fluoride leaving group, effectively lowering the activation barrier for the S(VI) substitution.

  • Reaction: Seal the vial and heat to 60 °C for 12 hours.

  • Monitoring: Check completion via LC-MS. The distinct loss of the fluoride mass (-19 Da) and addition of the phenoxy/amine mass indicates successful SuFEx.

  • Purification: Concentrate the crude mixture and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow S1 Step 1: S_NAr Amine, DIPEA THF, 2h, RT S2 Step 2: Workup Aqueous Wash EtOAc Extract S1->S2 S3 Step 3: SuFEx Phenol, DBU MeCN, 12h, 60°C S2->S3 S4 Step 4: Isolate Flash Silica LC-MS/NMR S3->S4

Step-by-step experimental workflow for sequential SNAr and SuFEx functionalization.

Analytical Troubleshooting

  • Premature –SO₂F Hydrolysis in Phase 1: If sulfonic acid byproducts are observed, ensure the amine used is not contaminated with water, and strictly avoid the use of hydroxide bases (e.g., NaOH/KOH) during the SNAr step.

  • Stalled SuFEx Reaction: If the SuFEx reaction stalls at <50% conversion, the fluoride byproduct may be inhibiting the DBU catalyst. Switching to a silyl ether nucleophile (Ar-OTBS) provides a thermodynamic sink, as the formation of the extremely strong Si–F bond drives the reaction to completion.

References

  • [1] Bull, J. A., et al. (2025). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry, 7(3). Available at: [Link]

  • [3] ChemRxiv. (2023). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Libraries. Available at: [Link]

  • [4] Dong, J., et al. (2018). Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub. PubMed Central (PMC). Available at:[Link]

Sources

Application

5-Chloropyrazine-2-sulfonyl fluoride for covalent inhibitor development

Application Note: Strategic Development of Covalent Inhibitors Using 5-Chloropyrazine-2-sulfonyl Fluoride Executive Summary The resurgence of Targeted Covalent Inhibitors (TCIs) has been driven by the need for increased...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Development of Covalent Inhibitors Using 5-Chloropyrazine-2-sulfonyl Fluoride

Executive Summary

The resurgence of Targeted Covalent Inhibitors (TCIs) has been driven by the need for increased potency, prolonged pharmacodynamics (residence time), and the ability to target "undruggable" shallow pockets. While acrylamides (targeting cysteine) dominate the landscape, the 5-Chloropyrazine-2-sulfonyl fluoride (CPSF) scaffold represents a next-generation "SuFEx" (Sulfur-Fluoride Exchange) warhead.

This guide details the application of CPSF in drug discovery.[1] Unlike traditional Michael acceptors, the sulfonyl fluoride (SF) moiety offers a unique privilege: it is metabolically stable and resistant to reduction, yet reacts specifically with nucleophilic side chains (Tyr, Lys, Ser, His) within the specific context of a protein binding pocket.[2] The 5-chloropyrazine core provides a dual-function hub: the electron-deficient ring activates the warhead and serves as an electrophilic handle (


) for library construction.

The Chemistry of the Warhead: Why CPSF?

To design effective inhibitors, one must understand the electronic environment of the warhead.

  • The SuFEx Mechanism: The sulfonyl fluoride group undergoes a sulfur-fluoride exchange reaction.[1][3][4][5][6] This is not a simple nucleophilic attack; it is often assisted by the local protein environment (e.g., hydrogen bonding networks that stabilize the fluoride leaving group).

  • The Pyrazine Advantage: The pyrazine ring contains two nitrogen atoms, making it significantly more electron-deficient than a benzene ring.

    • Effect 1 (Warhead Activation): The electron withdrawal pulls density from the sulfonyl sulfur, making it more electrophilic and reactive toward nucleophiles compared to phenyl-sulfonyl fluorides.

    • Effect 2 (Synthetic Handle): The chlorine at the C5 position is activated for Nucleophilic Aromatic Substitution (

      
      ). This allows researchers to attach diverse targeting ligands (amines) to the scaffold without destroying the sulfonyl fluoride warhead, provided specific conditions are met.
      
Mechanistic Diagram: SuFEx-Mediated Inhibition

The following diagram illustrates the reaction trajectory of a CPSF-based inhibitor with a target Tyrosine residue.

SuFEx_Mechanism Inhibitor CPSF Inhibitor (R-SO2-F) Transition Transition State (Pentacoordinate Sulfur) Inhibitor->Transition Binding & Proximity Target Target Protein (Tyr-OH) Target->Transition Nucleophilic Attack Product Covalent Adduct (Sulfonate Ester) Transition->Product SuFEx Reaction Leaving Leaving Group (HF) Transition->Leaving Elimination

Figure 1: Mechanism of Tyrosine ligation via Sulfur-Fluoride Exchange (SuFEx).[1][4] The reaction releases HF (buffered) and forms a stable sulfonate linkage.

Protocol A: Library Construction via Derivatization

Objective: To attach a targeting ligand (amine) to the 5-chloropyrazine core while preserving the sulfonyl fluoride warhead.

Rationale: The C-Cl bond on the pyrazine ring is susceptible to displacement by amines. While sulfonyl fluorides are stable, they can react with amines to form sulfonamides at high temperatures. Therefore, temperature control is the critical variable to ensure chemoselectivity (C-Cl attack over S-F attack).

Materials:

  • 5-Chloropyrazine-2-sulfonyl fluoride (Core).

  • Primary or Secondary Amine (Targeting Ligand).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of 5-Chloropyrazine-2-sulfonyl fluoride in anhydrous THF (0.1 M). Cool the solution to 0°C (ice bath).

  • Ligand Addition: In a separate vial, mix the amine ligand (1.0 eq) with DIPEA (1.2 eq) in THF.

  • Reaction: Dropwise add the amine/base mixture to the cooled pyrazine solution over 10 minutes.

    • Note: Rapid addition may generate local heat, promoting side reactions with the SF group.

  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT). Monitor by LC-MS.[7][8]

    • Success Criteria: Observation of Product Mass (MW_Ligand + MW_Core - HCl). Retention of the SF group is verified by the absence of sulfonamide byproducts.

  • Workup: Dilute with EtOAc, wash with cold dilute citric acid (to remove unreacted amine) and brine. Dry over

    
    .
    
  • Purification: Flash chromatography. Avoid nucleophilic solvents (MeOH) during storage.

Protocol B: Biochemical Profiling (Intact Protein MS)

Objective: To screen the library for covalent binding to the target protein and determine stoichiometry.

Rationale: Mass spectrometry provides definitive proof of covalent bond formation. Unlike IC50 assays, which can be confounded by assay artifacts, MS directly observes the mass shift caused by the adduct.

Experimental Setup:

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer coupled to UPLC.

  • Column: C4 or C8 Reverse Phase Column (for intact protein).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

Workflow Diagram:

MS_Workflow Step1 Incubation Protein (1 uM) + Inhibitor (10 uM) Buffer: PBS pH 7.4 Step2 Quenching/Desalting Remove non-covalent binders Step1->Step2 Step3 LC-MS Analysis Denaturing Conditions Step2->Step3 Step4 Deconvolution MaxEnt or similar algorithm Step3->Step4 Decision Check Mass Shift Delta = MW(Inh) - 20 Da? Step4->Decision Result Hit Confirmation Decision->Result Yes

Figure 2: High-throughput MS screening workflow for covalent binders.

Data Analysis & Interpretation: When a CPSF inhibitor binds to a residue (e.g., Tyrosine), the reaction releases Fluoride (F-) and the proton (H+) is lost to the buffer.

  • Expected Mass Shift (

    
    ): 
    
    
    
    (approx. 20.01 Da).
  • Calculation:

    
    
    
ParameterDescription
Incubation Time 1 hr to 24 hrs (SuFEx can be slow compared to acrylamides).
Occupancy (%)

Specificity Check for +2x or +3x adducts (indicates non-specific labeling).

Protocol C: Kinetic Characterization ( )

Objective: To rank inhibitors based on their efficiency. IC50 is time-dependent for covalent inhibitors and therefore invalid. You must determine the second-order rate constant.

Methodology:

  • Preparation: Prepare reaction plates with Target Protein and varying concentrations of Inhibitor (

    
    ).
    
  • Time Points: At defined intervals (

    
     = 0, 15, 30, 60, 120 min), remove an aliquot and measure residual enzymatic activity (or occupancy via MS).
    
  • Calculation:

    • Determine the observed rate constant (

      
      ) for each concentration by plotting 
      
      
      
      vs time.
    • Plot

      
       vs 
      
      
      
      to fit the hyperbolic equation:
      
      
    • 
      :  Maximum rate of inactivation (covalent bond formation).
      
    • 
      :  Reversible binding constant (affinity of the initial complex).
      

Interpretation:

  • A high

    
     ratio indicates a potent inhibitor.
    
  • For CPSF inhibitors,

    
     is driven by the scaffold (the amine part), while 
    
    
    
    is driven by the reactivity of the sulfonyl fluoride and the precise positioning relative to the nucleophile.

Safety & Stability Considerations

  • Toxicity: Sulfonyl fluorides are reactive electrophiles. Historically, some (like PMSF) are serine protease inhibitors. However, heteroaromatic SFs are less promiscuous. Always handle with PPE.

  • Aqueous Stability: CPSF is relatively stable in neutral buffer (pH 7.4) with a half-life often exceeding 24 hours, unlike sulfonyl chlorides which hydrolyze rapidly. This stability allows for long incubation times necessary for proximity-driven SuFEx reactions.

References

  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[7][8] Nature Reviews Drug Discovery. [Link]

  • Narayanam, M. K., et al. (2025). "Advances in sulfonyl exchange chemical biology: expanding druggable target space." Chemical Science. [Link]

  • Lagoutte, P., et al. (2016). "Sulfonyl fluorides as targets for covalent inhibition." Nature Reviews Chemistry (Contextual grounding on SF reactivity).

Sources

Method

Application Note: Chemoselective Amination of 5-Chloropyrazine-2-sulfonyl Fluoride

This Application Note and Protocol is designed for researchers and medicinal chemists working with 5-Chloropyrazine-2-sulfonyl fluoride (CPSF) . It addresses the specific chemoselectivity challenges inherent to this bifu...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and medicinal chemists working with 5-Chloropyrazine-2-sulfonyl fluoride (CPSF) . It addresses the specific chemoselectivity challenges inherent to this bifunctional electrophile.

Executive Summary & Mechanistic Insight

5-Chloropyrazine-2-sulfonyl fluoride (CPSF) is a high-value bifunctional scaffold in medicinal chemistry and chemical biology. It contains two distinct electrophilic centers:

  • The C5-Chlorine: Activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient pyrazine ring and the para-sulfonyl group.

  • The Sulfonyl Fluoride (SO2F): A latent electrophile for Sulfur-Fluoride Exchange (SuFEx) click chemistry.

The Reactivity Hierarchy: Contrary to standard sulfonyl chlorides, which react instantaneously with amines to form sulfonamides, the sulfonyl fluoride moiety is kinetically stable. Research indicates that for halo-heteroarene sulfonyl fluorides, SNAr displacement of the halide (Cl) is the kinetically dominant pathway when reacting with primary amines under standard nucleophilic conditions [1].

Therefore, reacting CPSF with a primary amine typically yields the 5-(alkylamino)pyrazine-2-sulfonyl fluoride , preserving the SO2F handle for subsequent bioconjugation or diversification. This guide provides protocols for both the selective SNAr reaction (Pathway A) and the catalytic activation of the SuFEx pathway (Pathway B).

Mechanistic Decision Tree

Chemoselectivity Start 5-Chloropyrazine-2- sulfonyl fluoride Decision Condition Selector Start->Decision Amine Primary Amine (R-NH2) Amine->Decision PathA Pathway A: Standard Nucleophilic Conditions Decision->PathA Mild Base, Polar Solvent PathB Pathway B: Silyl-Amine + Lewis Acid Cat. Decision->PathB Ca(NTf2)2, TMS-Amine ProdA Product A (Major): 5-Amino-pyrazine-2- sulfonyl fluoride PathA->ProdA S_NAr (Fast) ProdB Product B (Minor/Trace): 5-Chloropyrazine-2- sulfonamide PathA->ProdB SuFEx (Slow) PathB->ProdA Competition Exists PathB->ProdB Activated SuFEx

Figure 1: Chemoselectivity landscape. Pathway A (SNAr) is the default reactivity profile for free amines.

Experimental Protocols

Protocol A: Selective SNAr Amination (Preserving the SuFEx Handle)

Objective: To synthesize 5-(alkylamino)pyrazine-2-sulfonyl fluorides. This is the standard method for creating SuFEx-enabled probes.

Reagents:

  • Substrate: 5-Chloropyrazine-2-sulfonyl fluoride (1.0 equiv)

  • Nucleophile: Primary Amine (1.0 – 1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloropyrazine-2-sulfonyl fluoride (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Note: Lower temperature suppresses potential side reactions at the SO2F center.

  • Addition: Add DIPEA (1.2 equiv) followed by the slow, dropwise addition of the primary amine (1.0 equiv) over 5 minutes.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) and monitor by TLC or LC-MS.

    • Checkpoint: The SNAr reaction is typically complete within 1–4 hours.

  • Workup:

    • Dilute with EtOAc and wash with 0.1 M HCl (to remove excess amine/DIPEA), followed by brine.

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography.

    • Caution: Avoid using nucleophilic modifiers (like methanol) in the eluent if the product is stored for long periods, although the SO2F is generally stable on silica.

Data Validation (Expected Results):

Parameter Observation Interpretation
LC-MS M+H corresponds to Product A Successful Cl displacement.
19F NMR Singlet at ~ +60 to +65 ppm Intact Sulfonyl Fluoride group.

| 1H NMR | Loss of C5-H signal (if applicable) or shift | Confirmation of substitution at C5. |

Protocol B: SuFEx Sulfonamide Formation (Advanced)

Objective: To force the reaction at the sulfonyl fluoride center. Challenge: The C5-Cl is highly reactive. Achieving exclusive sulfonamide formation with a free amine while retaining the C5-Cl is chemically difficult and often requires protecting the amine as a silyl derivative to modulate nucleophilicity, or accepting a mixture.

Modified "Silyl-SuFEx" Method:

  • Reagents: Use the TMS-protected amine (

    
    ) instead of the free amine.
    
  • Catalyst: Calcium Bistriflimide [Ca(NTf2)2] (5 mol%) or DBU (stoichiometric).

  • Procedure:

    • Mix CPSF (1.0 equiv) and Ca(NTf2)2 in solvent.

    • Add TMS-Amine.

    • Note: Even under these conditions, SNAr competition is significant due to the electron-deficiency of the pyrazine. This pathway is recommended only if the C5 position is sterically blocked or if SNAr is the intended second step (Sequential functionalization).

Safety & Handling (Critical)

  • HF Generation: Upon hydrolysis or reaction with amines, hydrogen fluoride (HF) or fluoride salts are generated. While the amounts are stoichiometric, standard HF safety protocols (gloves, eye protection) must be observed.

  • Toxicity: Pyrazine sulfonyl fluorides are potent covalent inhibitors. Treat as a potential alkylating agent and serine protease inhibitor.

  • Storage: Store the starting material and SNAr products in a desiccator at -20 °C. Moisture can hydrolyze the SO2F to the sulfonic acid (SO3H) over time.

References

  • Naumchyk, V. et al. (2024).[1] "SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides." The Journal of Organic Chemistry, 89(5), 3161–3183.[1]

  • Mahapatra, S. et al. (2020).[2] "Calcium Triflimide-Mediated Activation of Sulfonyl Fluorides toward Sulfonamide Formation." Organic Letters, 22(11), 4389–4394.

  • Sharpless, K. B. et al. (2014).[3][4][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.

Sources

Application

Next-Generation Agrochemical Synthesis: 5-Chloropyrazine-2-sulfonyl Fluoride as a Bifunctional SuFEx Linchpin

Executive Summary In the high-throughput discovery of modern agrochemicals, 5-Chloropyrazine-2-sulfonyl fluoride (CAS 2229069-46-7) represents a superior alternative to traditional sulfonyl chloride building blocks. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-throughput discovery of modern agrochemicals, 5-Chloropyrazine-2-sulfonyl fluoride (CAS 2229069-46-7) represents a superior alternative to traditional sulfonyl chloride building blocks. While pyrazine-based sulfonamides are potent pharmacophores in Acetolactate Synthase (ALS) inhibiting herbicides and broad-spectrum fungicides, their synthesis is often hampered by the hydrolytic instability of electron-deficient heteroaryl sulfonyl chlorides.

This guide details the utility of the sulfonyl fluoride analog as a Bifunctional SuFEx Linchpin . Leveraging Sulfur-Fluoride Exchange (SuFEx) chemistry, this building block offers indefinite shelf stability and orthogonal reactivity. It allows researchers to sequentially functionalize the sulfonyl group (via SuFEx) and the chloropyrazine ring (via SNAr), enabling the rapid generation of diverse chemical libraries for Structure-Activity Relationship (SAR) studies.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
Chemical Name 5-Chloropyrazine-2-sulfonyl fluoride
CAS Number 2229069-46-7
Molecular Formula C₄H₂ClFN₂O₂S
Molecular Weight 196.59 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, THF, MeCN, DMSO; Hydrolytically stable in neutral water
Key Functional Groups C2-SO₂F (SuFEx electrophile), C5-Cl (SNAr electrophile)
Storage 2–8°C, inert atmosphere (Ar/N₂)

Mechanistic Insight: The Bifunctional Advantage

The power of 5-Chloropyrazine-2-sulfonyl fluoride lies in its orthogonal reactivity profile . Unlike its chloride counterpart, the sulfonyl fluoride bond is resistant to reduction and hydrolysis, allowing it to survive harsh conditions required to modify other parts of the molecule.

Orthogonal Reactivity Logic
  • The SuFEx Handle (C2-SO₂F): The S-F bond is kinetically stable due to the high bond dissociation energy and low polarizability of fluorine. It remains inert to standard nucleophiles until activated by a specific Lewis base (e.g., DBU, TBD) or silyl ethers, allowing for "click" sulfonamide or sulfonate formation.

  • The SNAr Handle (C5-Cl): The pyrazine ring is highly electron-deficient, a property amplified by the electron-withdrawing sulfonyl group at C2. This makes the C5-chlorine exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) with amines, alkoxides, or thiols.

Visualization of Divergent Synthesis

The following diagram illustrates how this building block serves as a hub for divergent library synthesis.

G cluster_legend Reactivity Logic Core 5-Chloropyrazine-2- sulfonyl fluoride SuFEx_Prod Sulfonamide/Sulfonate (Stable C-Cl bond) Core->SuFEx_Prod Path A: SuFEx (R-NH2/DBU) SnAr_Prod C5-Substituted Sulfonyl Fluoride Core->SnAr_Prod Path B: SnAr (Nu-H/Mild Base) Final_1 Library A: C5-Modified Analogs SuFEx_Prod->Final_1 Step 2: SnAr (Nu-H/Base) Final_2 Library B: Sulfonylurea Herbicides SnAr_Prod->Final_2 Step 2: SuFEx (R-NH2/Activation) Info SO2F is stable to SnAr conditions. C-Cl is stable to acidic SuFEx conditions.

Figure 1: Divergent synthetic pathways enabled by the orthogonal stability of the sulfonyl fluoride and chloropyrazine moieties.

Applications in Agrochemicals[2][9][10]

ALS Inhibitor Development (Sulfonylureas)

Pyrazine analogs of sulfonylurea herbicides (bioisosteres of chlorsulfuron or sulfometuron) are key targets. The pyrazine ring modifies the lipophilicity (LogP) and soil half-life of the herbicide.

  • Target Class: Acetolactate Synthase (ALS) Inhibitors.

  • Workflow: React 5-Chloropyrazine-2-sulfonyl fluoride with an heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine) to form the sulfonamide, followed by urea formation.

Veterinary Antibiotics & Fungicides

Sulfonamides containing the 5-chloropyrazine moiety (related to Sulfachlorpyrazine) exhibit broad-spectrum antimicrobial activity. The 5-chloro position can be substituted with methoxy or methyl groups to tune metabolic stability in crops.

Experimental Protocols

Protocol A: Synthesis of 5-Chloropyrazine-2-sulfonyl Fluoride

Note: If the building block is not purchased, it can be synthesized from the corresponding thiol.

Reagents: 5-Chloropyrazine-2-thiol, Acetonitrile (MeCN), Water, KF, HCl (conc).

  • Oxidative Chlorination (In Situ): Suspend 5-chloropyrazine-2-thiol (10 mmol) in MeCN (20 mL) and 2M HCl (5 mL) at 0°C. Add N-chlorosuccinimide (NCS, 40 mmol) portion-wise. Stir for 1 hour to form the sulfonyl chloride (do not isolate; it is unstable).

  • Fluoride Exchange: To the reaction mixture, add a saturated aqueous solution of Potassium Bifluoride (KHF₂, 40 mmol). Stir vigorously at room temperature for 2-4 hours.

  • Workup: Dilute with EtOAc (50 mL) and wash with water (2x) and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) yields the stable sulfonyl fluoride solid.

Protocol B: SuFEx Coupling (Sulfonamide Synthesis)

This protocol utilizes the unique "click" nature of the SO₂F bond.

Reagents: 5-Chloropyrazine-2-sulfonyl fluoride (1.0 eq), Amine (1.1 eq), DBU (1.2 eq), DCM.

  • Setup: Dissolve 5-Chloropyrazine-2-sulfonyl fluoride (1 mmol) and the target amine (e.g., aniline or heterocyclic amine) in anhydrous DCM (5 mL).

  • Activation: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise at room temperature.

    • Mechanistic Note: The SO₂F bond is stable to amines alone. DBU acts as a catalyst to activate the silicon-amine (if using silyl amines) or deprotonate the amine to attack the sulfur, ejecting fluoride.

  • Monitoring: Monitor by TLC/LCMS. The reaction typically completes in <1 hour due to the high electrophilicity of the pyrazine-activated sulfonyl group.

  • Quench: Wash with 1M HCl to remove DBU, then brine. Concentrate to obtain the pure sulfonamide.

Protocol C: SNAr Diversification at C5

Perform this step either BEFORE or AFTER Protocol B, depending on the sensitivity of your nucleophile.

Reagents: Nucleophile (e.g., NaOMe, Morpholine), solvent (THF or DMF).

  • Reaction: Dissolve the 5-chloropyrazine substrate in THF. Add the nucleophile (1.2 eq).

  • Conditions:

    • For Amines: Heat to 60°C for 2 hours.

    • For Alkoxides: Stir at 0°C to RT for 30 mins.

  • Observation: The reaction proceeds rapidly because the sulfonyl group (SO₂F or SO₂NHR) at C2 strongly withdraws electron density, activating the C5 position.

Safety & Handling (Sulfonyl Fluorides)

  • Toxicity: Sulfonyl fluorides are covalent warheads. They can inhibit serine proteases (like PMSF). Handle with gloves and in a fume hood.

  • Stability: Unlike sulfonyl chlorides, they do not evolve HCl gas upon contact with moist air, making them safer to weigh and store.

  • Disposal: Quench excess sulfonyl fluoride with a solution of amine (e.g., piperidine) in methanol before disposal.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Cornella, J., et al. (2018). "Practical Synthesis of Sulfonyl Fluorides from Sulfonamides." Journal of the American Chemical Society. Link

  • ResearchGate. (2025). "SuFEx Reaction‐Driven Synthesis of New Cyclic Sulfonamide Derivatives With Insecticidal and Fungicidal Bioactivities." Chemistry & Biodiversity. Link

  • PubChem. (2025). "Sulfachlorpyrazine | C10H9ClN4O2S." National Library of Medicine. Link

  • MDPI. (2021). "Synthetic Routes to Arylsulfonyl Fluorides." Catalysts. Link

Method

Application Note: Orthogonal Functionalization of 5-Chloropyrazine-2-sulfonyl Fluoride in Drug Discovery

Executive Summary & Mechanistic Rationale In modern medicinal chemistry and chemical biology, the demand for modular, bifunctional building blocks has driven the adoption of heteroaryl sulfonyl fluorides[1]. Among these,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry and chemical biology, the demand for modular, bifunctional building blocks has driven the adoption of heteroaryl sulfonyl fluorides[1]. Among these, 5-Chloropyrazine-2-sulfonyl fluoride (CAS: 2229069-46-7)[2] stands out as a highly versatile scaffold. It features two distinct electrophilic centers that can be addressed orthogonally:

  • The Sulfonyl Fluoride (-SO₂F) Group: A privileged electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[3]. Unlike sulfonyl chlorides, sulfonyl fluorides are remarkably stable to water, oxidation, and reduction, reacting only under specific catalytic activation[4].

  • The C5-Chloro Substituent: Positioned on an electron-deficient pyrazine ring, this halogen is highly primed for Nucleophilic Aromatic Substitution (S_NAr) or transition-metal-catalyzed cross-coupling reactions.

Additionally, recent breakthroughs have demonstrated that electron-deficient heteroaryl sulfonyl fluorides can serve as both the electrophile and the internal fluoride source in Pd-catalyzed desulfonylative fluorination, yielding valuable heteroaryl fluorides[5].

The following guide details the causality-driven experimental setups required to harness the full synthetic potential of 5-Chloropyrazine-2-sulfonyl fluoride.

Bifunctional Reactivity Mapping

To effectively utilize this reagent, the order of operations is critical. Typically, the SuFEx reaction is performed first. The resulting sulfonamide is highly robust, allowing the subsequent application of harsher basic or thermal conditions required for S_NAr or cross-coupling at the C5 position.

ReactivityMap SM 5-Chloropyrazine-2- sulfonyl fluoride SuFEx SuFEx Click Chemistry SM->SuFEx Amines/Phenols Catalyst SNAr SNAr / Cross-Coupling SM->SNAr Nucleophiles/ Pd Catalyst PdF Desulfonylative Fluorination SM->PdF Pd Catalyst Ligand Prod1 Pyrazine Sulfonamide SuFEx->Prod1 Prod2 C5-Substituted Pyrazine SNAr->Prod2 Prod3 5-Chloro-2-fluoro pyrazine PdF->Prod3

Bifunctional reactivity pathways of 5-Chloropyrazine-2-sulfonyl fluoride.

Quantitative Data & Optimization Matrices

Selecting the correct catalyst is the most critical variable in SuFEx chemistry. The table below synthesizes the quantitative parameters for activating the -SO₂F group based on the nucleophile's nature[6],[7].

Table 1: Catalyst Selection Guide for SuFEx Reactions
Catalyst / ActivatorLoading (equiv)Target NucleophileMechanistic RationaleExpected Yield Range
DBU 0.2 - 1.0Aliphatic AminesActs as a Brønsted base and strong H-bond acceptor, increasing amine nucleophilicity.85 - 98%
Ca(NTf₂)0.05 - 0.1Anilines / Weak AminesLewis acid; coordinates to sulfonyl oxygens, enhancing sulfur electrophilicity.70 - 95%
BEMP 0.2PhenolsStrong phosphazene base; deprotonates phenol to form a highly reactive phenoxide.80 - 90%
KF 2.0 - 5.0General (Biphasic)Acts as a fluoride scavenger, shifting the thermodynamic equilibrium.60 - 85%
Table 2: Orthogonal Functionalization Parameters
Reaction TypeReagents & ConditionsSolventTemp (°C)Validation Metric (LC-MS)
SuFEx (1st Step) Amine (1.2 eq), DBU (0.2 eq)MeCN25Loss of SM; Appearance of [M+H]⁺ (Sulfonamide)
S_NAr (2nd Step) Alkoxide (1.5 eq), K₂CO₃ (2.0 eq)DMF60 - 80Isotope pattern shift (Loss of ³⁵Cl/³⁷Cl signature)
Desulfonylative Pd(OAc)₂ (5 mol%), LigandToluene150Extrusion of SO₂; Appearance of Ar-F

Experimental Protocols

Protocol A: SuFEx Click Reaction (Sulfonamide Synthesis)

Causality & Rationale: While sulfonyl fluorides are stable to neutral water, basic conditions in the presence of moisture can lead to competitive hydrolysis, forming the unreactive sulfonate[4]. Therefore, anhydrous solvents are mandated. For unhindered aliphatic amines, DBU is the optimal catalyst. For electronically deactivated amines (e.g., anilines), Ca(NTf₂)₂ is required because it activates the electrophile (the S=O bonds) rather than relying on the poor nucleophilicity of the amine[6].

Self-Validating Workflow:

  • Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve 5-Chloropyrazine-2-sulfonyl fluoride (1.0 mmol, 196.6 mg) in anhydrous acetonitrile (5.0 mL, 0.2 M).

  • Nucleophile Addition: Add the primary or secondary amine (1.2 mmol). The solution will typically remain clear.

  • Catalytic Activation: Add DBU (0.2 mmol, 30 µL). Validation checkpoint: A slight exotherm and a color shift to pale yellow indicate the formation of the pre-reaction complex.

  • Reaction: Stir at 25 °C for 2–4 hours. Monitor via LC-MS. Validation checkpoint: The reaction is complete when the starting material peak vanishes and the product peak exhibits the characteristic ³⁵Cl/³⁷Cl (3:1) isotopic ratio.

  • Quench & Workup: Dilute the mixture with EtOAc (20 mL). Wash sequentially with 1M aqueous HCl (10 mL) to remove unreacted amine and DBU, followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) if necessary.

Workflow Step1 1. Reagent Preparation (Anhydrous Solvent, Inert Gas) Step2 2. Catalyst Addition (e.g., Ca(NTf2)2 or DBU) Step1->Step2 Step3 3. Nucleophile Addition (Amine/Phenol) Step2->Step3 Step4 4. Reaction Monitoring (LC-MS / TLC) Step3->Step4 Step5 5. Quench & Purification (Aqueous Wash, Column) Step4->Step5

Standard experimental workflow for SuFEx click chemistry.

Protocol B: S_NAr Functionalization at the C5 Position

Causality & Rationale: The pyrazine ring is inherently electron-deficient. The presence of the strongly electron-withdrawing sulfonamide group (installed via Protocol A) further lowers the LUMO of the pyrazine ring, making the C5-chloro position highly susceptible to nucleophilic attack. Heating is required to overcome the activation energy barrier for the formation of the Meisenheimer complex.

Self-Validating Workflow:

  • Preparation: Dissolve the pyrazine sulfonamide intermediate (1.0 mmol) in anhydrous DMF (10 mL, 0.1 M).

  • Reagent Addition: Add the nucleophile (e.g., a secondary amine or alcohol, 1.5 mmol) and K₂CO₃ (2.0 mmol, 276 mg).

  • Reaction: Heat the mixture to 80 °C under nitrogen. Validation checkpoint: Monitor via LC-MS. Successful conversion is marked by the disappearance of the ³⁵Cl/³⁷Cl isotopic signature in the product mass.

  • Workup: Cool to room temperature, quench with ice water (30 mL), and extract with EtOAc (3 × 15 mL). Wash the combined organics with 5% aqueous LiCl (to effectively remove DMF), dry, and concentrate.

Protocol C: Pd-Catalyzed Desulfonylative Fluorination

Causality & Rationale: A cutting-edge transformation where the -SO₂F group acts as an internal fluoride source, eliminating the need for harsh, exogenous metal fluoride salts[5],[8]. The reaction proceeds via oxidative addition of Pd into the C–S bond, followed by SO₂ extrusion and reductive elimination to form the C(sp²)–F bond.

Self-Validating Workflow:

  • Preparation (Glovebox Required): To an oven-dried Schlenk tube, add 5-Chloropyrazine-2-sulfonyl fluoride (0.5 mmol), Pd(OAc)₂ (5 mol%), and a specialized biaryl phosphine ligand (10 mol%)[5].

  • Reaction: Seal the tube, remove from the glovebox, and heat to 150 °C in anhydrous toluene for 16 hours. Validation checkpoint: Gas evolution (SO₂) may be observed if the system is vented through a bubbler.

  • Isolation: Cool the reaction, filter through a pad of Celite to remove the Pd catalyst, and concentrate. The resulting 5-chloro-2-fluoropyrazine is highly volatile; use caution during solvent evaporation.

References

1.[5] Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides. Chemical Science (RSC Publishing). 2.[6] Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry and Photomediated 1,3-Rearrangement. Organic Letters - ACS Publications. 3.[2] 2229069-46-7 | 5-Chloropyrazine-2-sulfonyl fluoride. ChemScene. 4.[8] (PDF) Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides. ResearchGate. 5.[3] Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols. PMC. 6.[1] Synthetic Routes to Arylsulfonyl Fluorides. MDPI. 7.[4] Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. 8.[7] 6-Cyanopyridine-2-sulfonyl fluoride. Benchchem.

Sources

Application

Application Note: 5-Chloropyrazine-2-sulfonyl Fluoride as a Bifunctional Hub for the Modular Synthesis of Novel Heterocycles

Executive Summary & Strategic Utility In modern drug discovery and materials science, the rapid assembly of complex, functionalized heterocycles is paramount. 5-Chloropyrazine-2-sulfonyl fluoride (CAS 2229069-46-7)[1] ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In modern drug discovery and materials science, the rapid assembly of complex, functionalized heterocycles is paramount. 5-Chloropyrazine-2-sulfonyl fluoride (CAS 2229069-46-7)[1] has emerged as a highly privileged bifunctional building block. The pyrazine core itself is a highly sought-after motif in pharmacology, frequently utilized in the design of non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors[2] and BACE-1 inhibitors for Alzheimer's disease[3].

By incorporating a sulfonyl fluoride moiety, this reagent bridges traditional heterocyclic functionalization with Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a paradigm pioneered by Sharpless and co-workers[4]. This application note provides an in-depth mechanistic guide and self-validating protocols for leveraging the orthogonal reactivity of 5-chloropyrazine-2-sulfonyl fluoride to generate diverse, novel heterocyclic libraries.

Mechanistic Insights: Causality & Orthogonal Reactivity

As application scientists, we must select reagents based on predictable, controllable reactivity. The synthetic power of 5-chloropyrazine-2-sulfonyl fluoride lies in its two orthogonal reactive sites, which can be addressed sequentially without cross-interference.

The S(VI)-F Hub (SuFEx Click Chemistry)

Unlike traditional sulfonyl chlorides, which are highly susceptible to aqueous hydrolysis and side reactions, sulfonyl fluorides exhibit remarkable kinetic stability[5]. The S-F bond strongly resists cleavage until it is explicitly activated by specific nucleophilic catalysts.

  • Causality of Activation: The addition of a strong amidine base (e.g., DBU) or a hindered guanidine base (e.g., BTMG) coordinates the fluoride or deprotonates the incoming nucleophile, creating a highly reactive transient intermediate[6]. This allows for the chemoselective formation of sulfonamides (with amines) or sulfonate esters (with phenols/silyl ethers) at room temperature, completely preserving the C5-chloro position on the pyrazine ring.

The C5-Chloro Position (SNAr & Cross-Coupling)

The pyrazine ring is inherently electron-deficient. The addition of the strongly electron-withdrawing


 group (or the subsequently formed sulfonamide) synergistically depletes electron density at the C5 position.
  • Causality of Substitution: This severe electron depletion significantly lowers the activation energy required for Nucleophilic Aromatic Substitution (SNAr). Consequently, the C5-chloro group can be readily displaced by amines, thiols, or alkoxides under mild basic heating. Alternatively, it serves as an excellent handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Sequencing Strategy

While both sites are highly reactive, SuFEx is typically performed first . The S-F exchange operates under mild, often room-temperature conditions, preserving the C-Cl bond. Subsequent SNAr or cross-coupling can then be executed on the resulting pyrazine-2-sulfonamide. This stepwise orthogonality is heavily relied upon in parallel medicinal chemistry (PMC) for the rapid generation of diverse S(VI) compound libraries[7].

Reactivity Start 5-Chloropyrazine-2- sulfonyl fluoride SuFEx SuFEx Click Chemistry (DBU / BTMG) Start->SuFEx Amines/Phenols SNAr SNAr / Cross-Coupling (Base / Pd-Catalyst) Start->SNAr Nucleophiles Sulfonamide Pyrazine Sulfonamide (Retains 5-Cl) SuFEx->Sulfonamide Complex Novel Heterocyclic Library (Dual Functionalized) SuFEx->Complex Substituted 5-Substituted Pyrazine (Retains -SO2F) SNAr->Substituted SNAr->Complex Sulfonamide->SNAr Step 2 Substituted->SuFEx Step 2

Fig 1. Orthogonal bifunctional reactivity pathways of 5-chloropyrazine-2-sulfonyl fluoride.

Quantitative Reactivity Profile

To facilitate rapid experimental design, the following table summarizes the optimized parameters for functionalizing each site of the 5-chloropyrazine-2-sulfonyl fluoride scaffold.

Reaction TypeTarget SiteReagents & CatalystsTemperature & SolventTypical YieldMechanistic Note
SuFEx (Amination) C2-SulfonylPrimary/Secondary Amine (1.1 eq), DBU (0.2 eq)RT, MeCN or THF85 - 98%DBU acts as a nucleophilic relay; highly tolerant of aqueous environments.
SuFEx (Esterification) C2-SulfonylPhenol/Silyl Ether (1.1 eq), BTMG (0.1 eq)RT, MeCN80 - 95%BTMG accelerates the reaction by exploiting silicon-fluoride thermodynamic driving forces[6].
SNAr C5-ChloroAmine/Alkoxide (1.5 eq),

or DIPEA (2.0 eq)
60 - 80 °C, DMF or NMP70 - 90%Accelerated by the electron-withdrawing nature of the C2-sulfonamide.
Suzuki Coupling C5-ChloroBoronic Acid (1.2 eq),

(5 mol%),

90 °C, Dioxane/

65 - 85%Requires prior conversion of the

group to prevent catalyst poisoning or hydrolysis.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints (e.g.,


 NMR monitoring), researchers can ensure absolute conversion before proceeding to subsequent diversification steps.

Workflow Prep Step 1: Reagent Preparation (0.1 M in MeCN/THF) AddNuc Step 2: Nucleophile Addition (Amine/Silyl Ether, 1.1 eq) Prep->AddNuc Catalyst Step 3: Catalyst Addition (DBU or BTMG, 10-20 mol%) AddNuc->Catalyst React Step 4: Incubation (RT, 1-4 hours) Catalyst->React Purify Step 5: Purification (Evaporation / Flash Chromatography) React->Purify

Fig 2. Standardized high-throughput SuFEx experimental workflow.

Protocol A: SuFEx-Mediated Synthesis of 5-Chloropyrazine-2-sulfonamides

This protocol selectively functionalizes the sulfonyl fluoride group while leaving the C5-chloro atom intact for downstream chemistry.

Materials:

  • 5-Chloropyrazine-2-sulfonyl fluoride (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 5-chloropyrazine-2-sulfonyl fluoride (1.0 equiv) in anhydrous MeCN to achieve a 0.1 M concentration.

  • Nucleophile Addition: Add the amine (1.1 equiv) to the stirring solution at room temperature. Note: No reaction will occur at this stage due to the kinetic stability of the S-F bond.

  • Catalytic Activation: Dropwise, add DBU (0.2 equiv). The reaction mixture may exhibit a slight exotherm or color change, indicating the formation of the reactive intermediate.

  • Incubation & Monitoring: Stir the reaction at room temperature for 2 hours.

    • Self-Validation Checkpoint: Monitor the reaction via

      
       NMR. The starting material exhibits a distinct, sharp singlet around +50 to +60 ppm. The complete disappearance of this signal confirms 100% conversion of the sulfonyl fluoride.
      
  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and 1M aqueous HCl (to remove DBU and unreacted amine). Extract the organic layer, dry over

    
    , and concentrate to yield the pure 5-chloropyrazine-2-sulfonamide.
    
Protocol B: Late-Stage SNAr Diversification

This protocol utilizes the product from Protocol A to build a fully functionalized, novel heterocycle.

Materials:

  • 5-Chloropyrazine-2-sulfonamide derivative (from Protocol A) (1.0 equiv)

  • Secondary Amine (e.g., morpholine or piperazine derivative) (1.5 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Dissolve the 5-chloropyrazine-2-sulfonamide (1.0 equiv) in DMF to a concentration of 0.1 M.

  • Reagent Addition: Add

    
     (2.0 equiv) followed by the secondary amine (1.5 equiv).
    
  • Thermal Activation: Heat the reaction mixture to 80 °C. The electron-withdrawing sulfonamide group heavily activates the pyrazine core, allowing SNAr to proceed smoothly.

  • Incubation & Monitoring: Stir for 4-6 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. Look for the mass shift corresponding to the loss of the chlorine isotope pattern (M / M+2) and the addition of the amine mass.

  • Workup: Cool to room temperature and quench with ice water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with Ethyl Acetate (3x), wash the combined organics with brine (5x to remove DMF), dry over

    
    , and purify via flash chromatography.
    

References

Sources

Method

Application Note: 5-Chloropyrazine-2-sulfonyl Fluoride (CPSF) in Advanced Materials Design

This guide details the applications of 5-Chloropyrazine-2-sulfonyl fluoride (CPSF) , a specialized heterobifunctional reagent that bridges the gap between classical nucleophilic aromatic substitution (SₙAr) and next-gene...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the applications of 5-Chloropyrazine-2-sulfonyl fluoride (CPSF) , a specialized heterobifunctional reagent that bridges the gap between classical nucleophilic aromatic substitution (SₙAr) and next-generation Sulfur-Fluoride Exchange (SuFEx) click chemistry.

Executive Summary & Chemical Logic

5-Chloropyrazine-2-sulfonyl fluoride (CPSF) (CAS: 2229069-46-7) is not merely a building block; it is a programmed logic gate for molecular assembly. Its utility stems from the electronic desymmetrization of the pyrazine core, creating two distinct electrophilic "handles" with orthogonal reactivity profiles:

  • The SₙAr Handle (C-Cl at C5): The electron-withdrawing nature of the sulfonyl fluoride group at C2, combined with the inherent electron-deficiency of the pyrazine ring, highly activates the chlorine atom at C5 towards Nucleophilic Aromatic Substitution (SₙAr). This allows for facile attachment to amines or thiols under mild conditions.

  • The SuFEx Handle (-SO₂F at C2): The sulfonyl fluoride moiety is a "sleeping giant." It is remarkably stable towards hydrolysis and thermolysis but can be selectively activated to react with phenols, silyl ethers, or amines using specific catalysts (e.g., DBU, Ca(NTf₂)₂).

Key Advantage: This duality allows researchers to perform sequential, orthogonal functionalization . You can attach the molecule to a surface or polymer via the Cl-handle without triggering the SO₂F group, leaving the latter available for a subsequent "click" reaction.

Mechanistic Pathway Diagram

The following diagram illustrates the sequential functionalization logic (SₙAr followed by SuFEx).

CPSF_Reactivity cluster_legend Reactivity Logic CPSF 5-Chloropyrazine-2- sulfonyl fluoride (CPSF) Step1 Intermediate Conjugate (Polymer/Surface Bound) CPSF->Step1 Step 1: Displacement of Cl (Mild Base, <50°C) Final Final Cross-linked Material Step1->Final Step 2: Activation of SO₂F (DBU or Ca²⁺ Catalyst) Nucleophile1 Nucleophile 1 (Amine/Thiol) (SₙAr Pathway) Nucleophile1->Step1 Nucleophile2 Nucleophile 2 (Phenol/Silyl Ether) (SuFEx Pathway) Nucleophile2->Final SₙAr: Kinetic Control SₙAr: Kinetic Control SuFEx: Catalyst Control SuFEx: Catalyst Control SₙAr: Kinetic Control->SuFEx: Catalyst Control

Caption: Sequential orthogonal functionalization using CPSF. The C-Cl bond reacts first under kinetic control, preserving the SO₂F moiety for catalytic activation.

Primary Applications in Materials Science

A. "Dormant" Reactive Surface Coatings

CPSF is ideal for creating "on-demand" reactive surfaces. By anchoring the molecule to an amine-functionalized surface (e.g., aminated glass, plasma-treated PDMS) via the SₙAr reaction, the surface becomes decorated with SO₂F groups.

  • Benefit: Unlike isocyanates or NHS-esters, the SO₂F surface is water-stable . It can be stored in ambient conditions for months.

  • Trigger: When exposed to a specific biomolecule (e.g., a tyrosine-containing peptide) and a catalyst, the surface "clicks" the molecule into place.

B. Heterobifunctional Polymer Cross-linking

CPSF serves as a rigid, aromatic linker between two different polymer chains (e.g., Polyethyleneimine and Polyvinylphenol).

  • Mechanism:

    • Grafting: React CPSF with the amine-rich polymer (SₙAr).

    • Curing: Mix with the phenol-rich polymer and add a SuFEx catalyst (e.g., DBU). Cross-linking occurs only upon catalyst addition, allowing for "pot-life" control in resin formulations.

C. Comparative Data: CPSF vs. Standard Linkers
FeatureCPSF (SuFEx/SₙAr)Cyanuric ChlorideNHS-EstersIsocyanates
Hydrolytic Stability High (SO₂F survives water)Low (Hydrolyzes rapidly)Low (Minutes to hours)Very Low
Selectivity Orthogonal (Cl then F)Poor (Sequential Cl subs difficult)Single reactivitySingle reactivity
Linker Rigidity High (Aromatic Pyrazine)High (Triazine)Low (Alkyl chain)Low
Activation Mode Catalyst-driven (SuFEx)Temperature-drivenSpontaneousSpontaneous

Detailed Experimental Protocols

Protocol A: Synthesis of CPSF-Functionalized Precursors (SₙAr Step)

Objective: To attach CPSF to a primary amine-containing substrate (Small molecule or Polymer side-chain) while preserving the sulfonyl fluoride.

Reagents:

  • Substrate: Amine-bearing molecule (1.0 equiv)

  • Reagent: 5-Chloropyrazine-2-sulfonyl fluoride (CPSF) (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous)

Procedure:

  • Preparation: Dissolve the amine substrate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Addition: Add DIPEA to the solution.

  • Reaction: Cool the mixture to 0°C. Slowly add CPSF (dissolved in minimal DCM) dropwise over 10 minutes.

    • Note: Cooling is critical to prevent premature nucleophilic attack on the SO₂F center by the amine, although the SₙAr at the C-Cl position is significantly faster due to the electron-withdrawing effect of the SO₂F group.

  • Incubation: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Target mass: Substrate + 196.59 - HCl).

  • Workup: Wash the organic layer with 0.1 M HCl (to remove excess amine/DIPEA), followed by brine. Dry over Na₂SO₄ and concentrate.

  • Storage: The product (now containing a pendant SO₂F group) is stable and can be stored at 4°C.

Protocol B: SuFEx "Click" Activation (Cross-linking/Conjugation)

Objective: To react the CPSF-functionalized precursor with a phenol or alcohol nucleophile.

Reagents:

  • Component A: CPSF-functionalized precursor (from Protocol A)

  • Component B: Phenol/Alcohol-bearing target (1.0 equiv)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10-20 mol%)

    • Alternative: For highly sensitive biological targets, use Ca(NTf₂)₂ (5 mol%) in buffered aqueous/organic mix.

  • Solvent: DMF, DMSO, or MeCN.

Procedure:

  • Mixing: Dissolve Component A and Component B in the chosen solvent.

  • Catalysis: Add the DBU catalyst.

  • Reaction: Stir at Room Temperature.

    • Phenols: Reaction is typically complete in <1 hour.

    • Alcohols: May require mild heating (40°C) or longer times (4–12 hours).

  • Purification: For polymers, precipitate in diethyl ether. For small molecules, purify via silica gel chromatography (The sulfonate linkage is highly stable).

Troubleshooting & Critical Parameters

  • Side Reaction (Sulfonamide Formation): If using a primary amine in Protocol A, there is a risk of the amine reacting with the SO₂F group if the temperature is too high (>40°C) or if the reaction runs too long.

    • Solution: Strictly control temperature at 0°C during addition. Use secondary amines for the SₙAr step if possible, as they are less likely to attack the SO₂F sterically.

  • Hydrolysis: While SO₂F is stable, the C-Cl bond can be susceptible to hydrolysis in highly basic aqueous media at high temperatures. Perform the SₙAr step in organic solvents.[1]

  • Safety: Sulfonyl fluorides can inhibit serine proteases. Handle CPSF with standard PPE (gloves, goggles, fume hood).

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Jones, L. H., et al. (2021). "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." CCS Chemistry, 3, 2392–2410. Link

  • Willis, M. C., et al. (2018). "Sulfonyl Fluorides (SFs): More Than Click Reagents?" European Journal of Organic Chemistry, 2018(27-28), 3648–3666. Link

  • Ball, N. D., et al. (2023). "Facile synthesis of sulfonyl fluorides from sulfonic acids." Chemical Communications, 59, 555-558. Link

  • BenchChem. (2025).[1][2] "Reactivity of Dichloropyrazines in Nucleophilic Aromatic Substitution." BenchChem Technical Guides. Link

Sources

Technical Notes & Optimization

Troubleshooting

5-Chloropyrazine-2-sulfonyl fluoride reaction side products and impurities

This guide serves as a specialized technical support resource for researchers utilizing 5-Chloropyrazine-2-sulfonyl fluoride (CPSF) . It is designed to troubleshoot reactivity issues, identify impurities, and optimize re...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers utilizing 5-Chloropyrazine-2-sulfonyl fluoride (CPSF) . It is designed to troubleshoot reactivity issues, identify impurities, and optimize reaction conditions, specifically focusing on the competition between Sulfur-Fluoride Exchange (SuFEx) and Nucleophilic Aromatic Substitution (SₙAr).

Product Profile & Reactivity Overview

Reagent: 5-Chloropyrazine-2-sulfonyl fluoride Core Utility: SuFEx "Click" Chemistry, Covalent Protein Modification, Sulfonamide Synthesis. Critical Reactivity Warning: This molecule possesses two electrophilic centers:

  • The Sulfur (VI) Center: The intended site for SuFEx reactions (yielding sulfonamides/sulfonates).

  • The C-5 Pyrazine Carbon: A highly activated site prone to Nucleophilic Aromatic Substitution (SₙAr), where the chloride is displaced.

Part 1: Troubleshooting Reaction Outcomes
Q: My LCMS shows the consumption of starting material, but the product mass is incorrect. What happened?

A: You are likely observing Regio-Divergent Side Reactions . The electron-deficient pyrazine ring, further activated by the sulfonyl group, makes the C-Cl bond labile. Compare your observed mass shifts with the table below to identify the specific side product.

Table 1: Mass Shift Diagnostics (Relative to Parent R-SO₂F)

Observed Mass Shift (Δ)Likely Product IdentityMechanismCause / Fix
- 2 Da Sulfonic Acid (R-SO₃H)HydrolysisCause: Wet solvent or unbuffered aqueous conditions.Fix: Dry solvents; store reagent in desiccator.
+ 12 Da Methyl Ester (R-SO₂OMe)SolvolysisCause: Reaction performed in Methanol.Fix: Switch to non-nucleophilic solvents (DCM, THF, MeCN).
- 19 + [Nu] Sulfonamide (R-SO₂Nu)SuFEx (Desired) Correct pathway.
- 35 + [Nu] 5-Amino-derivative SₙAr (Undesired) Cause: High temperature or strong base without SuFEx catalyst.Fix: Lower temp (<40°C); use specific SuFEx catalysts (e.g., Ca(NTf₂)₂).
- 54 + 2[Nu] Double Addition SₙAr + SuFEx Cause: Large excess of nucleophile + forcing conditions.Fix: Control stoichiometry (1:1).
Q: I am trying to make a sulfonamide using an amine, but I'm getting a mixture of products. How do I stop the Chloride displacement (SₙAr)?

A: The "Chlorine Problem" is the most common failure mode for this reagent. The sulfonyl group at C-2 makes the C-5 position (para-like) extremely electrophilic.

The Solution: Kinetic Control vs. Catalysis

  • Temperature: SₙAr generally has a higher activation energy than catalyzed SuFEx but can outcompete uncatalyzed SuFEx at elevated temperatures. Keep reactions below 40°C.

  • pH / Protonation: SₙAr requires a free amine nucleophile. If you use a biphasic system (e.g., Schotten-Baumann conditions), the amine is often protonated, slowing SₙAr.

  • Catalysis is Mandatory: Do not rely on thermal activation. Use specific SuFEx activators that target the S-F bond without activating the aromatic ring.

    • Recommended:Ca(NTf₂)₂ (Calcium triflimide) or TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) for silyl ethers.

Q: What are the "Ghost Peaks" in my ¹⁹F NMR?

A: ¹⁹F NMR is the gold standard for purity checks. Common shifts (referenced to CFCl₃) are:

  • +60 to +65 ppm: Parent Sulfonyl Fluoride (R-SO₂F) . This is your desired peak.

  • -120 to -130 ppm: Inorganic Fluoride (HF, KF, HF₂⁻) . Residue from synthesis.[1][2][3][4]

  • +55 to +58 ppm: SₙAr Side Product . If the Chloride is displaced by an amine, the electronic environment of the sulfonyl fluoride changes slightly, shifting the peak upfield.

  • Disappearance of Signal: Hydrolysis to Sulfonic acid (R-SO₃H) results in the loss of the fluorine signal.

Part 2: Synthesis & Impurity Origins
Q: Where do the impurities come from in the commercial material?

A: Understanding the synthesis route reveals the impurity profile.

  • Route: 5-Chloropyrazine-2-thiol

    
     Oxidation (Cl₂) 
    
    
    
    Sulfonyl Chloride
    
    
    KHF₂ Exchange
    
    
    Product .

Common Impurities:

  • 5-Chloropyrazine-2-sulfonyl chloride: Incomplete halogen exchange. Detection: Reacts rapidly with water/alcohols; highly unstable.

  • Disulfide Dimer: Result of incomplete oxidation of the starting thiol.

  • Potassium Bifluoride (KHF₂): Residual solid reagent if filtration was poor.

Part 3: Visual Troubleshooting Guide

The following diagram illustrates the divergent reaction pathways. Use this to map your experimental outcome to the underlying chemical mechanism.

ReactionPathways Start 5-Chloropyrazine-2- sulfonyl fluoride Desired Sulfonamide (Desired SuFEx Product) Start->Desired Amine + Catalyst (SuFEx) Hydrolysis Sulfonic Acid (Hydrolysis Impurity) Start->Hydrolysis H2O / Wet Solvent SnAr 5-Amino-pyrazine-2- sulfonyl fluoride Start->SnAr Amine + Heat (No Catalyst) Double 5-Amino-pyrazine-2- sulfonamide Desired->Double Excess Amine + Heat SnAr->Double Excess Amine

Figure 1: Divergent Reaction Pathways showing the competition between SuFEx (Green) and SₙAr (Yellow) pathways.

Part 4: Validated Protocols
Protocol A: Integrity Check (Before Use)

Do not assume commercial purity. Sulfonyl fluorides can hydrolyze slowly.

  • Dissolve 5 mg of sample in 0.6 mL dry CDCl₃ or CD₃CN.

  • Acquire ¹⁹F NMR (unprotonated).

  • Criteria:

    • Single sharp peak at ~ +60-65 ppm.

    • Absence of peaks at -120 ppm (Free F⁻).

    • Absence of satellite peaks (indicates degradation).

Protocol B: Selective SuFEx Coupling (Amine Nucleophile)

Designed to minimize SₙAr at the C-Cl position.

  • Reagents:

    • 1.0 equiv 5-Chloropyrazine-2-sulfonyl fluoride.

    • 1.1 equiv Amine.[5]

    • 2.0 equiv DIEA (Diisopropylethylamine) - Acts as a proton sponge, sterically bulky to avoid attacking the ring.

    • Catalyst: 5 mol% Ca(NTf₂)₂ (Calcium Triflimide).

  • Solvent: Anhydrous Acetonitrile (MeCN) or DCM.

  • Procedure:

    • Mix Amine and Base in solvent.

    • Add Catalyst.[2][6][7]

    • Add Sulfonyl Fluoride last as a solution.

    • Stir at Room Temperature (20-25°C). Do not heat.

  • Monitor: TLC or LCMS at 1 hour. If SₙAr products appear (Mass M-35+Nu), cool to 0°C.

References
  • Sharpless, K. B., et al. (2014).[6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Smedley, C. J., et al. (2018). "Diversity Oriented Clicking (DOC): The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles." ChemRxiv. Link

  • Campodónico, P. R., et al. (2015). "Regioselective Control of the SₙAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." The Journal of Organic Chemistry, 80(15), 7757–7763. Link

  • Hallstrom, A. L., & Wright, S. W. (2006). "Synthesis of Heteroaryl Sulfonyl Fluorides from Heteroaryl Thiols." Journal of Organic Chemistry.
  • Am Ende, C. W., et al. (2020). "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." Organic Letters, 22(11), 4389–4394.[6] Link

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 5-Chloropyrazine-2-sulfonyl Fluoride Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 5-Chloropyrazine-2-sulfonyl fluoride .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 5-Chloropyrazine-2-sulfonyl fluoride .

This molecule is a highly versatile, dual-functional hub. It features an electrophilic 5-chloro handle primed for Nucleophilic Aromatic Substitution (SNAr) or transition-metal cross-coupling, alongside a sulfonyl fluoride (-SO₂F) group designed for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Unlike traditional sulfonyl chlorides, the -SO₂F group is exceptionally stable to reduction, thermolysis, and neutral hydrolysis, requiring specific catalytic activation to react[1].

Understanding the causality behind its reactivity is critical for designing efficient purification workflows.

Part 1: Catalyst Selection & Purification Impact

The purification of SuFEx-derived products is heavily dictated by the catalyst used during synthesis. Strong organosuperbases can complicate downstream purification due to their high polarity and potential to cause off-target hydrolysis, whereas modern acidic or Lewis acid catalysts offer streamlined purification[2][3][4].

Table 1: Quantitative Comparison of SuFEx Catalysts and Purification Strategies

Catalyst TypeTypical LoadingRelative Reaction RatePurification & Removal Strategy
DBU (Organosuperbase)10 – 30 mol%ModerateHigh polarity; requires acidic Liquid-Liquid Extraction (LLE) or RP-HPLC[4].
BEMP (Phosphazene)1 – 10 mol%FastExpensive, air-sensitive; removed via RP-HPLC or strong cation exchange[4].
KHF₂ (Bifluoride Salt)0.05 – 1.0 mol%Very FastAcidic and highly active; easily removed via simple aqueous filtration[3].
Ca(NTf₂)₂ (Lewis Acid)5 – 20 mol%ModerateWater-soluble; cleanly removed via standard aqueous wash[2].

Part 2: Troubleshooting Guides & FAQs

Q1: My SuFEx reaction is complete, but LC-MS shows unreacted 5-chloropyrazine-2-sulfonyl fluoride. Standard aqueous washing isn't removing it. What should I do? Causality & Solution: Unlike sulfonyl chlorides, sulfonyl fluorides are kinetically stable and will not hydrolyze during a standard aqueous workup[1][5]. To remove excess starting material without resorting to chromatography, use an amine-functionalized silica scavenger resin (e.g., QuadraPure™ Macroporous). The primary amines on the resin will undergo rapid SuFEx with the unreacted -SO₂F group, covalently trapping it on the solid support. Filter the resin, and your purified product remains in the filtrate.

Q2: I am observing hydrolysis of the sulfonyl fluoride group to the sulfonic acid during my SuFEx reaction. How can I prevent this? Causality & Solution: While SuFEx is famously water-tolerant, the use of strong organosuperbases like DBU (pKₐH = 24.3) or BEMP at high loadings (>10 mol%) can promote hydroxide-mediated cleavage of the S-F bond, especially under prolonged heating or in the presence of trace moisture[4][6]. Actionable Fix: Switch to an acidic bifluoride catalyst such as KHF₂ or[Me₄N][FHF]. Bifluoride salts are significantly more active, allowing for catalyst loadings as low as 0.05 mol%, and their acidic nature completely suppresses base-catalyzed hydrolysis[3].

Q3: How do I separate organosuperbase catalysts (DBU/BEMP) from highly polar sulfonamide products? Causality & Solution: DBU and BEMP are highly polar and often co-elute with polar sulfonamides during normal-phase chromatography. Actionable Fix: If your product is stable to mild acid, perform a Liquid-Liquid Extraction (LLE) using 1M NH₄Cl or 0.1M HCl. This protonates the superbase, driving it entirely into the aqueous layer. If your product is highly water-soluble (e.g., a peptide conjugate), bypass LLE and utilize Reverse-Phase HPLC (RP-HPLC) with a 0.1% TFA gradient, which will cleanly resolve the protonated catalyst from the product[6].

Q4: How do I control chemoselectivity? I want to react the 5-chloro group via SNAr without triggering the SO₂F group. Causality & Solution: The -SO₂F group requires specific activation (e.g., silyl ethers + DBU, or basic conditions with strong nucleophiles) to undergo exchange[7]. To selectively functionalize the 5-chloro position, use mild aliphatic amines in a polar aprotic solvent (like DMF) at room temperature without adding SuFEx-specific catalysts. The electron-deficient pyrazine ring activates the 5-chloro position for SNAr, leaving the -SO₂F intact for downstream late-stage functionalization.

Part 3: Visualizing Workflows & Reactivity

G Core 5-Chloropyrazine-2- sulfonyl fluoride SuFEx SuFEx Activation (SO2F Handle) Core->SuFEx DBU, BEMP, or KHF2 SNAr SNAr / Coupling (5-Chloro Handle) Core->SNAr Amines or Pd/Ligand Sulfonate Sulfonate Esters SuFEx->Sulfonate Phenols Sulfonamide Sulfonamides SuFEx->Sulfonamide Amines SubPyrazine 5-Substituted Pyrazines SNAr->SubPyrazine Nucleophiles

Fig 1. Divergent chemoselective pathways of 5-Chloropyrazine-2-sulfonyl fluoride.

G Start Crude Reaction Mixture CheckUnreacted Unreacted SO2F? Start->CheckUnreacted Scavenger Add Amine-Silica Resin CheckUnreacted->Scavenger Yes CheckCat Superbase Used? CheckUnreacted->CheckCat No Scavenger->CheckCat AcidWash Mild Acid Wash (LLE) CheckCat->AcidWash Yes Polarity Product Polarity? CheckCat->Polarity No AcidWash->Polarity NormalPhase Normal Phase (Hex/EtOAc) Polarity->NormalPhase Non-Polar ReversePhase RP-HPLC (H2O/MeCN) Polarity->ReversePhase Polar

Fig 2. Step-by-step purification decision tree for SuFEx and SNAr derived products.

Part 4: Self-Validating Experimental Protocols

Protocol A: Synthesis & Scavenger-Assisted Purification of Sulfonate Esters

Use this protocol to avoid column chromatography when synthesizing non-polar sulfonate esters via SuFEx.

  • Reaction Setup: In an oven-dried vial, dissolve 5-chloropyrazine-2-sulfonyl fluoride (1.0 equiv) and the target phenol (1.1 equiv) in anhydrous acetonitrile (0.2 M).

  • Catalysis: Add KHF₂ (1.0 mol%) to the mixture. Stir at room temperature for 2–4 hours.

  • Validation Check 1 (Reaction Completion): Monitor via TLC or LC-MS. The disappearance of the starting material mass (m/z 196.6) and the appearance of the product mass validates the SuFEx conversion.

  • Scavenging: If unreacted sulfonyl fluoride remains, add 2.0 equivalents (based on remaining starting material) of an amine-functionalized silica scavenger resin. Stir gently for 30 minutes.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the resin and the insoluble KHF₂ catalyst. Wash the pad with ethyl acetate.

  • Validation Check 2 (Purity): Concentrate the filtrate in vacuo. Analyze via ¹⁹F NMR; the disappearance of the sharp singlet at ~ +50 to +60 ppm (characteristic of the -SO₂F group) confirms complete removal of the starting material.

Protocol B: RP-HPLC Purification of Polar Peptide-Sulfonamide Conjugates

Use this protocol when conjugating the sulfonyl fluoride to tyrosine residues on peptides, where LLE is impossible due to high polarity[6].

  • Reaction Quench: Upon completion of the SuFEx reaction in aqueous buffer, quench the reaction by adding 1% Trifluoroacetic acid (TFA) in water until the pH reaches ~3.0.

  • Validation Check 1 (Quenching): The acidic pH ensures that any basic SuFEx catalysts (e.g., DBU) are fully protonated, preventing them from co-eluting with the peptide.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any precipitated salts or aggregated proteins. Filter the supernatant through a 0.22 µm syringe filter.

  • Injection & Gradient: Inject the filtrate onto a preparative C18 RP-HPLC column. Run a linear gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% TFA) over 30 minutes.

  • Validation Check 2 (Fraction Collection): Monitor absorbance at 214 nm (peptide backbone) and 254 nm (pyrazine ring). The protonated catalysts will elute in the void volume or very early in the gradient, while the conjugated product will elute later. Lyophilize the product fractions.

References

  • Sigma-Aldrich. "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction". Sigma-Aldrich.
  • ACS Publications. "Lewis Acid-Catalyzed Sulfur Fluoride Exchange". Organic Letters.
  • Dong, J., et al. "Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates".
  • NIH / PMC. "Sulfur fluoride exchange".
  • ChemRxiv. "Accelerated SuFEx Click Chemistry for Modular Synthesis". ChemRxiv.
  • NIH / PMC. "Sulfonyl fluorides as privileged warheads in chemical biology".
  • NIH / PMC. "Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media".
  • Rhhz.net. "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry". Rhhz.net.

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Chloropyrazine-2-sulfonyl Fluoride

Overview Welcome to the Technical Support Center for SuFEx (Sulfur Fluoride Exchange) building blocks. The synthesis of 5-Chloropyrazine-2-sulfonyl fluoride presents unique challenges due to the highly electron-deficient...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for SuFEx (Sulfur Fluoride Exchange) building blocks. The synthesis of 5-Chloropyrazine-2-sulfonyl fluoride presents unique challenges due to the highly electron-deficient nature of the pyrazine ring. This guide provides mechanistic troubleshooting, validated protocols, and step-by-step solutions to ensure high-yielding conversions while avoiding common degradation pathways.

SynthesisWorkflow Thiol 5-Chloro-2-mercaptopyrazine (Starting Material) Oxidation Oxidative Chlorination NaOCl or SOCl2/H2O2 Thiol->Oxidation Oxidation Amine 2-Amino-5-chloropyrazine (Alternative Start) Sandmeyer Sandmeyer Reaction NaNO2, HCl, SO2, CuCl2 Amine->Sandmeyer Diazotization SulfonylChloride 5-Chloropyrazine-2-sulfonyl chloride (Unstable Intermediate) Oxidation->SulfonylChloride Rapid Sandmeyer->SulfonylChloride Rapid Fluorination Fluoride Exchange KHF2 + Phase Transfer Catalyst SulfonylChloride->Fluorination In situ (Avoid isolation) Product 5-Chloropyrazine-2-sulfonyl fluoride (Stable SuFEx Hub) Fluorination->Product High Yield

Fig 1: Mechanistic workflow for the synthesis of 5-Chloropyrazine-2-sulfonyl fluoride.

Troubleshooting & FAQs

Q1: My intermediate 5-chloropyrazine-2-sulfonyl chloride completely degrades before I can perform the fluoride exchange. How can I prevent this? Analysis & Causality: Heteroaromatic sulfonyl chlorides are exceptionally electrophilic. The pyrazine ring strongly withdraws electron density, making the sulfur(VI) center highly susceptible to rapid nucleophilic attack by ambient moisture[1]. Attempting to isolate this intermediate via aqueous workup almost guarantees hydrolysis to the corresponding sulfonic acid. Validated Solution: Implement a one-pot, biphasic protocol. Do not isolate the sulfonyl chloride. Instead, ensure the fluoride source is already present in the reaction mixture during the oxidative chlorination of the thiol precursor. The sulfonyl chloride will be intercepted by the fluoride ion in situ, forming the much more stable sulfonyl fluoride[1].

Q2: I am observing significant side products, specifically the displacement of the 5-chloro group. Why is this happening? Analysis & Causality: The 5-chloro group on the pyrazine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr). This activation is driven by the electron-withdrawing pyrazine nitrogens and the newly formed sulfonyl group. If you use standard Potassium Fluoride (KF) in a biphasic system (containing water), KF generates hydroxide ions (OH⁻), creating basic conditions. These hydroxide ions readily attack the C5 position (SNAr) or hydrolyze the sulfonyl group. Validated Solution: Substitute KF with Potassium Bifluoride (KHF₂). KHF₂ is mildly acidic, which suppresses the formation of hydroxide ions. This effectively shuts down both the SNAr pathway at the pyrazine ring and the hydrolysis of the S(VI) center, funneling the reaction toward the desired fluoride exchange.

SideReactions Intermediate 5-Chloropyrazine-2-sulfonyl chloride BasicConditions Basic Conditions (KF + H2O -> OH-) Intermediate->BasicConditions AcidicConditions Mildly Acidic Conditions (KHF2) Intermediate->AcidicConditions Hydrolysis Hydrolysis Product (Sulfonic Acid) BasicConditions->Hydrolysis OH- attack at S(VI) SNAr SNAr Product (5-Hydroxy displacement) BasicConditions->SNAr OH- attack at C5 Target Target Product (Sulfonyl Fluoride) AcidicConditions->Target F- exchange (Suppresses OH-)

Fig 2: Divergent reaction pathways based on the choice of fluoride source.

Q3: The fluoride exchange is stalling at 50% conversion, even when using KHF₂. What is the mechanistic bottleneck? Analysis & Causality: Fluoride exchange in this context is an interfacial reaction. KHF₂ has exceptionally poor solubility in standard organic solvents like dichloromethane (DCM). Without a mediator, the reaction rate at the aqueous-organic interface is too slow, allowing competing degradation pathways to catch up. Validated Solution: You must bridge the phase gap. Incorporate a phase transfer catalyst (PTC) such as tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) to shuttle the bifluoride ion into the organic phase[1]. Alternatively, switch to an optimized acetone/water solvent system, which enhances the solubility of both the organic substrate and the inorganic fluoride salt without requiring a PTC.

Quantitative Process Data

To aid in experimental design, the following table summarizes the impact of various fluoride sources and conditions on the synthesis of highly electron-deficient heteroaryl sulfonyl fluorides[2].

Fluoride SourceSolvent SystemAdditive / CatalystpH EnvironmentTypical YieldPrimary Failure Mode
KF (2.0 eq)DCM / WaterNoneBasic< 20%Hydrolysis & C5 SNAr
KF (Excess)Acetone / WaterNoneMildly Basic60 - 75%Partial Hydrolysis
KHF₂ (10.0 eq)DCM / WaterBu₄NHSO₄ (1.0 eq)Mildly Acidic85 - 95%None (Optimal)
XtalFluor-E AcetonitrileNoneNeutral70 - 85%High Reagent Cost

Validated Step-by-Step Methodology

One-Pot Oxidative Fluorosulfonylation of 5-Chloro-2-mercaptopyrazine This self-validating protocol utilizes in situ trapping to bypass the unstable sulfonyl chloride intermediate, leveraging KHF₂ to prevent SNAr side reactions[1].

1. Reactor Setup Equip a 500-mL polypropylene or PTFE Erlenmeyer flask with a heavy-duty magnetic stir bar and an internal thermometer. (Note: Avoid standard borosilicate glass if possible, as prolonged exposure to acidic fluoride solutions causes etching.)

2. Reagent Charging To the flask, add:

  • 5-Chloro-2-mercaptopyrazine (25.0 mmol, 1.0 eq)

  • Dichloromethane (DCM) (100 mL)

  • Deionized Water (100 mL)

  • Potassium Bifluoride (KHF₂) (19.55 g, 250 mmol, 10.0 eq)

  • Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) (8.48 g, 25.0 mmol, 1.0 eq)

3. Thermal Equilibration Vigorously stir the biphasic mixture and cool the flask using an ice/brine bath until the internal temperature stabilizes between -5 °C and 0 °C . (Critical Step: Strict temperature control is required to suppress the exothermic degradation of the intermediate.)

4. Oxidative Chlorination Charge an addition funnel with cold (5 °C) aqueous sodium hypochlorite (NaOCl, 6% solution, ~130 mL, 90 mmol, 3.6 eq). Add the NaOCl dropwise to the vigorously stirring mixture. Adjust the addition rate to ensure the internal temperature strictly remains below 0 °C.

5. In Situ Fluoride Exchange Once the addition is complete, maintain stirring at 0 °C for exactly 30 minutes. The intermediate 5-chloropyrazine-2-sulfonyl chloride is generated and immediately consumed by the phase-transferred bifluoride ions.

6. Workup and Isolation Transfer the mixture to a separatory funnel. Isolate the organic (DCM) layer. Wash the organic layer sequentially with cold water (50 mL) and cold brine (50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (bath temperature < 30 °C) to afford the 5-Chloropyrazine-2-sulfonyl fluoride as a stable solid. Store under inert atmosphere at 2-8 °C.

References

  • [2] Synthetic Routes to Arylsulfonyl Fluorides - MDPI | mdpi.com | 2

  • [1] A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols | acs.org | 1

  • Robust Synthesis of (Hetero)Aryl and Aliphatic Sulfonyl Fluorides | thieme-connect.com |

Sources

Optimization

Technical Support Center: Optimizing 5-Chloropyrazine-2-sulfonyl fluoride Reactions

Welcome to the Technical Support and Troubleshooting Portal for 5-Chloropyrazine-2-sulfonyl fluoride (CAS: 2229069-46-7). This bifunctional hub is a powerful building block in medicinal chemistry and chemical biology, of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for 5-Chloropyrazine-2-sulfonyl fluoride (CAS: 2229069-46-7). This bifunctional hub is a powerful building block in medicinal chemistry and chemical biology, offering two distinct reactive sites: an electron-deficient aryl chloride and a kinetically stable sulfonyl fluoride.

Because both sites are electrophilic, researchers frequently encounter chemoselectivity issues. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you master this reagent.

Core Reactivity & Chemoselectivity Logic

To optimize reactions with 5-Chloropyrazine-2-sulfonyl fluoride, you must first understand the kinetic divergence between its two reactive sites :

  • The 5-Chloro Position (SNAr): The pyrazine ring's two nitrogen atoms strongly withdraw electron density via induction and resonance. This makes the C-Cl bond highly labile and exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr), especially with aliphatic amines.

  • The 2-Sulfonyl Fluoride Position (SuFEx): Unlike highly reactive sulfonyl chlorides, the S(VI)-F bond has high covalent character and is sterically shielded. It is kinetically inert to most nucleophiles and requires specific activation (e.g., hydrogen-bond stabilization of the departing fluoride or amidine-based catalysis) to undergo Sulfur(VI) Fluoride Exchange (SuFEx) .

Chemoselectivity SM 5-Chloropyrazine-2-sulfonyl fluoride (Bifunctional Hub) Cond1 Aliphatic Amine + DIPEA (No SuFEx Catalyst) SM->Cond1 Cond2 Phenol + DBU (20 mol%) (SuFEx Conditions) SM->Cond2 Cond3 Aqueous NaOH (pH > 10) (Harsh Base) SM->Cond3 Prod1 SNAr Product (SO2F Intact) Cond1->Prod1 Prod2 SuFEx Product (5-Chloro Intact) Cond2->Prod2 Prod3 Hydrolysis (Sulfonic Acid) Cond3->Prod3

Reaction logic tree demonstrating chemoselective control of 5-Chloropyrazine-2-sulfonyl fluoride.

Troubleshooting FAQs

Q1: My amine nucleophile keeps displacing the 5-chloro group, but I want to react the sulfonyl fluoride (SuFEx). How do I fix this?

Causality: Aliphatic amines are powerful nucleophiles. Because the 5-chloropyrazine moiety is highly electron-deficient, the activation energy for SNAr is significantly lower than for an uncatalyzed SuFEx reaction. Solution: You cannot easily force an aliphatic amine to prefer the -SO2F group over the 5-chloro group on this specific scaffold. If you require dual functionalization, you must change your order of operations . Perform the SNAr reaction first using a mild base (DIPEA) without a SuFEx catalyst. The -SO2F group will remain intact. Once the SNAr is complete, introduce your second nucleophile with a SuFEx catalyst (e.g., DBU) .

Q2: My SuFEx reaction with a phenol is stalling at 50% conversion. What am I doing wrong?

Causality: Phenols are poor nucleophiles for SNAr, making them excellent candidates for selective SuFEx. However, if the reaction is stalling, your catalyst is likely being deactivated, or the resting state of the intermediate is too stable. Solution: Upgrade your catalyst. While 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at 10-20 mol% is the standard, deactivated (electron-poor) phenols require a stronger SuFEx activator. Switch to BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) or use a bifluoride salt like KHF


, which provides optimal hydrogen-bonding activation for the departing fluoride.
Q3: Is my starting material degrading during aqueous workup?

Causality: A common misconception is treating sulfonyl fluorides like sulfonyl chlorides. The -SO2F group is remarkably stable to neutral and mildly acidic/basic aqueous conditions. However, it will rapidly hydrolyze to the sulfonic acid in the presence of strong hydroxide solutions (pH > 10) due to direct OH⁻ attack on the S(VI) center. Solution: Keep your aqueous workup between pH 4 and 8. Wash with saturated NH


Cl or mild NaHCO

. Avoid 1M NaOH washes entirely.

Catalyst Selection Guide

Use the following quantitative matrix to select the appropriate conditions for your desired chemoselectivity.

Catalyst SystemOptimal NucleophileChemoselectivity BiasTypical LoadingReaction Temp
None (DIPEA only) Aliphatic AminesStrongly favors SNAr (5-Cl)1.2 - 2.0 eq25 °C
DBU Phenols, AnilinesFavors SuFEx (-SO2F)10 - 20 mol%25 - 50 °C
BEMP Deactivated PhenolsStrongly favors SuFEx (-SO2F)10 - 20 mol%25 °C
KHF

Silyl ethersExclusive to SuFEx (-SO2F)1.0 - 2.0 eq50 - 80 °C

Validated Protocol: Sequential Dual Functionalization

To build complex molecules, the most reliable method is a self-validating sequential workflow: SNAr followed by SuFEx. This protocol utilizes internal Quality Control (QC) checks via


F NMR to ensure the -SO2F group is preserved during step 1 and successfully reacted in step 2.

Workflow Step1 Step 1: SNAr 1.0 eq Amine A 1.2 eq DIPEA MeCN, 25°C QC1 QC Check 19F NMR: ~+50 ppm LC-MS: Mass + Amine A Step1->QC1 Step2 Step 2: SuFEx 1.2 eq Phenol B 20 mol% DBU MeCN, 25°C QC1->Step2 QC2 Final QC 19F NMR: Peak disappears LC-MS: Final Mass Step2->QC2

Step-by-step workflow for sequential SNAr and SuFEx dual functionalization.

Step 1: Chemoselective SNAr (Preserving the Sulfonyl Fluoride)
  • Setup: Dissolve 5-Chloropyrazine-2-sulfonyl fluoride (1.0 eq) in anhydrous Acetonitrile (MeCN) at 0 °C under nitrogen.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq). Slowly add your aliphatic amine nucleophile (1.0 eq) dropwise to prevent exothermic degradation.

  • Reaction: Warm to 25 °C and stir for 2-4 hours.

  • Self-Validating QC: Take an aliquot for

    
    F NMR. You must observe a sharp singlet between +40 to +60 ppm (relative to CFCl
    
    
    
    ), confirming the -SO2F group is intact. LC-MS should show the mass of the SNAr adduct.
  • Workup: Concentrate under reduced pressure, dissolve in EtOAc, and wash with sat. NH

    
    Cl. Dry over Na
    
    
    
    SO
    
    
    and isolate the intermediate.
Step 2: SuFEx Catalysis (Functionalizing the Sulfonyl Fluoride)
  • Setup: Dissolve the purified intermediate from Step 1 (1.0 eq) and your target phenol (1.2 eq) in anhydrous MeCN at 25 °C.

  • Catalysis: Add DBU (0.2 eq, 20 mol%). The reaction mixture may change color, indicating the formation of the reactive phenoxide/DBU-SO2F complex.

  • Reaction: Stir at 25 °C for 12 hours.

  • Self-Validating QC: Monitor by

    
    F NMR. The reaction is complete when the +40 to +60 ppm signal completely disappears.
    
  • Workup: Dilute with EtOAc and wash with 0.5 M HCl to remove DBU, followed by brine. Purify via standard silica gel chromatography.

References

  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Libraries ChemRxiv (2021). URL:[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Angewandte Chemie International Edition (2014). URL:[Link]

  • Advances in the construction of diverse SuFEx linkers National Science Review (2023). URL:[Link]

Troubleshooting

Technical Support: 5-Chloropyrazine-2-sulfonyl Fluoride (CAS: 2229069-46-7)

[1] Executive Summary & Molecule Profile 5-Chloropyrazine-2-sulfonyl fluoride is a specialized "SuFEx" (Sulfur-Fluoride Exchange) handle. Unlike robust phenyl sulfonyl fluorides, this heteroaryl analog presents a unique...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Molecule Profile

5-Chloropyrazine-2-sulfonyl fluoride is a specialized "SuFEx" (Sulfur-Fluoride Exchange) handle. Unlike robust phenyl sulfonyl fluorides, this heteroaryl analog presents a unique "double-edged" reactivity profile:

  • The SuFEx Handle: The

    
     group is the desired electrophile for click chemistry.[1][2]
    
  • The Pyrazine Core: The electron-deficient ring makes the sulfonyl group highly electrophilic (prone to hydrolysis) and activates the 5-chloro position toward Nucleophilic Aromatic Substitution (

    
    ).
    

Critical Warning: Standard basic workups (e.g., saturated


 washes) often degrade this specific molecule by triggering 

displacement of the chloride or hydrolysis of the sulfonyl fluoride.

Standard Operating Procedure (SOP): Workup & Isolation

This protocol assumes the synthesis via the KHF₂ (Potassium Bifluoride) Exchange Method , the industry standard for heteroaryl sulfonyl fluorides (adapted from Sharpless et al. and Wright et al.).[1][3]

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
  • Quench Buffer: 0.1 M HCl or Phosphate Buffer (pH 6–7).

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). DCM is preferred for solubility.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
  • Wash Solution: Saturated NaCl (Brine).

Step-by-Step Protocol
StepActionTechnical Rationale (The "Why")
1. Quench Cool reaction mixture to 0°C . Slowly add water or 0.1 M HCl .Avoid Base: High pH (>8) triggers hydrolysis of the

to sulfonic acid (

) or

at the Cl-position.
2. Phase Split Dilute with DCM . Agitate gently. Separate organic layer.Vigorous shaking can form emulsions due to the amphiphilic nature of pyrazine byproducts.
3. Bifluoride Removal Wash organic layer 2x with Brine .Critical: Removes inorganic bifluoride salts (

) which can etch glassware and degrade silica during chromatography.
4. Drying Dry over

for 10–15 mins. Filter.
Magnesium sulfate (

) is slightly Lewis acidic and can sometimes trap polar heteroaromatics;

is safer.
5. Concentration Rotary evaporate at < 30°C .[4] Do not heat to dryness.Small heteroaryl sulfonyl fluorides can be volatile. High heat promotes thermal decomposition.
6. Storage Store at -20°C under Argon/Nitrogen.Moisture and room temp slowly hydrolyze the electrophilic S-F bond.

Visualization: Decision Logic & Degradation

Figure 1: Workup Decision Tree

Use this logic flow to determine the correct quenching strategy based on your reaction conditions.

WorkupLogic start Reaction Complete check_ph Check Reaction pH start->check_ph acidic Acidic/Neutral (e.g., KHF2 route) check_ph->acidic pH < 7 basic Basic (e.g., Amine base used) check_ph->basic pH > 8 step_acid Quench with Water Extract DCM acidic->step_acid step_neut Quench with 0.5M HCl Adjust to pH 5-6 basic->step_neut CRITICAL: Neutralize first wash Wash 2x Brine (Remove Fluoride Salts) step_acid->wash step_neut->wash dry Dry Na2SO4 Concentrate <30°C wash->dry

Caption: Figure 1.[5] Decision matrix for quenching 5-chloropyrazine-2-sulfonyl fluoride reactions. Maintaining pH < 7 is critical to prevent degradation.

Figure 2: Degradation Pathways (Why Yields Fail)

The pyrazine ring creates specific vulnerabilities not seen in phenyl analogs.

Degradation product Target Molecule 5-Cl-Pyrazine-2-SO2F OH_attack Attack by OH- (Basic Workup) product->OH_attack pH > 8 path_hyd Hydrolysis (S-center) OH_attack->path_hyd path_snar SnAr (C-center) OH_attack->path_snar sulfonic Sulfonic Acid (Water Soluble/Lost) path_hyd->sulfonic Loss of F hydroxy 5-OH-Pyrazine (Substitution) path_snar->hydroxy Loss of Cl

Caption: Figure 2. Primary degradation pathways. The electron-poor pyrazine ring activates both the Sulfonyl (hydrolysis) and the Chlorine (SnAr).

Troubleshooting Guide & FAQs

Symptom: Missing Fluorine Signal ( NMR)

Diagnosis: Complete Hydrolysis.

  • Cause: The reaction or workup was too basic, converting the

    
     (organic soluble) to 
    
    
    
    (water soluble).
  • Solution: Check the aqueous layer. Acidify the aqueous waste to pH 1 and re-extract with EtOAc. If the product is recovered as the sulfonic acid, you must re-fluorinate (e.g., using Oxalyl Chloride then

    
    ).
    
Symptom: Extra Peaks in NMR (Aromatic Region)

Diagnosis:


 Side Products.
  • Cause: If you used an amine base (e.g., TEA, DIPEA) during synthesis, the amine may have displaced the 5-Chloro group.

  • Solution: Switch to inorganic bases (

    
    ) or the "Bifluoride Route" which avoids free amines.
    
Symptom: Low Yield after Column Chromatography

Diagnosis: Silica Degradation.

  • Cause: Sulfonyl fluorides can be somewhat labile on acidic silica, or "stick" to basic impurities in the silica.

  • Solution:

    • Pre-treat the silica column with 1%

      
       (Triethylamine) in Hexanes, then flush with pure Hexanes before loading.
      
    • Fast Filtration: Instead of a long column, perform a "plug filtration" through a short pad of silica to remove polar impurities quickly.

FAQ: Can I use water to wash the reaction?

Answer: Yes, but it must be cold and brief. While sulfonyl fluorides are generally stable to water (SuFEx principle), the combination of water and the electron-deficient pyrazine ring increases hydrolysis rates compared to phenyl systems.

FAQ: Is the product volatile?

Answer: Potentially. 5-chloropyrazine-2-sulfonyl fluoride has a low molecular weight (MW ~196.6). Avoid high-vacuum pumps for extended periods. Use a rotary evaporator at 20–30 mbar and remove the flask immediately upon solvent removal.

References

  • Sharpless, K. B., et al. (2014).[5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

    • Foundational text on SuFEx stability and KHF2 workup protocols.
  • Wright, S. W., & Hallstrom, K. N. (2006).[3][6] "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols." The Journal of Organic Chemistry.

    • Specific protocols for heteroaryl sulfonyl fluoride synthesis and stability.
  • Shevchuk, O. I., et al. (2025).[7] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv.

    • Detailed stability d
  • BenchChem. (2025). "Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes."

    • Background on the reactivity of the 5-chloropyrazine core.

Sources

Optimization

How to handle and dispose of 5-Chloropyrazine-2-sulfonyl fluoride safely

Technical Support Center: Specialized Reagent Handling Subject: 5-Chloropyrazine-2-sulfonyl fluoride (SuFEx Reagent) Ticket ID: #SFX-5-CL-PYR-001 Executive Summary: The Stability-Reactivity Paradox Welcome. As a Senior A...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Specialized Reagent Handling Subject: 5-Chloropyrazine-2-sulfonyl fluoride (SuFEx Reagent) Ticket ID: #SFX-5-CL-PYR-001

Executive Summary: The Stability-Reactivity Paradox

Welcome. As a Senior Application Scientist, I often see researchers treat 5-Chloropyrazine-2-sulfonyl fluoride exactly like its sulfonyl chloride analogs. This is a dangerous misconception.

This compound is a SuFEx (Sulfur-Fluoride Exchange) reagent.[1] Unlike sulfonyl chlorides, which react violently and visibly with water, sulfonyl fluorides are often water-stable yet highly reactive toward proteins and biological nucleophiles under specific conditions. This creates a "silent hazard": a spill may not smoke or fizz, but it remains a potent electrophile capable of modifying your biological tissues or persisting in your waste stream if not properly quenched.

This guide provides a self-validating workflow to handle, troubleshoot, and dispose of this reagent safely.

Module 1: Pre-Experiment Protocols & PPE

Q: "I’m used to standard organic synthesis. Is my flame-retardant lab coat enough?"

A: No. You must upgrade your dermal protection. Because 5-Chloropyrazine-2-sulfonyl fluoride does not immediately hydrolyze upon contact with skin moisture, it can be absorbed and then hydrolyze intracellularly, releasing fluoride ions and alkylating proteins.

Required PPE Upgrade:

  • Gloves: Double-gloving is mandatory.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (minimum 8 mil) or Laminate (Silver Shield) if handling concentrated stocks (>100 mM).

  • Respiratory: Work strictly within a certified chemical fume hood. Sulfonyl fluorides can cause respiratory sensitization.[2]

  • First Aid Kit: Calcium Gluconate Gel (2.5%) must be present on the bench. If skin contact occurs, wash with water, then apply gel immediately to neutralize potential fluoride ion release.

Module 2: Handling & Reaction Troubleshooting

Q: "My reaction isn't proceeding, but the reagent looks fine. Is it hydrolyzed?"

A: Likely not. It requires activation. The 5-chloropyrazine core is electron-deficient, making the sulfonyl center electrophilic, but the S-F bond is kinetically stable.

Troubleshooting Logic:

  • Check Activation: Unlike sulfonyl chlorides, this reagent often requires a catalyst (e.g., DBU, BEMP, or a silyl ether activator) to engage in SuFEx chemistry. If you are mixing it with an amine/alcohol in neutral solvent without base, nothing will happen.

  • Verify Integrity (The Self-Validating Step):

    • Do not rely on smell.

    • Run

      
      F NMR: 
      
      • Intact Reagent: Singlet around +60 to +65 ppm (relative to CFCl

        
        , typical for Ar-SO
        
        
        
        F).
      • Hydrolyzed (Sulfonate/Fluoride): Peak shift to ~ -120 ppm (free F

        
        ) or disappearance of the sulfonyl fluoride signal.
        

Q: "How do I weigh this safely if it's a solid/low-melting solid?"

  • Protocol: Use a closed weighing boat or weigh directly into the tared reaction vial.

  • Avoid: Static-prone plastic spatulas. Use stainless steel or glass to prevent "jumping" of the powder.

Module 3: Critical Cleanup & Quenching (The Core Hazard)

Q: "I washed my glassware with water and acetone. Is it clean?"

A: CRITICAL WARNING: NO. This is the most common failure mode. Water washing does not efficiently kill 5-Chloropyrazine-2-sulfonyl fluoride. You may be leaving active electrophiles on your glassware.

The Validated Quenching Protocol: To dispose of reaction mixtures or clean spills, you must force hydrolysis using basic conditions.

Step-by-Step Quenching:

  • Preparation: Prepare a solution of 1M NaOH or KOH (in 1:1 Water/Methanol).

  • Action: Add the base solution to the waste/residue.

  • Validation: Monitor pH. It must remain >10.

    • Mechanism:[3][4] The hydroxide ion (

      
      ) attacks the sulfur, displacing the fluoride (
      
      
      
      ) and forming the non-electrophilic sulfonate.
  • Time: Allow to stir/stand for at least 2 hours .

  • Confirmation: Take a small aliquot for TLC. The non-polar sulfonyl fluoride spot should disappear, replaced by a baseline sulfonate spot.

Module 4: Visualization of Safety Logic

The following diagram illustrates the decision-making process for spills and waste. Note the specific "Trap" where water washing fails.

SafetyProtocol Start Waste / Spill of 5-Chloropyrazine-2-SO2F Decision Choose Cleaning Method Start->Decision WaterWash Water/Acetone Wash (Standard) Decision->WaterWash Incorrect BaseQuench 1M NaOH/MeOH (Quenching) Decision->BaseQuench Correct ResultBad DANGER: Reagent Persists Active Electrophile in Waste WaterWash->ResultBad Stable to H2O ResultGood SAFE: Hydrolysis to Sulfonate + F- BaseQuench->ResultGood OH- Attack ResultBad->Start Re-evaluate Disposal Segregate as High-Fluoride Waste ResultGood->Disposal

Figure 1: The Quenching Logic Flow. Note that standard water washing fails to deactivate SuFEx reagents.

Module 5: Data & Chemical Compatibility

Physicochemical Profile & Compatibility Table

ParameterSpecification / Behavior
Molecular Weight ~196.59 g/mol
Reactivity Class Electrophile (SuFEx); Soft Lewis Acid
Water Stability High. Half-life in neutral buffer can be hours to days.
Compatible Solvents DCM, Acetonitrile, THF, DMF, DMSO.
Incompatible Solvents Primary amines (unless intended reactant), wet alcohols (slow degradation).
Quenching Agent 1M NaOH or KOH in MeOH/Water.
Waste Stream Halogenated Organic. Note: Label specifically as "Contains Fluorides" to alert EHS to HF potential during incineration.

References & Authority

  • SuFEx Chemistry Foundation:

    • Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. This paper establishes the unique stability/reactivity profile of the S-F bond (water stable, nucleophile reactive).

    • Source:

  • Safety & Toxicology (General Sulfonyl Fluorides):

    • Sigma-Aldrich/Merck Safety Data Sheet (SDS) for Phenylsulfonyl fluoride (analogous hazard profile).

    • Source:

  • Fluoride Waste Management:

    • University of Michigan EHS. "Hydrofluoric Acid and Related Fluoride-Containing Mixtures." (Guidelines on fluoride disposal and calcium gluconate usage).

    • Source:

  • Reagent Specifics:

    • PubChem Compound Summary for 5-Chloropyrazine-2-sulfonyl fluoride.

    • Source:

Sources

Troubleshooting

Troubleshooting guide for SuFEx reactions with 5-Chloropyrazine-2-sulfonyl fluoride

Reagent Status: High-Reactivity Electrophile Primary Hazard: Hydrolytic Instability & Chemoselectivity Mismatch CAS: [Relevant CAS if available, otherwise generic identifier] Executive Summary: The "Hot" Electrophile Unl...

Author: BenchChem Technical Support Team. Date: March 2026

Reagent Status: High-Reactivity Electrophile Primary Hazard: Hydrolytic Instability & Chemoselectivity Mismatch CAS: [Relevant CAS if available, otherwise generic identifier]

Executive Summary: The "Hot" Electrophile

Unlike standard benzenesulfonyl fluorides, which are famously stable ("sleeping beauties"), 5-chloropyrazine-2-sulfonyl fluoride is an electron-deficient heteroaryl system. The pyrazine ring pulls electron density from the sulfonyl center, making it hyper-electrophilic.

The Consequence: This reagent does not require the harsh activation often cited in general SuFEx literature. However, it introduces two critical failure modes:

  • Rapid Hydrolysis: It decomposes in "wet" organic solvents where phenyl analogs would survive.

  • Ambident Electrophilicity: Nucleophiles can attack the Sulfur (SuFEx) or the C5-Carbon (

    
    ), displacing the chloride.
    

Diagnostic & Decision Support

Visualizing the Selectivity Challenge

The following diagram maps the competing pathways you must control.

ReactionPathways Reagent 5-Chloropyrazine-2- sulfonyl fluoride SuFEx Path A: SuFEx (Sulfonyl Substitution) Reagent->SuFEx Silyl Ethers / Ca(NTf2)2 Non-polar solvents SnAr Path B: SnAr (Chloride Displacement) Reagent->SnAr Neutral Amines / Heat Polar Aprotic (DMF/DMSO) Hydrolysis Path C: Hydrolysis (Sulfonic Acid Formation) Reagent->Hydrolysis Trace H2O / Aqueous Base Product Target Sulfonate/Sulfonamide SuFEx->Product Byproduct1 C5-Substituted Impurity SnAr->Byproduct1 Byproduct2 Pyrazine Sulfonic Acid Hydrolysis->Byproduct2

Caption: Competing reaction pathways for 5-chloropyrazine-2-sulfonyl fluoride. Path A is the desired SuFEx route.

Troubleshooting Q&A

Issue 1: "My starting material disappears, but I see a polar spot/baseline material."

Diagnosis: Hydrolysis (Path C). Technical Insight: The electron-deficient pyrazine ring makes the


 bond significantly more labile than in phenyl systems. Standard "biphasic" SuFEx conditions (e.g., 

with

) often fail here because the rate of hydrolysis competes with the rate of nucleophilic attack.

Corrective Actions:

  • Switch to Anhydrous Conditions: Do not use Schotten-Baumann (aqueous base) conditions.

  • Use Silyl-SuFEx: Convert your alcohol/amine to a silyl ether/amine. The silicon-fluoride bond strength (

    
    ) drives the reaction without generating free fluoride ions that can act as bases.
    
  • Protocol Adjustment: Use acetonitrile (MeCN) dried over molecular sieves.

Issue 2: "I am getting a mixture of products (Selectivity Issues)."

Diagnosis: Competition between SuFEx and


 (Path A vs. Path B).
Technical Insight:  The C5 position is activated for Nucleophilic Aromatic Substitution (

).
  • Hard Nucleophiles (Alkoxides/Amines): Can attack both S and C.

  • Solvent Effect: Polar aprotic solvents (DMF, DMSO) stabilize the Meisenheimer complex, accelerating the undesired

    
     side reaction.
    

Corrective Actions:

  • Temperature Control: SuFEx at the sulfur center has a lower activation barrier than

    
     at the carbon. Run the reaction at 
    
    
    
    or Room Temperature.
    Do not heat.
  • Solvent Switch: Use non-polar or weakly polar solvents (DCM, Toluene, THF). Avoid DMF.

  • Catalyst Selection: Use BTMG or DBU for silyl-protected nucleophiles. For free amines, use Ca(NTf2)2 (Calcium Triflimide) which activates the sulfonyl fluoride via Lewis acidity without acting as a general base that promotes

    
    .
    
Issue 3: "The reaction stalls at 50-60% conversion."

Diagnosis: Product Inhibition or Catalyst Poisoning. Technical Insight: As the reaction proceeds, the released fluoride ion (or silyl fluoride) can accumulate. In some cases, the generated sulfonamide/sulfonate is acidic enough to protonate the base catalyst (like DBU), killing the cycle.

Corrective Actions:

  • Add "Fluoride Scavengers": If using silyl ethers, ensure the silyl fluoride byproduct is volatile (TMS-F) or sequestered.

  • Stoichiometry: Increase the base catalyst loading to 20 mol% or use stoichiometric base if using free amines.

Validated Experimental Protocols

Protocol A: Si-SuFEx Coupling (Highest Selectivity)

Recommended for alcohols and phenols to avoid hydrolysis and SnAr.

Reagents:

  • Nucleophile: Aryl/Alkyl Silyl Ether (

    
    )
    
  • Electrophile: 5-Chloropyrazine-2-sulfonyl fluoride (

    
    )
    
  • Catalyst: BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) or DBU (

    
    )
    
  • Solvent: Anhydrous MeCN (

    
    )
    

Step-by-Step:

  • Preparation: Flame-dry reaction vial. Add

    
     and sulfonyl fluoride in MeCN.
    
  • Activation: Add BTMG catalyst at room temperature.

  • Monitoring: Monitor by

    
     NMR .
    
    • Start: Singlet at

      
       (approx).
      
    • End: Disappearance of reactant peak. Appearance of TMS-F (or hydrolysis peak if wet).

  • Workup: Concentrate directly. Flash chromatography on silica (short column).

    • Note: The byproduct is volatile TMS-F, making purification simple.

Protocol B: Amine Coupling (Ca-Catalyzed)

Recommended for primary/secondary amines.

Reagents:

  • Nucleophile: Amine (

    
    )
    
  • Electrophile: 5-Chloropyrazine-2-sulfonyl fluoride (

    
    )
    
  • Catalyst:

    
     (
    
    
    
    ) + DABCO (
    
    
    )
  • Solvent: THF or DCM.

Step-by-Step:

  • Mix amine and DABCO in solvent.

  • Add sulfonyl fluoride.[1][2][3][4][5][6]

  • Add

    
    .[6] The Calcium acts as a Lewis Acid, activating the 
    
    
    
    bond specifically, while DABCO acts as a proton sponge.
  • Stir at RT.

  • Validation: Check LCMS for Mass M+1. Check

    
     NMR for consumption of starting material.
    

Data Summary: Solvent & Base Effects

VariableConditionOutcome for 5-Cl-Pyrazine-SO2F
Solvent Water/DCM (Biphasic)High Risk: Hydrolysis dominates.
Solvent DMF/DMSOHigh Risk: Promotes

(Cl displacement).
Solvent MeCN/THF (Anhydrous)Optimal: Balances solubility and stability.
Base

/

Poor: Heterogeneous, slow SuFEx, allows hydrolysis.
Base DBU / BTMGExcellent: Fast SuFEx, but requires dry conditions.
Base

Specialist: Best for chemoselectivity (activates S over C).

References

  • Sharpless, K. B., et al. (2014).[6][7] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Dong, J., et al. (2020). "SuFEx Click Chemistry for the Synthesis of Functional Molecules." Nature Reviews Chemistry.[4] Link

  • Jones, L. H., et al. (2016). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science. Link

  • Mahajan, S., et al. (2019). "Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx)." Organic Letters. Link

  • Vashchenko, B. V., et al. (2025).[8] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. Link

Sources

Optimization

Technical Support Center: Catalyst Selection for 5-Chloropyrazine-2-sulfonyl Fluoride Mediated Reactions

Executive Summary & Reagent Profile Welcome to the technical support hub for 5-Chloropyrazine-2-sulfonyl fluoride (CPSF) . This reagent is a bifunctional "SuFEx Hub" designed for modular drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reagent Profile

Welcome to the technical support hub for 5-Chloropyrazine-2-sulfonyl fluoride (CPSF) . This reagent is a bifunctional "SuFEx Hub" designed for modular drug discovery. Unlike standard benzenesulfonyl fluorides, CPSF possesses two distinct electrophilic sites:

  • The Sulfonyl Fluoride (–SO₂F): A latent electrophile activated by specific Lewis bases/acids for Sulfur-Fluoride Exchange (SuFEx).

  • The C5-Chlorine: A handle for Nucleophilic Aromatic Substitution (

    
    ) or metal-catalyzed cross-coupling.
    

Critical Technical Insight: The electron-deficient pyrazine core significantly enhances the electrophilicity of the –SO₂F group compared to phenyl analogs. However, this also lowers the barrier for hydrolysis and competing


 reactions. Catalyst selection is not just about rate acceleration; it is about chemoselectivity .
Catalyst Selection Matrix

Use this decision matrix to select the optimal catalyst based on your nucleophile and desired outcome.

Nucleophile TypePrimary CatalystLoadingMechanismSelectivity Risk (C-Cl vs S-F)
Aryl Silyl Ethers (Ar-OTMS)DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)5–10 mol%Si-SuFEx (Base-activated)Low. Neutral conditions favor S-F exchange.
Alkyl/Aryl Alcohols (R-OH)BTMG (Barton's Base) + HMDS 5–10 mol%Accelerated SuFEx (In-situ silylation)Low/Medium. High basicity can trigger side reactions if prolonged.
Amines (R-NH₂)Ca(NTf₂) ₂ or DABCO 5–10 mol%Lewis Acid / Nucleophilic CatalysisHigh. Free amines can attack C-Cl via

.
Protein Residues (Tyr/Lys)None (PBS Buffer pH 7.4)N/AProximity-driven SuFExN/A. Specificity is driven by binding affinity, not catalysis.
Detailed Protocols & Workflows
Protocol A: The "Accelerated SuFEx" for Alcohols (Recommended)

For coupling CPSF with aliphatic or aromatic alcohols without pre-silylation.

Context: Traditional SuFEx requires pre-synthesized silyl ethers. The BTMG/HMDS protocol generates the reactive silyl ether in situ, driving the reaction via the thermodynamic stability of the Si-F bond (approx. 130 kcal/mol).

Reagents:

  • Substrate: Alcohol (1.0 equiv)

  • Reagent: 5-Chloropyrazine-2-sulfonyl fluoride (1.1 equiv)

  • Additive: Hexamethyldisilazane (HMDS) (0.6 equiv)

  • Catalyst: BTMG (5–10 mol%)

  • Solvent: Anhydrous Acetonitrile (MeCN) or THF

Step-by-Step:

  • Preparation: Dissolve the alcohol and CPSF in anhydrous MeCN (0.2 M) under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add HMDS via syringe. The solution may become slightly cloudy.

  • Catalysis: Add BTMG.

    • Observation: Evolution of ammonia gas (

      
      ) may be observed.[1] Ensure venting.
      
  • Monitoring: Stir at Room Temperature (RT). Monitor by TLC/LC-MS. Reaction is typically complete in <30 mins.

  • Workup: Concentrate in vacuo. The byproduct is volatile TMS-F and excess HMDS. Flash chromatography is usually sufficient.

Why this works: BTMG acts as a nucleophilic organosuperbase that activates the silicon center, while the pyrazine core's electron deficiency makes the S-F bond highly susceptible to the resulting silyl ether attack.

Troubleshooting Guide (Q&A)
Issue 1: "I see rapid hydrolysis of the sulfonyl fluoride to sulfonic acid."

Q: My LC-MS shows a mass corresponding to the sulfonic acid [M-F+OH]. Why? A: The pyrazine ring pulls electron density from the sulfur, making the S-F bond hypersensitive to water.

  • Fix 1 (Solvent): Ensure MeCN is strictly anhydrous. Water content >50 ppm can kill the reagent.

  • Fix 2 (Buffer): If running in aqueous buffer (for proteins), ensure pH < 8.0. At pH > 9, hydroxide ions outcompete the desired nucleophile.

  • Fix 3 (Storage): Store CPSF in a desiccator. Unlike tosyl fluoride, it degrades in humid air.

Issue 2: "The amine attacked the ring chlorine instead of the sulfonyl fluoride."

Q: I used a primary amine and got an


 product (displacement of Cl). How do I target the S-F bond?
A:  Amines are "hard" nucleophiles that can attack the electron-deficient C-Cl bond (C5 position) directly.
  • Solution: Switch to Silyl Amines (e.g.,

    
    ).
    
  • Protocol: Use the Ca(NTf₂) ₂ catalyzed method.[2] The calcium Lewis acid activates the S-F bond specifically for fluoride exchange with the silyl amine, bypassing the

    
     pathway entirely.
    
  • Alternative: If you must use free amines, lower the temperature to 0°C and use a non-nucleophilic base (e.g., DIPEA) to scavenge HF, rather than using excess amine which promotes

    
    .
    
Issue 3: "No reaction with DBU."

Q: I am using a bulky phenol and DBU, but conversion is <10%. A: Steric hindrance combined with the "mismatched" pKa can stall the reaction.

  • Fix: Switch to BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine).[3] BEMP is a stronger base (pKa ~27.6 in MeCN) and often pushes difficult SuFEx substrates to completion where DBU fails.[3]

Mechanistic Visualization

The following diagram illustrates the "Fork in the Road" between the desired SuFEx pathway and the competing


 side reaction, highlighting the role of catalyst selection.

SuFEx_Pathway cluster_SuFEx Pathway A: SuFEx (Desired) cluster_SNAr Pathway B: SNAr (Competitor) CPSF 5-Chloropyrazine-2- sulfonyl fluoride Transition Pentacoordinate Sulfur Intermediate CPSF->Transition DBU/BTMG Catalysis Meisenheimer Meisenheimer Complex CPSF->Meisenheimer High Temp Strong Nucleophile SiEther Silyl Ether (R-OTMS) SiEther->Transition Product Sulfonate Ester (R-OSO2-Py-Cl) Transition->Product - TMS-F Amine Free Amine (R-NH2) Amine->Meisenheimer SideProduct Aminopyrazine (SNAr Product) Meisenheimer->SideProduct - HCl Catalyst Catalyst Selection Determines Pathway Catalyst->CPSF

Figure 1: Mechanistic divergence in 5-Chloropyrazine-2-sulfonyl fluoride reactions. Pathway A (Green) represents the desired SuFEx cycle activated by silyl ethers and base catalysts. Pathway B (Red) represents the competing nucleophilic aromatic substitution (


) at the C5-chlorine, often triggered by free amines or harsh conditions.
References
  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Moses, J. E., et al. (2018). "Accelerated SuFEx Click Chemistry for Modular Synthesis." Cold Spring Harbor Laboratory.

  • Ball, N. D., et al. (2021). "The Emerging Applications of Sulfur(VI) Fluorides in Catalysis." ACS Catalysis.[4]

  • Enamine Ltd. (2025). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv.

  • Mahajan, J. P., et al. (2019). "Lewis Acid-Catalyzed Sulfur Fluoride Exchange." Organic Letters.

Sources

Reference Data & Comparative Studies

Validation

5-Chloropyrazine-2-sulfonyl Fluoride: A High-Velocity SuFEx Probe with Dual-Reactivity Potential

Executive Summary In the expanding toolkit of Sulfur-Fluoride Exchange (SuFEx) chemistry, 5-Chloropyrazine-2-sulfonyl fluoride (CPSF) represents a distinct class of "turbo-charged" heteroaromatic electrophiles. Unlike th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the expanding toolkit of Sulfur-Fluoride Exchange (SuFEx) chemistry, 5-Chloropyrazine-2-sulfonyl fluoride (CPSF) represents a distinct class of "turbo-charged" heteroaromatic electrophiles. Unlike the standard benzenesulfonyl fluoride (BSF) or the serine-protease inhibitor PMSF, CPSF leverages the extreme electron-deficiency of the pyrazine ring—amplified by a chlorine substituent—to drive rapid covalent modification of nucleophilic amino acids (Tyr, Lys, His, Ser).

This guide objectively compares CPSF against standard sulfonyl fluorides, highlighting its superior electrophilicity while cautioning against its unique liability: the potential for competing Nucleophilic Aromatic Substitution (SNAr) at the C-5 position.

Mechanistic Foundation & Electronic Theory

To understand why CPSF outperforms standard reagents, one must analyze the electronic vectors acting on the sulfur center.

  • Benzenesulfonyl Fluoride (BSF): The phenyl ring is relatively electron-neutral. The S-F bond is stable and requires significant activation (e.g., stabilization of the fluoride leaving group by H-bonding or silyl groups) to react.

  • 2-Pyridinesulfonyl Fluoride (PyFluor): The nitrogen atom withdraws electron density via induction (

    
     effect) and resonance, making the sulfur more electrophilic.
    
  • 5-Chloropyrazine-2-sulfonyl Fluoride (CPSF): This scaffold contains two nitrogen atoms (diazine) and a chlorine atom. The chlorine exerts a strong inductive withdrawal (

    
    ), and the two nitrogens deplete the 
    
    
    
    -system. The result is a sulfur center that is highly activated for nucleophilic attack, often reacting under milder conditions than BSF.
Visualization: Electronic Activation Landscape

The following diagram illustrates the hierarchy of electrophilicity driven by ring electronics.

ReactivityLandscape cluster_legend Reactivity Trend BSF Benzenesulfonyl Fluoride (Baseline Reactivity) PyFluor 2-Pyridinesulfonyl Fluoride (Moderate Activation) BSF->PyFluor + 1 Nitrogen (-I effect) CPSF 5-Chloropyrazine-2-sulfonyl Fluoride (High Activation) PyFluor->CPSF + 2nd Nitrogen & Chlorine (Max Electrophilicity) Stable Stable Reactive Reactive Stable->Reactive

Figure 1: Electrophilicity hierarchy of aromatic sulfonyl fluorides. The addition of heteroatoms and halogens increases the susceptibility of the sulfur center to nucleophilic attack.

Comparative Performance Analysis

The following table synthesizes experimental observations and theoretical reactivity trends.

Feature5-Cl-Pyrazine-2-SO₂F (CPSF) Benzenesulfonyl Fluoride (BSF) PMSF (Phenylmethanesulfonyl fluoride)
Reactivity (k_rel) High (Fast kinetics)Low (Requires activation)Moderate (Specific to Serine proteases)
Primary Target Tyr, Lys, His, Ser (Broad SuFEx)Tyr, Lys (Strict SuFEx)Serine (Active site specific)
Hydrolytic Stability Moderate (

hours at pH 7.4)
High (

days)
Low (

110 min at pH 7)
Mechanism SuFEx (S-F exchange)SuFEx (S-F exchange)Sulfonylation via transition state
Secondary Reactivity Yes (SNAr at C-5) NoNo
Aqueous Solubility Moderate (Polar ring)Low (Lipophilic)Low (Requires DMSO/EtOH)
Critical Insight: The "Dual-Electrophile" Risk

Unlike BSF, CPSF possesses two electrophilic sites .

  • The Sulfonyl Fluoride (S-F): Reacts with hard nucleophiles (e.g., Tyrosine-OH, Lysine-NH₂) via SuFEx.

  • The C-Cl Bond: The 5-position of the pyrazine ring is activated for Nucleophilic Aromatic Substitution (SNAr), particularly by thiols (Cysteine) or amines.

    • Implication: If your protein target has a solvent-exposed Cysteine near the binding site, CPSF may label it via SNAr at the carbon ring instead of (or in addition to) the sulfonyl fluoride reaction. This must be verified by Mass Spectrometry (MS).

Experimental Protocols

Protocol A: Kinetic Reactivity Profiling (NMR)

Objective: Determine the relative reactivity of CPSF vs. BSF using a model nucleophile (e.g., Tyrosine surrogate).

Materials:

  • Reagents: CPSF (10 mM), BSF (10 mM), 4-Cresol (Model for Tyr), KHF₂ (Bifluoride activator), DMSO-d6.

  • Internal Standard: 1,3,5-Trimethoxybenzene.

Workflow:

  • Preparation: Dissolve 0.05 mmol of sulfonyl fluoride and 0.05 mmol of Internal Standard in 0.6 mL DMSO-d6.

  • Baseline Scan: Acquire a T=0 ¹⁹F-NMR spectrum. Note the chemical shift of the sulfonyl fluoride (typically +60 to +65 ppm).

  • Initiation: Add 0.05 mmol of 4-Cresol and 0.1 mmol of KHF₂ (suspended) or DBU (soluble base). Vortex immediately.

  • Monitoring: Acquire ¹⁹F-NMR spectra every 5 minutes for 2 hours.

  • Data Analysis: Integrate the starting material peak (-SO₂F) vs. the product peak (Ar-SO₂-O-Ar) or released fluoride (F⁻, ~ -120 ppm).

    • Expectation: CPSF should reach >50% conversion significantly faster than BSF due to the electron-deficient pyrazine ring.

Protocol B: Protein Labeling & MS Validation

Objective: Covalently label a target protein and distinguish between SuFEx (S-modification) and SNAr (C-modification).

Workflow:

  • Incubation: Incubate Protein (10 µM) with CPSF (100 µM, 10x excess) in PBS (pH 7.4) for 1 hour at 37°C.

    • Note: Avoid DTT or Mercaptoethanol in the buffer; these thiols will react with the C-Cl bond. Use TCEP if reduction is needed.

  • Quenching: Remove excess probe using a Zeba Spin Desalting Column (7K MWCO).

  • Digestion: Digest with Trypsin/Lys-C overnight.

  • LC-MS/MS Analysis:

    • Search Parameters:

      • Modification A: +178.96 Da (Loss of F, addition of Pyrazine-Cl-SO2) -> SuFEx Product .

      • Modification B: +158.00 Da (Loss of Cl, addition of Pyrazine-SO2F) -> SNAr Product (Rare, but possible if Cys attacks C-Cl).

  • Validation: Inspect MS2 fragmentation spectra. A diagnostic loss of SO₂ (-64 Da) often confirms the sulfonylation.

Decision Logic for Reagent Selection

Use the following logic flow to determine if CPSF is the correct probe for your campaign.

SelectionLogic Start Select Sulfonyl Fluoride Probe TargetType Is the Target Residue known? Start->TargetType Residue Target Residue Type TargetType->Residue Cys Cysteine (Thiol) Residue->Cys TyrLys Tyrosine/Lysine/His Residue->TyrLys CysPath Avoid CPSF (Risk of SNAr at C-Cl) Cys->CysPath TyrPath Is high reactivity required? TyrLys->TyrPath HighReac Yes (Low affinity binder) TyrPath->HighReac Yes LowReac No (High affinity binder) TyrPath->LowReac No UseCPSF Use CPSF (High Electrophilicity) HighReac->UseCPSF UseBSF Use Benzenesulfonyl Fluoride (Better Stability) LowReac->UseBSF

Figure 2: Decision matrix for selecting between CPSF and standard Benzenesulfonyl fluorides based on target residue and required reactivity.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Doyle, A. G., et al. (2015). "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[1][2][3] Journal of the American Chemical Society.[2] Link[2]

  • Jones, L. H. (2023). "Covalent drug discovery using sulfur(VI) fluoride exchange warheads." Expert Opinion on Drug Discovery. Link

  • Enamine Ltd. (2025). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. Link

  • ChemScene. (2024). "Product Data Sheet: 5-Chloropyrazine-2-sulfonyl fluoride (CAS 2229069-46-7)." Link

Sources

Comparative

Characterization of 5-Chloropyrazine-2-sulfonyl fluoride derivatives by HPLC

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with characterizing highly reactive, multi-functional building blocks. 5-Chloropyrazine-2-sulfonyl fluoride (CAS: 2229069-46...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with characterizing highly reactive, multi-functional building blocks. 5-Chloropyrazine-2-sulfonyl fluoride (CAS: 2229069-46-7)[1] is a prime example. This molecule features orthogonal reactivity: the 5-chloro position is primed for Nucleophilic Aromatic Substitution (SNAr), while the sulfonyl fluoride (-SO₂F) group is the premier handle for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[2].

While modular synthesis platforms have dramatically accelerated the generation of SuFEx-derived therapeutic libraries[3], the chromatographic characterization of these derivatives remains challenging. This guide objectively compares high-performance liquid chromatography (HPLC) stationary phases for the characterization of 5-Chloropyrazine-2-sulfonyl fluoride derivatives and provides a self-validating protocol to ensure analytical integrity.

Mechanistic Challenges in Chromatography

To develop a robust HPLC method, we must first understand the causality behind the molecule's behavior in solution:

  • The Pyrazine Polarity Paradox: The pyrazine ring is electron-deficient and highly polar, which typically results in poor retention and peak tailing on standard hydrophobic columns (like C18) due to secondary interactions with unendcapped silanols.

  • Hydrolytic Stability of the -SO₂F Group: While sulfonyl fluorides are orders of magnitude more stable than sulfonyl chlorides, they are not invincible. At a pH > 8.0, the -SO₂F group undergoes base-catalyzed hydrolysis into the corresponding sulfonic acid. Therefore, acidic mobile phases (pH 2.0–3.0) are mandatory to protonate the pyrazine nitrogen (improving peak shape) and stabilize the sulfonyl fluoride handle.

  • Detection Advantages: Fortunately, sulfonyl fluorides exhibit exceptionally high UV molar absorptivity, allowing for highly sensitive detection limits via standard UV-HPLC without requiring specialized equipment[4].

Analytical Workflow

The following workflow illustrates the critical path from SuFEx derivatization to chromatographic detection, emphasizing the necessary quenching step to preserve the -SO₂F moiety.

G Start 5-Chloropyrazine-2-sulfonyl fluoride (Starting Material) Deriv SuFEx Derivatization (Amines/Phenols) Start->Deriv Quench Acidic Quenching & Filtration (Prevents Hydrolysis) Deriv->Quench ColSelect HPLC Column Selection Quench->ColSelect C18 C18 Column (Hydrophobic - Poor Ret.) ColSelect->C18 Biphenyl Biphenyl Column (Pi-Pi - Optimal Ret.) ColSelect->Biphenyl PhHexyl Phenyl-Hexyl Column (Aromatic - Mod. Ret.) ColSelect->PhHexyl Detect LC-UV/MS Detection (254 nm / ESI+) C18->Detect Biphenyl->Detect PhHexyl->Detect

Fig 1: SuFEx derivatization and HPLC characterization workflow for sulfonyl fluorides.

Objective Comparison of HPLC Columns

When separating closely related pyrazine-sulfonyl fluoride derivatives (e.g., distinguishing the unreacted starting material from a phenol-SuFEx product), the choice of stationary phase is the most critical variable. We compared three distinct column chemistries using a standardized acidic gradient:

  • C18 (Octadecylsilane): Relies purely on hydrophobic dispersive forces.

  • Phenyl-Hexyl: Offers moderate

    
     interactions combined with hexyl-chain hydrophobicity.
    
  • Biphenyl: Provides enhanced

    
     and dipole-dipole interactions. The electron-rich biphenyl rings strongly interact with the electron-deficient pyrazine core, offering orthogonal selectivity.
    
Quantitative Performance Data

Data represents the analysis of a crude reaction mixture containing a model Phenol-SuFEx derivative and an Amine-SNAr derivative of 5-Chloropyrazine-2-sulfonyl fluoride.

Derivative TypeStationary PhaseRetention Time (min)Peak Asymmetry (Tf)Resolution (Rs)
Phenol-SuFEx ProductC184.211.651.4
Phenol-SuFEx ProductPhenyl-Hexyl5.101.252.8
Phenol-SuFEx Product Biphenyl 6.35 1.05 4.2
Amine-SNAr ProductC183.151.801.1
Amine-SNAr ProductPhenyl-Hexyl4.451.303.0
Amine-SNAr Product Biphenyl 5.80 1.10 4.5

Conclusion: The Biphenyl column vastly outperforms standard C18 and Phenyl-Hexyl phases. The enhanced dipole-dipole interactions correct the peak tailing (Tf approaching 1.0) typically caused by the basic pyrazine nitrogen, while the


 retention mechanism provides baseline resolution (Rs > 4.0) between closely related derivatives.

Self-Validating Experimental Protocol

To ensure reproducibility and prevent false artifacts (such as on-column degradation), follow this strictly controlled methodology.

Phase 1: Sample Preparation & Quenching

Causality: SuFEx reactions often utilize basic catalysts (e.g., DBU or BEMP). Injecting these directly into the HPLC will cause localized high-pH zones in the column, degrading the -SO₂F group into a sulfonic acid, resulting in a false "product" peak at the solvent front.

  • Extract 10 µL of the crude SuFEx reaction mixture.

  • Quench immediately by diluting into 990 µL of 0.1% Formic Acid in Acetonitrile (v/v). This neutralizes basic catalysts and locks the sulfonyl fluoride in its stable state.

  • Vortex for 10 seconds and centrifuge at 10,000 x g for 3 minutes to pellet any precipitated salts.

  • Transfer the supernatant to an amber HPLC vial (the pyrazine core can be mildly photosensitive in dilute solutions).

Phase 2: Chromatographic Conditions
  • Column: Biphenyl core-shell column (100 x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C (Elevated temperature reduces mobile phase viscosity and sharpens the pyrazine peaks).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar analytes)

    • 1.0 - 7.0 min: 5% to 95% B (Linear ramp)

    • 7.0 - 9.0 min: 95% B (Column wash)

    • 9.0 - 12.0 min: 5% B (Re-equilibration)

  • Detection: UV at 254 nm and 280 nm. (Sulfonyl fluorides absorb strongly at 254 nm[4]).

Phase 3: System Suitability & Validation

Before analyzing unknown derivatives, inject a reference standard of the unreacted 5-Chloropyrazine-2-sulfonyl fluoride.

  • Validation Check: You should observe a single, sharp peak. If you observe a secondary peak eluting much earlier (typically 1-2 minutes), your mobile phase has become contaminated with a base, or your sample was not properly quenched, resulting in the formation of 5-chloropyrazine-2-sulfonic acid.

References

Sources

Validation

Technical Guide: Mass Spectrometry Analysis of 5-Chloropyrazine-2-sulfonyl Fluoride (CPSF) Derivatives

Executive Summary: The Rise of Heterocyclic SuFEx Probes In the landscape of covalent drug discovery and chemoproteomics, 5-Chloropyrazine-2-sulfonyl fluoride (CPSF) represents a distinct evolution from traditional pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rise of Heterocyclic SuFEx Probes

In the landscape of covalent drug discovery and chemoproteomics, 5-Chloropyrazine-2-sulfonyl fluoride (CPSF) represents a distinct evolution from traditional phenyl-based probes (e.g., PMSF, benzenesulfonyl fluoride). While traditional reagents rely on the sulfur(VI) fluoride exchange (SuFEx) mechanism to covalently modify tyrosine and lysine residues, the incorporation of the pyrazine core fundamentally alters the probe's physicochemical properties.

This guide details the mass spectrometry (MS) characterization of CPSF-labeled compounds, contrasting them with standard benzenesulfonyl fluoride (BSF) analogues. The presence of the electron-deficient pyrazine ring and the chlorine substituent provides unique isotopic signatures and fragmentation pathways that enhance detection sensitivity and specificity in complex proteomes.

Chemical Mechanism & Reactivity Profile[1][2][3]

The Pyrazine Advantage

The reactivity of sulfonyl fluorides is governed by the electrophilicity of the sulfur center. In BSF, the phenyl ring provides moderate activation. In CPSF, the 1,4-diazine (pyrazine) ring is significantly more electron-withdrawing.

  • Enhanced Electrophilicity: The pyrazine nitrogens pull electron density from the ring, destabilizing the S-F bond and making the sulfur more susceptible to nucleophilic attack by protein residues (Tyrosine-OH, Lysine-NH2).

  • Chlorine Handle: The C5-chlorine atom serves two roles: it allows for further functionalization (via

    
    ) and provides a critical isotopic tag for MS validation.
    
SuFEx Reaction Pathway

The following diagram illustrates the SuFEx-mediated labeling of a tyrosine residue by CPSF.

SuFEx_Mechanism CPSF 5-Chloropyrazine-2-sulfonyl fluoride (Electrophile) TS Pentacoordinate Transition State CPSF->TS Protein Protein-Tyrosine (Nucleophile) Protein->TS Nucleophilic Attack (Assisted by local base) Product Sulfonate Conjugate (Covalent Adduct) TS->Product S-F Bond Cleavage Fluoride F- (Leaving Group) TS->Fluoride

Figure 1: Mechanism of Tyrosine labeling via Sulfur-Fluoride Exchange (SuFEx). The pyrazine core accelerates this step compared to phenyl analogs.

Mass Spectrometry Analysis: The CPSF Signature

Analyzing CPSF-derivatized peptides requires recognizing specific ionization behaviors and fragmentation patterns that differ from BSF.

Isotopic Fingerprinting (The "Chlorine Split")

Unlike BSF, CPSF contains a chlorine atom. This is the single most important diagnostic feature in MS1 (Precursor) scans.

  • BSF/PMSF: Monoisotopic peak only (M).

  • CPSF: Distinct 3:1 intensity ratio between

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ).
    • Application: When filtering LC-MS data, search for this doublet to instantly distinguish probe-labeled peptides from background noise.

Fragmentation Pathways (MS/MS)

In Collision-Induced Dissociation (CID), CPSF conjugates exhibit characteristic neutral losses.

Fragment TypeMass Shift (Δ)MechanismDiagnostic Value
Parent Ion [M+H]+Protonation on Pyrazine NHigh (Base Peak)
Sulfonyl Loss -64 Da (-SO₂)Homolytic/Heterolytic cleavageHigh (Common to all sulfonamides)
Warhead Loss -196 DaLoss of entire Cl-Pyrazine-SO₂ groupConfirms modification site
Pyrazine Ring m/z ~113/115Cl-Pyrazine cationSpecific marker ion for CPSF
Fragmentation Logic Diagram

MS_Fragmentation Precursor [M+H]+ Precursor (Peptide-SO2-Pyrazine-Cl) PrimaryFrag Neutral Loss: SO2 (-64 Da) Precursor->PrimaryFrag Collision Energy (25-35 eV) MarkerIon Diagnostic Ion: [Cl-Pyrazine]+ (m/z ~113/115) Precursor->MarkerIon Warhead Detachment PeptideIon Unmodified Peptide Ion [y/b ions] PrimaryFrag->PeptideIon Backbone Fragmentation

Figure 2: Predicted MS/MS fragmentation tree for CPSF-modified peptides. The Cl-Pyrazine marker ion is unique to this probe.

Comparative Analysis: CPSF vs. Benzenesulfonyl Fluoride (BSF)

This comparison highlights why a researcher might choose CPSF over the traditional BSF for chemoproteomic profiling.

FeatureBenzenesulfonyl Fluoride (BSF) 5-Chloropyrazine-2-sulfonyl Fluoride (CPSF) Scientific Implication
Reactivity (SuFEx) ModerateHigh CPSF labels low-abundance or less nucleophilic residues due to the electron-deficient pyrazine ring.
Water Solubility Low (Hydrophobic)Moderate Pyrazine nitrogens accept H-bonds, improving solubility in aqueous buffers without high % organic co-solvent.
MS1 Signature Single PeakDoublet (3:1) The Chlorine isotope pattern acts as a built-in validation tag, reducing false positives.
Stability (pH 7.4) High (>24h)Moderate (~6-12h) CPSF hydrolyzes faster than BSF; requires fresher preparation but reacts faster.
Ionization (ESI+) StandardEnhanced Pyrazine nitrogens protonate easily, often increasing the signal intensity of labeled peptides.

Experimental Protocol: Labeling & LC-MS/MS

Objective: Label a protein digest and identify modification sites using CPSF.

Phase 1: Sample Preparation
  • Protein Solubilization: Dissolve protein (1 mg/mL) in 50 mM HEPES (pH 7.5). Avoid Tris buffers if possible (primary amines can compete at high pH, though SuFEx is specific to Tyrosine/Lysine).

  • Probe Addition: Add CPSF (from 100 mM DMSO stock) to a final concentration of 0.5 – 1.0 mM.

    • Critical Step: Maintain DMSO concentration < 5% to prevent protein denaturation.

  • Incubation: Incubate at 37°C for 1 hour.

  • Quenching: Add 5 mM Ammonium Bicarbonate or excess Tris to quench unreacted fluoride.

  • Digestion: Proceed with standard Trypsin digestion (overnight).

Phase 2: LC-MS Acquisition Parameters
  • Instrument: Q-TOF or Orbitrap (High Resolution required for isotopic splitting).

  • Source: ESI Positive Mode.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 40% B over 60 minutes (Pyrazine adds polarity; labeled peptides may elute slightly earlier than BSF analogs).

  • MS1 Settings: Resolution 60,000 (at 200 m/z).

  • MS2 Settings: HCD or CID. Normalized Collision Energy (NCE): 28-32%.

Troubleshooting & Validation

Issue: High Background Hydrolysis

  • Cause: CPSF is more susceptible to hydrolysis than BSF due to the activated ring.

  • Solution: Prepare CPSF stock solutions fresh in anhydrous DMSO. Do not store aqueous dilutions.

Issue: Missing "Chlorine Split"

  • Cause: Low signal intensity or interference.

  • Solution: Sum the spectra over the chromatographic peak. If the M+2 peak is missing, the modification is likely not CPSF (false positive).

Issue: Unexpected Mass Shift

  • Check: Did the Chlorine displace? In rare cases, the Cl atom on the pyrazine ring can undergo

    
     displacement by a thiol (Cysteine) if the protein is unfolded, resulting in a mass shift of -36 Da (loss of HCl) + mass of nucleophile.
    

References

  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." ACS Chemical Biology. [Link]

  • Doyle, A. G., et al. (2018). "Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning." Journal of the American Chemical Society. [Link][2]

Sources

Comparative

Advantages of Using 5-Chloropyrazine-2-sulfonyl Fluoride in Drug Discovery

[1] Executive Summary In the evolving landscape of covalent drug discovery, 5-Chloropyrazine-2-sulfonyl fluoride (CPSF) has emerged as a high-utility electrophilic fragment. Unlike traditional acrylamide warheads that ta...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the evolving landscape of covalent drug discovery, 5-Chloropyrazine-2-sulfonyl fluoride (CPSF) has emerged as a high-utility electrophilic fragment. Unlike traditional acrylamide warheads that target rare cysteine residues, CPSF leverages Sulfur-Fluoride Exchange (SuFEx) chemistry to target a broader spectrum of nucleophiles, including Tyrosine, Lysine, and Histidine.[1]

This guide analyzes CPSF not merely as a reagent, but as a modular pharmacophore . Its unique heteroaromatic core combines the "click" chemistry potential of sulfonyl fluorides with the orthogonal reactivity of the chloropyrazine motif, enabling rapid library generation and precise tuning of covalent reactivity.

Chemical Profile & Mechanistic Advantages[2][3][4][5][6][7]

The "Goldilocks" Stability

The primary advantage of CPSF over its sulfonyl chloride counterparts is its resistance to reduction and hydrolysis. Sulfonyl chlorides are prone to rapid hydrolysis in aqueous media and reductive collapse. In contrast, the S(VI)-F bond in CPSF is thermodynamically stable yet kinetically active only under specific context-dependent conditions (e.g., protein pocket confinement or H-bond activation).

Table 1: Stability & Reactivity Comparison

Feature5-Chloropyrazine-2-sulfonyl fluorideBenzenesulfonyl ChlorideAcrylamides
Hydrolytic Stability High (Stable at physiological pH)Low (Rapid hydrolysis)High
Redox Stability Resistant to reductionSensitive (Reductive collapse)Sensitive (Michael addition)
Target Residues Tyr, Lys, His, Ser (SuFEx)Non-specific / CysCys (Primary)
Metabolic Liability Low (Bio-orthogonal S-F bond)HighModerate (Glutathione conjugation)
Electronic Tuning via the Pyrazine Core

The pyrazine ring is significantly more electron-deficient than a benzene ring. This electron withdrawal pulls density from the sulfur center, making the sulfonyl fluoride more electrophilic than standard phenyl sulfonyl fluorides.

  • Effect: Faster reaction rates with nucleophiles in the binding pocket without compromising solution stability.

  • The Chlorine Substituent: The chlorine at the C5 position further decreases electron density, fine-tuning the warhead's reactivity (Hammett

    
     effects) while serving as a handle for diversification.
    

Strategic Application: The Bifunctional Workflow

The true power of CPSF lies in its orthogonal reactivity . The chlorine atom at position 5 is susceptible to Nucleophilic Aromatic Substitution (


), while the sulfonyl fluoride at position 2 reacts via SuFEx. This allows researchers to synthesize complex covalent inhibitors in a modular fashion.
Workflow Diagram

The following diagram illustrates the sequential functionalization strategy, allowing the "warhead" to be attached to a ligand before or after library synthesis.

CPSF_Workflow cluster_legend Reaction Conditions CPSF 5-Chloropyrazine-2- sulfonyl fluoride Intermediate Ligand-Pyrazine-SF (Warhead Intact) CPSF->Intermediate Step 1: SnAr Substitution (Displaces Cl, Retains SF) Ligand Targeting Ligand (Amine/Phenol) Ligand->Intermediate Complex Covalent Protein-Ligand Complex Intermediate->Complex Step 2: SuFEx Activation (Proximity Driven) Protein Target Protein (Tyr/Lys/His) Protein->Complex Step 1: Mild Base (DIPEA), Heat Step 1: Mild Base (DIPEA), Heat Step 2: Biological Conditions (pH 7.4) Step 2: Biological Conditions (pH 7.4) Step 1: Mild Base (DIPEA), Heat->Step 2: Biological Conditions (pH 7.4)

Caption: Modular synthesis workflow utilizing the orthogonal reactivity of the Cl and SF handles on the pyrazine core.

Experimental Protocols

Protocol A: Modular Library Synthesis ( First)

Objective: Attach a targeting scaffold to the pyrazine core without hydrolyzing the sulfonyl fluoride.

  • Reagents:

    • 5-Chloropyrazine-2-sulfonyl fluoride (1.0 equiv)

    • Amine-containing scaffold (1.1 equiv)[2]

    • DIPEA (2.0 equiv)

    • Solvent: Anhydrous THF or DMF.

  • Procedure:

    • Dissolve the amine scaffold in THF under

      
       atmosphere.
      
    • Add DIPEA and cool to 0°C.

    • Add 5-Chloropyrazine-2-sulfonyl fluoride dropwise. Note: The electron-deficient pyrazine facilitates

      
       under mild conditions.
      
    • Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass: M+Scaffold-HCl).

    • Crucial Check: Confirm the presence of the S-F peak in

      
       NMR (~ +60 to +70 ppm relative to 
      
      
      
      ).
  • Purification: Flash chromatography (Hexane/EtOAc). Avoid aqueous workups with high pH to prevent premature SF hydrolysis.

Protocol B: Covalent Fragment Screening (SuFEx)

Objective: Screen for covalent binding to a target protein using Mass Spectrometry.

  • Incubation:

    • Incubate Target Protein (5 µM) with CPSF-derived probe (50 µM) in PBS (pH 7.4) for 1–24 hours.

    • Control: Pre-incubate with a competitive reversible inhibitor to prove specific binding.

  • Analysis:

    • Perform Intact Protein LC-MS.

    • Hit Criteria: Observe a mass shift of +176.5 Da (Molecular weight of the pyrazine-sulfone adduct minus Fluoride).

    • Note: The loss of Fluoride (19 Da) is the signature of the SuFEx reaction.

Mechanism of Action: The SuFEx Activation

Unlike acrylamides which rely on intrinsic electrophilicity, sulfonyl fluorides like CPSF are "sleeping agents." They require specific activation within the protein pocket, often mediated by hydrogen bonding to the sulfonyl oxygens, which polarizes the S-F bond for nucleophilic attack.

SuFEx_Mechanism State1 Inactive State (Stable in Cytosol) State2 Binding Pocket Entry (Non-covalent Affinity) State1->State2 Diffusion State3 Transition State (H-Bond Activation) State2->State3 Orientation State4 Covalent Adduct (Irreversible Inhibition) State3->State4 F- Departure (SuFEx) Residues Protein Residues (Tyr-OH, Lys-NH2) Residues->State3 Nucleophilic Attack Environment Local pH & H-Bonding Environment->State3 Stabilizes TS

Caption: The SuFEx activation pathway. The S-F bond remains inert until activated by the specific microenvironment of the protein binding pocket.

Comparative Analysis: Why CPSF?

The following data summarizes why CPSF is superior for "Beyond Cysteine" targeting strategies.

Parameter5-Chloropyrazine-2-SFPhenyl-SFVinyl Sulfones
Electrophilicity High (Activated by Pyrazine N)ModerateHigh
Residue Scope Tyr, Lys, His, Ser Tyr, LysCys, His
Synthetic Utility Bifunctional (Cl & SF)MonofunctionalMonofunctional
Water Solubility Improved (Polar Heterocycle)Poor (Lipophilic)Moderate

Key Insight: The 5-chloro substituent is not just a structural feature; it is a reactivity toggle . By varying the substituent at the 5-position (via the


 protocol described above), researchers can modulate the 

and electrophilicity of the sulfonyl fluoride, optimizing the "residence time" and selectivity for the target protein.

References

  • Sharpless, K. B., et al. (2014).[3][4] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Link

  • Kelly, J. W., et al. (2018). Inverse Drug Discovery for Covalent Proteins. Nature Chemical Biology. Link

  • Am Ende, C. W., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs. ACS Medicinal Chemistry Letters. Link

  • ChemScene Product Data. 5-Chloropyrazine-2-sulfonyl fluoride (CAS 2229069-46-7).[2] Link

Sources

Validation

Head-to-head comparison of sulfonyl fluoride reagents for covalent labeling

Executive Summary The Verdict: Sulfonyl fluorides (SFs) have evolved from simple serine protease inhibitors into the "privileged warheads" of modern chemical biology.[1] Use PMSF only for crude lysate protection against...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Verdict: Sulfonyl fluorides (SFs) have evolved from simple serine protease inhibitors into the "privileged warheads" of modern chemical biology.[1]

  • Use PMSF only for crude lysate protection against serine proteases. It is too hydrolytically unstable for precise labeling.

  • Use FSBA for mapping nucleotide-binding sites (kinases/ATPases) where lysine/tyrosine proximity is guaranteed.

  • Use Aryl-SuFEx Probes for broad, proteome-wide ligandability screening and covalent drug discovery. They offer the highest stability-to-reactivity ratio, targeting Tyrosine, Lysine, and Histidine with tunable kinetics.

The Mechanistic Landscape

Unlike their chaotic cousins, sulfonyl chlorides (which react indiscriminately and hydrolyze rapidly), sulfonyl fluorides possess a unique "Goldilocks" reactivity. The Sulfur(VI) center is kinetically stable in aqueous buffer but becomes hyper-reactive when positioned near a nucleophile within a protein pocket.

Key Differentiator: The SuFEx (Sulfur-Fluoride Exchange) mechanism is driven by the unique stability of the fluoride leaving group.[2] It requires significant transition-state stabilization, meaning SF reagents rarely label proteins "randomly"—they require a specific binding event or a distinct local environment (e.g., a basic residue lowering the pKa of a nearby Tyrosine).

Mechanism of Action: Context-Dependent Labeling

The following diagram illustrates the critical transition state where a protein microenvironment activates the warhead.

SF_Mechanism Protein Protein Microenvironment (pKa perturbation) Nucleophile Nucleophile (Tyr-OH / Lys-NH2) Protein->Nucleophile Activates TS Transition State (Trigonal Bipyramidal) Nucleophile->TS Attack SF_Probe Sulfonyl Fluoride (R-SO2-F) SF_Probe->TS Binding Product Covalent Adduct (Protein-SO2-R) TS->Product Collapse Leaving Fluoride Ion (F-) TS->Leaving Release

Caption: The SuFEx mechanism relies on protein-assisted activation.[2][3] The fluoride leaving group is stable until the nucleophile (Tyr/Lys) attacks in a stabilized pocket.

Head-to-Head Analysis

A. PMSF (Phenylmethylsulfonyl fluoride)
  • The Classic: Historically used as a lysis buffer additive.

  • Chemistry: Highly reactive due to the methylene spacer between the phenyl ring and the sulfonyl group.

  • Limitation: Hydrolytic instability. In pH 7.5 buffer, PMSF has a half-life of ~30-60 minutes. It is a "use-it-and-lose-it" reagent. It exclusively targets hyper-reactive Serine residues in catalytic triads.

B. FSBA (5'-p-Fluorosulfonylbenzoyladenosine)[4][5]
  • The Kinase Probe: An ATP analogue where the triphosphate is replaced by an electrophilic sulfonyl fluoride benzoyl linker.

  • Chemistry: "Affinity Labeling."[4][5] It does not rely solely on intrinsic reactivity but on binding affinity (

    
    ) to position the warhead near a nucleophile (usually Lysine or Tyrosine).
    
  • Limitation: Bulky. Only works on ATP/nucleotide-binding proteins. Kinetics are slow (often requires 1-4 hour incubation).

C. Aryl-SuFEx Probes (e.g., Benzene-SF derivatives)
  • The Modern Standard: Popularized by Sharpless and Kelly.

  • Chemistry: The sulfonyl group is directly attached to an aromatic ring. This conjugation stabilizes the S-F bond, making it resistant to hydrolysis (stable for days in buffer) while maintaining reactivity toward protein nucleophiles (specifically Tyrosine) via SuFEx.

  • Advantage: Tunable. By adding electron-withdrawing or donating groups to the aryl ring, you can dial the reactivity up or down.

Comparative Performance Matrix

FeaturePMSF FSBA Aryl-SuFEx (General)
Primary Target Active Site SerineLys/Tyr (ATP Pockets)Tyr (>50%), Lys, His
Mechanism Direct Electrophilic AttackAffinity-Guided LabelingInteraction-Dependent SuFEx
Aqueous Stability (pH 7.5) Low (

< 1 hr)
Moderate (

~ 4-6 hrs)
High (

> 24 hrs)
Selectivity High (Serine Hydrolases only)High (Nucleotide binders)Context-Specific (Ligandable pockets)
Typical Concentration 1 mM100 µM - 1 mM10 - 100 µM
Application Protease InhibitionKinase MappingABPP / Ligandability Screening

Experimental Protocol: SuFEx-Based ABPP

Objective: To profile proteome-wide targets of a novel Aryl-SF probe using Activity-Based Protein Profiling (ABPP).

Workflow Diagram

ABPP_Workflow Step1 1. Proteome Preparation (Cell Lysate or Live Cell) Step2 2. Probe Incubation (Aryl-SF-Alkyne, 1h, 37°C) Step1->Step2 Step3 3. Click Chemistry (CuAAC) (Add Azide-Biotin + Cu/THPTA) Step2->Step3 Step4 4. Enrichment (Streptavidin Beads) Step3->Step4 Step5 5. On-Bead Digestion (Trypsin -> Peptides) Step4->Step5 Step6 6. LC-MS/MS Analysis (Site Identification) Step5->Step6

Caption: Standard ABPP workflow for sulfonyl fluoride probes containing an alkyne handle.

Detailed Methodology
  • Probe Incubation:

    • Treat 1 mg/mL proteome (lysate) with the Aryl-SF probe (typically 10-50 µM) for 1 hour at 37°C.

    • Control: Pre-incubate a separate sample with a competitive inhibitor or heat-denature the lysate to distinguish specific labeling from non-specific hydrophobic sticking.

  • Click Chemistry (CuAAC):

    • Add the "Click Mix" to the labeled lysate:

      • Azide-Biotin tag (100 µM)

      • TCEP (1 mM) - Reduces disulfides and protects Cu(I).

      • TBTA or THPTA Ligand (100 µM) - Protects protein from Cu-induced oxidation.

      • CuSO4 (1 mM).

    • Incubate for 1 hour at Room Temperature (RT).

  • Precipitation & Wash:

    • Precipitate proteins using cold methanol/chloroform to remove excess unreacted probe and click reagents.

    • Resuspend protein pellet in 1.2% SDS/PBS.

  • Enrichment:

    • Incubate solubilized proteins with Streptavidin-agarose beads for 2 hours.

    • Wash beads aggressively (1% SDS, then 6M Urea) to remove non-covalent binders.

  • Digestion & Analysis:

    • Perform on-bead trypsin digestion.

    • Analyze peptides via LC-MS/MS.[4][5] Look for the specific mass shift of the probe on Tyrosine/Lysine residues.

Troubleshooting & Expert Insights

The "Quiet" Electrophile

Do not expect SFs to react like NHS-esters. If you see low labeling, it is likely not because the reagent is dead, but because the protein pocket doesn't support the SuFEx transition state.

  • Tip: If labeling is poor, try increasing the pH to 8.0. Tyrosine (pKa ~10) reactivity is heavily pH-dependent. However, true "privileged" SF probes should work at pH 7.4 by exploiting local pKa depression in the binding pocket.

Buffer Compatibility
  • Avoid: DTT or Mercaptoethanol during the probe incubation step if your probe has other reducible moieties, though the SF group itself is resistant to reduction.

  • Safe: Tris and HEPES are generally safe. Unlike Sulfonyl Chlorides, SFs do not rapidly react with the free amines in Tris buffer, but high concentrations (>50mM) should still be monitored.

Mass Spectrometry Validation

When searching MS data, remember that the fluoride is the leaving group.

  • Calculation: The mass addition to the protein is MW(Probe) - MW(HF) .

  • Common Error: Researchers often forget to subtract the mass of the fluoride (19 Da) and hydrogen (1 Da) in their search parameters.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H., et al. (2015).[6] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

  • Kelly, J. W., et al. (2018). "Global Profiling of the Human Proteome for Tyrosine Functionality." Journal of the American Chemical Society. [Link]

  • Colman, R. F. (1983). "Affinity labeling of purine nucleotide sites in proteins." Annual Review of Biochemistry. [Link]

  • Hamachi, I., et al. (2021). "Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label." Angewandte Chemie. [Link]

Sources

Comparative

Comparative Validation Guide: Novel 5-Chloropyrazine-2-sulfonyl Fluoride Derivatives

Executive Summary In the landscape of covalent drug discovery, Sulfur-Fluoride Exchange (SuFEx) chemistry has emerged as a premier methodology for targeting non-catalytic tyrosine and lysine residues. While benzenesulfon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of covalent drug discovery, Sulfur-Fluoride Exchange (SuFEx) chemistry has emerged as a premier methodology for targeting non-catalytic tyrosine and lysine residues. While benzenesulfonyl fluorides are the standard, 5-Chloropyrazine-2-sulfonyl fluoride derivatives offer a distinct physicochemical profile due to the electron-deficient nature of the pyrazine ring.

This guide provides a technical roadmap for validating the structure, stability, and reactivity of these novel derivatives compared to their sulfonyl chloride precursors and carbocyclic analogs.

Structural Validation: The Analytical Triad

Validating the 5-chloropyrazine-2-sulfonyl fluoride moiety requires a multi-modal approach to confirm not just identity, but the integrity of the fragile S-F bond during synthesis.

A. 19F NMR Spectroscopy (The Gold Standard)

Unlike proton NMR, 19F NMR provides a binary validation of the sulfonyl fluoride warhead.

  • Observation: The -SO2F signal typically appears as a singlet in the range of +64 to +66 ppm (referenced to CFCl3).

  • Differentiation: This is distinct from aryl fluorides (typically -100 to -120 ppm) or hydrolyzed fluoride ions (-120 ppm).

  • Protocol Insight: Always use an internal standard (e.g.,

    
    -trifluorotoluene) to quantify purity, as the S-F bond can hydrolyze to sulfonic acid during improper workup.
    
B. High-Resolution Mass Spectrometry (HRMS)
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often preferred for the hydrolyzed sulfonic acid byproduct, while APCI or ESI+ (with adduct formation, e.g., [M+NH4]+) is required for the intact sulfonyl fluoride.

  • Isotopic Pattern: The presence of the Chlorine atom (35Cl/37Cl ratio of 3:1) combined with the specific mass defect of Sulfur provides a unique fingerprint.

C. X-Ray Crystallography

For absolute structural confirmation, particularly regarding the geometry of the sulfonyl group relative to the pyrazine nitrogen lone pairs (which dictates reactivity), single-crystal X-ray diffraction is definitive.

Visualization: Structural Validation Workflow

The following diagram outlines the decision tree for validating the synthesized warhead.

ValidationWorkflow Start Crude Synthesis Product Purification Flash Chromatography (Non-nucleophilic solvent) Start->Purification NMR_19F 19F NMR Analysis (Target: +65 ppm) Signal_Check Signal Present? NMR_19F->Signal_Check HRMS HRMS (APCI/ESI) Signal_Check->HRMS Yes Discard Discard/Reprocess (Hydrolysis Detected) Signal_Check->Discard No (Shift at -120ppm) Purification->NMR_19F Crystallography X-Ray Crystallography (Optional/Definitive) HRMS->Crystallography Validated Validated Structure HRMS->Validated Routine Crystallography->Validated

Figure 1: Decision matrix for the structural validation of sulfonyl fluoride derivatives.

Comparative Performance: Stability & Reactivity

To validate the utility of 5-chloropyrazine-2-sulfonyl fluoride, it must be benchmarked against its direct alternatives: the Sulfonyl Chloride (precursor) and the Benzenesulfonyl Fluoride (standard isostere).

A. Hydrolytic Stability (Aqueous Buffer)

Sulfonyl fluorides are prized for their stability in aqueous environments compared to chlorides, allowing them to exist in biological systems until they encounter a specific nucleophile.

Experimental Logic: The pyrazine ring is electron-deficient (two nitrogen atoms). This withdraws electron density from the sulfonyl group, making the sulfur more electrophilic than in benzene analogs. Consequently, while more reactive toward targets, it may be less stable to hydrolysis than benzene analogs.

B. SuFEx Reactivity (Kinetic Labeling)

We measure the second-order rate constant (


) of the reaction with a model phenol (mimicking Tyrosine) under SuFEx conditions.

Table 1: Comparative Physicochemical Profile

Parameter5-Chloropyrazine-2-SO2-Cl (Alternative A)4-Chlorobenzene-SO2-F (Alternative B)5-Chloropyrazine-2-SO2-F (Target)
Warhead Type Traditional ElectrophileStandard SuFExActivated SuFEx
Hydrolytic

(pH 7.4)
< 10 Minutes> 24 Hours~ 6-12 Hours
Reactivity (

)
High (Non-specific)Low (Requires Catalyst)Medium-High (Tunable)
Metabolic Liability Rapid HydrolysisP450 Oxidation proneReduced Lipophilicity
Validation Status Unsuitable for Bio-probesValidated StandardNovel High-Potency

Note: Data represents typical trends for electron-deficient heterocycles vs. carbocycles.

Visualization: Reactivity vs. Stability Landscape

This diagram illustrates the "Goldilocks Zone" that the Pyrazine derivative occupies.

ReactivityLandscape cluster_axis Chemical Space Selection SulfonylCl Sulfonyl Chloride (Too Reactive) PyrazineF Pyrazine Sulfonyl Fluoride (Optimal Window) SulfonylCl->PyrazineF Fluorination BenzeneF Benzene Sulfonyl Fluoride (Too Stable) BenzeneF->PyrazineF N-Heteroatom Activation

Figure 2: The pyrazine scaffold balances the hyper-reactivity of chlorides and the inertness of benzenes.

Experimental Protocols

Protocol A: Hydrolytic Stability Assay

Objective: Determine the half-life (


) of the warhead in physiological buffer.
  • Preparation: Prepare a 10 mM stock solution of the 5-chloropyrazine-2-sulfonyl fluoride in DMSO-d6.

  • Initiation: Dilute the stock 1:10 into deuterated Phosphate Buffered Saline (PBS, pH 7.4) inside an NMR tube. Final concentration: 1 mM.

  • Internal Standard: Add 0.5 mM

    
    -trifluorotoluene.
    
  • Acquisition: Acquire sequential 19F NMR spectra every 15 minutes for 12 hours at 37°C.

  • Analysis: Integrate the sulfonyl fluoride peak (+65 ppm) relative to the internal standard (-63 ppm). Plot ln[Concentration] vs. time to extract

    
    .
    
    • Calculation:

      
      .
      
Protocol B: Tyrosine Reactivity Model (SuFEx)

Objective: Validate the ability to label proteins via Tyrosine residues.

  • Reagents:

    • Compound: 5-Chloropyrazine-2-sulfonyl fluoride (1 eq).

    • Nucleophile: N-Boc-Tyrosine methyl ester (1.2 eq).

    • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2 eq) - Note: SuFEx on phenols often requires base activation.

  • Solvent: Acetonitrile (

    
    ).
    
  • Procedure: Mix reagents at room temperature. Monitor by TLC or LC-MS.

  • Endpoint: Full conversion should be observed within 1-4 hours.

    • Validation Check: If the reaction proceeds without DBU, the compound is likely too reactive (non-specific). If it fails with DBU, the pyrazine ring may be deactivated.

Conclusion

The 5-Chloropyrazine-2-sulfonyl fluoride scaffold represents a strategic evolution in covalent inhibition. By substituting the benzene ring with a pyrazine core, researchers can leverage the electron-withdrawing nitrogen atoms to activate the sulfonyl fluoride warhead without resorting to the hydrolytic instability of sulfonyl chlorides.

Key Validation Takeaway: Success is defined by a distinct 19F NMR signal at ~+65 ppm and a hydrolytic half-life exceeding 6 hours in neutral buffer, ensuring the molecule survives circulation to reach its target.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.

  • Jones, L. H. (2018). Recent advances in the development of sulfonyl fluorides as covalent probes. MedChemComm.

  • Narayanam, M. K., et al. (2020). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science.

  • Faust, M. R., et al. (2021). Pyrazine-based SuFEx Reagents: Synthesis and Reactivity. Journal of Organic Chemistry.

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 5-Chloropyrazine-2-sulfonyl fluoride

CAS: 2229069-46-7 Formula: C₄H₂ClFN₂O₂S Molecular Weight: 196.59 g/mol Physical State: Solid (typically off-white to beige crystalline powder) Part 1: Immediate Action Card (Emergency Response) WARNING: This compound is...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 2229069-46-7 Formula: C₄H₂ClFN₂O₂S Molecular Weight: 196.59 g/mol Physical State: Solid (typically off-white to beige crystalline powder)

Part 1: Immediate Action Card (Emergency Response)

WARNING: This compound is a Sulfur(VI) Fluoride Exchange (SuFEx) electrophile . It is designed to covalently modify proteins and hydrolyzes to release Hydrogen Fluoride (HF) upon contact with moisture.

SituationImmediate Action Protocol
Skin Contact 1. Brush off dry solids immediately. 2. Flush with water for 5 minutes. 3. Apply Calcium Gluconate (2.5% gel) to the affected area.[1] Massage continuously. 4. Seek medical attention.
Eye Contact 1. Flush with copious water for 15+ minutes (lift lids). 2. Do NOT apply calcium gluconate to eyes unless specialized solution is available. 3. Emergency Transport to ophthalmologist.
Inhalation 1. Move to fresh air. 2. If breathing is difficult, administer oxygen (trained personnel only). 3. Monitor for delayed pulmonary edema (up to 48h).
Spill (< 1g) 1. Evacuate hood area. 2. Don double nitrile gloves + gown. 3. Cover with solid sodium carbonate (

) or absorbent pads. 4. Wipe with 5% NaOH solution to quench.

Part 2: Hazard Identification & Risk Assessment[2]

To handle 5-Chloropyrazine-2-sulfonyl fluoride safely, one must understand the mechanism of its toxicity. It is not merely a corrosive; it is a reactive probe.

The SuFEx Mechanism (Biological Toxicity)

This compound contains a sulfonyl fluoride (


) warhead. In biological systems, this group acts as a "sleeping beauty" electrophile—stable in water but highly reactive toward nucleophilic amino acid residues (Tyrosine, Lysine, Serine) within protein binding pockets [1].
  • Risk: Irreversible covalent modification of enzymes and receptors.

  • Consequence: Potential for sensitization, enzyme inhibition, and unknown systemic toxicity.

The Hydrolysis Hazard (Chemical Toxicity)

Upon contact with mucosal membranes or high humidity, the sulfonyl fluoride moiety hydrolyzes:



  • R-SO3H (Sulfonic Acid): Causes immediate acid burns.

  • HF (Hydrogen Fluoride): Penetrates deep into tissues, sequestering calcium (

    
    ) and causing systemic toxicity and bone necrosis [2]. Standard acid burn protocols are insufficient. 
    

Part 3: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE CategoryStandardRationale
Hand Protection Double Gloving Strategy: 1. Inner: 4 mil Nitrile (Disposable)2. Outer: 5-8 mil Nitrile (Long Cuff) or Silver Shield® (Laminate)Change outer gloves every 30 mins.Sulfonyl fluorides can permeate thin nitrile. Laminate gloves offer the best resistance to fluorinated electrophiles [3].
Respiratory Primary: Fume Hood (Face velocity > 100 fpm).Secondary (Spill/Outside Hood): Full-face respirator with OV/AG (Organic Vapor / Acid Gas) cartridges (Yellow/Olive label).Prevents inhalation of dust and potential HF vapors generated by hydrolysis.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Note: Safety glasses are insufficient due to sublimation/dust risks.Seals eyes against corrosive dust and HF vapors.
Body Lab coat (buttoned/snapped) + Chemical-resistant apron (Tyvek or PVC) if handling > 1g.Prevents fabric contamination and skin contact.[1][2][3][4][5][6][7]

Part 4: Operational Protocol (Handling & Synthesis)

Workflow Visualization

The following diagram outlines the safe handling lifecycle, emphasizing the "Quench" step before disposal.

G cluster_safety Safety Checkpoints Storage Storage (-20°C, Desiccated) Weighing Weighing (Closed Balance in Hood) Storage->Weighing Warm to RT (Prevent condensation) Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Dissolve immediately Quench Deactivation (Base Hydrolysis) Reaction->Quench Excess Reagent Disposal Waste Disposal (High Temp Incineration) Quench->Disposal pH Check > 9

Figure 1: Safe handling lifecycle for 5-Chloropyrazine-2-sulfonyl fluoride.

Step-by-Step Procedures
1. Storage & Retrieval
  • Condition: Store at -20°C under inert gas (Argon/Nitrogen). The sulfonyl fluoride bond is thermally stable but moisture sensitive.

  • Thawing: Allow the container to reach room temperature before opening. Opening a cold vial condenses atmospheric water, accelerating hydrolysis (HF generation).

2. Weighing & Transfer
  • Static Control: Use an anti-static gun if the powder is flighty.

  • Containment: Weigh inside a fume hood. If the balance is outside, use a tared, screw-cap vial. Never transport open containers.

  • Tools: Use disposable plastic spatulas. Avoid metal spatulas if possible to prevent potential catalytic decomposition, though stainless steel is generally acceptable for short contact.

3. Reaction Setup
  • Solvent Choice: Anhydrous ACN (Acetonitrile) or DCM (Dichloromethane) are preferred. Avoid protic solvents (MeOH, EtOH) unless solvolysis is intended.

  • Venting: Reactions heated >50°C must be vented through a soda lime trap to capture any evolved HF.

4. Deactivation (Quenching)

Never dispose of active sulfonyl fluorides directly into solvent waste. They remain active and can pressurize waste drums.

  • Protocol:

    • Dilute the reaction mixture or residue with Acetone.

    • Add an equal volume of 1M NaOH or Sat.

      
       .
      
    • Add a nucleophilic amine (e.g., piperidine or ethanolamine) (1.5 equivalents) to rapidly consume the electrophile.

    • Stir for 1 hour.

    • Check pH (should be >9).

    • Dispose of as basic organic waste.

Part 5: Disposal & Waste Management[3]

Waste StreamClassificationTreatment
Solid Waste Hazardous (Toxic/Corrosive)Pack in yellow hazardous waste bags. Label "Contains Fluorides". Incineration required.
Liquid Waste Basic OrganicMust be quenched (see Protocol above). Do not mix with strong acids (risk of HF gas evolution).
Sharps/Glass Contaminated SharpsRinse with 5% NaOH before placing in sharps container to deactivate residue.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

Sources

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